molecular formula C8H8Cl2O2 B6307307 1,3-Dichloro-5-(methoxymethoxy)benzene CAS No. 1135991-68-2

1,3-Dichloro-5-(methoxymethoxy)benzene

Cat. No.: B6307307
CAS No.: 1135991-68-2
M. Wt: 207.05 g/mol
InChI Key: MHIMFNTXRVACIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS 1135991-68-2) is an aromatic building block of interest in organic and medicinal chemistry research. This compound, with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol, features a benzene ring disubstituted with chlorine atoms at the 1 and 3 positions and a methoxymethoxy (MOM) protecting group at the 5 position . The primary research value of this compound lies in its role as a synthetic intermediate. The MOM group acts as a protected phenol, which is a crucial functional group in many natural products and pharmaceuticals . This protection strategy is synthetically valuable because the MOM ether is stable under various conditions but can be selectively removed with acid to reveal the phenolic OH group in later stages of a multi-step synthesis . Furthermore, the two meta-positioned chlorine atoms are activating and directing groups, making the ring a potential substrate for further functionalization via metal-catalyzed cross-coupling reactions or directed ortho-metalation . Its application is strictly for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIMFNTXRVACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene

Executive Summary

Target Molecule: 1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) Core Application: This compound serves as a robustly protected phenol intermediate in medicinal chemistry and total synthesis. The methoxymethyl (MOM) ether moiety acts as an orthogonal protecting group, stable to basic conditions and nucleophiles (e.g., organolithiums), while serving as a Directed Metalation Group (DMG) to facilitate regioselective functionalization at the C-4 or C-2 positions via Directed ortho-Metalation (DoM).

Synthesis Strategy: The synthesis hinges on the O-alkylation of 3,5-dichlorophenol. Two primary routes are detailed in this guide:

  • Method A (Classical): Alkylation using chloromethyl methyl ether (MOM-Cl). High yield, high reliability, but requires handling a potent carcinogen.

  • Method B (Green/Modern): In situ generation of the electrophile using dimethoxymethane (DMM) and a Lewis acid. Avoids direct handling of MOM-Cl.

Retrosynthetic Analysis

The disconnection approach reveals 3,5-dichlorophenol as the logical precursor. The C–O bond formation relies on an SN2 displacement (Method A) or an oxocarbenium ion intermediate (Method B).

Retrosynthesis Target 1,3-Dichloro-5-(methoxymethoxy)benzene (Target) Disconnection C-O Disconnection Target->Disconnection Precursor 3,5-Dichlorophenol (Starting Material) Disconnection->Precursor Retrosynthesis Precursor->Target Forward Synthesis ReagentA MOM-Cl + Base (Method A) ReagentA->Target ReagentB Dimethoxymethane + Lewis Acid (Method B) ReagentB->Target

Caption: Retrosynthetic disconnection showing the convergence on 3,5-dichlorophenol.

Method A: Classical Synthesis (MOM-Cl)

Status: Gold Standard for Yield & Reliability. Critical Safety Note: MOM-Cl is an OSHA-regulated carcinogen. All operations must occur in a functioning fume hood.

Mechanism

The reaction proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the phenol to form a phenoxide anion, which attacks the highly electrophilic carbon of MOM-Cl.

MechanismA Step1 Deprotonation: Ar-OH + DIPEA → Ar-O⁻ Step2 Nucleophilic Attack: Ar-O⁻ + Cl-CH₂-OMe Step1->Step2 Transition [Transition State] Sₙ2 Displacement Step2->Transition Product Product: Ar-O-CH₂-OMe + Cl⁻ Transition->Product

Caption: SN2 mechanism for MOM protection using DIPEA as a base.

Experimental Protocol

Reagents:

  • 3,5-Dichlorophenol (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 – 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3,5-dichlorophenol (e.g., 1.63 g, 10 mmol) in anhydrous DCM (50 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.5 mL, 20 mmol) dropwise via syringe. Stir for 15 minutes.

  • Addition: Add MOM-Cl (1.14 mL, 15 mmol) dropwise over 10 minutes. Caution: MOM-Cl is volatile and toxic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1).

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Method B: Green Synthesis (Dimethoxymethane)

Status: Modern, Safer Alternative. Advantage: Avoids direct handling of MOM-Cl; uses cheap reagents.

Mechanism

This route utilizes an acid-catalyzed acetal exchange. The Lewis acid activates dimethoxymethane (DMM) to generate an oxocarbenium ion in situ, which is then intercepted by the phenol.

Experimental Protocol

Reagents:

  • 3,5-Dichlorophenol (1.0 equiv)

  • Dimethoxymethane (DMM) (Excess, acts as solvent/reagent)

  • Phosphorus Pentoxide (P₂O₅) (1.0 – 1.5 equiv) ORp-Toluenesulfonic acid (TsOH) (0.1 equiv)

Step-by-Step Procedure:

  • Setup: Charge a flask with 3,5-dichlorophenol (10 mmol) and dimethoxymethane (30 mL).

  • Activation:

    • Option 1 (P₂O₅): Add P₂O₅ (1.4 g, 10 mmol) in portions at room temperature. The mixture may warm slightly.

    • Option 2 (TsOH): Add TsOH (190 mg, 1 mmol) and fit with a Soxhlet extractor containing 4Å molecular sieves (to remove methanol by-product and drive equilibrium).

  • Reaction: Stir vigorously at room temperature (P₂O₅ method) or reflux (TsOH method) for 3–6 hours.

  • Workup: Decant the liquid from the solid residues (if P₂O₅ used). Pour into saturated NaHCO₃ solution. Extract with Et₂O.

  • Purification: Similar to Method A.

Characterization & Data

Physical State: Colorless to pale yellow liquid (Note: MOM ethers of simple phenols are rarely crystalline unless the parent phenol is very high melting).

Spectroscopic Expectations: The product is symmetric, simplifying the NMR signals.

TechniqueSignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ ~6.9–7.1 ppm (m, 3H)Aromatic protons (C2, C4, C6)
δ 5.15 ppm (s, 2H)O–CH₂ –O (Methylene bridge)
δ 3.45 ppm (s, 3H)O–CH₃ (Methoxy group)
¹³C NMR (CDCl₃, 100 MHz)δ ~158 ppmC5 (Ipso C-O)
δ ~135 ppmC1, C3 (C-Cl)
δ ~123 ppmC4, C6
δ ~115 ppmC2
δ 94.5 ppmO–C H₂–O
δ 56.2 ppmO–C H₃

Workflow Diagram

Workflow Start Start: 3,5-Dichlorophenol in anhydrous DCM AddBase Add DIPEA (2.0 eq) 0°C, 15 min Start->AddBase AddMOM Add MOM-Cl (1.5 eq) Dropwise, 0°C AddBase->AddMOM Monitor Stir RT, 4-12h Monitor TLC AddMOM->Monitor Quench Quench: Sat. NH₄Cl Monitor->Quench Extract Extraction (DCM) Wash: NaOH, H₂O, Brine Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Final Product: 1,3-Dichloro- 5-(methoxymethoxy)benzene Dry->Final

Caption: Operational workflow for the synthesis via Method A (MOM-Cl).

Safety & Handling

  • MOM-Cl (Chloromethyl methyl ether): A known human carcinogen. It can be contaminated with Bis(chloromethyl)ether (BCME), which is even more potent.

    • Control: Use only in a certified fume hood. Double-glove (Nitrile/Laminate).

    • Destruction: Quench all glassware and syringes with aqueous ammonia or ammonium hydroxide before removing from the hood. This converts residual alkyl halides into water-soluble ammonium salts.

  • 3,5-Dichlorophenol: Toxic and corrosive. Causes skin burns.[1]

  • Waste Disposal: Segregate halogenated organic waste.

References

  • MOM Protection of Phenols (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 58, p. 122 (1978). Link

  • Green MOM Protection (DMM/P₂O₅): Gras, J.-L., Chang, Y.-Y. Guérin, A. "Lithium bromide-catalyzed protection of alcohols as methoxymethyl ethers." Synthesis, 1985(1), 74-75. Link

  • In-Situ MOM-Cl Generation (DMM/AcCl/ZnBr₂): Berliner, M. A., Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers." Journal of Organic Chemistry, 2005, 70(23), 9618–9621. Link

  • Directed Ortho Metalation (Reviews): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

Sources

1,3-Dichloro-5-(methoxymethoxy)benzene: Chemical Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS 1135991-68-2) is a highly versatile synthetic intermediate primarily utilized in complex pharmaceutical and agrochemical development. Structurally, it is the methoxymethyl (MOM) ether derivative of 3,5-dichlorophenol. The strategic installation of the MOM group serves a dual purpose: it effectively masks the phenolic hydroxyl group from unwanted side reactions during multi-step syntheses, and it functions as a powerful Directed Metalation Group (DMG)[1]. This whitepaper details the physicochemical properties, electronic profile, mechanistic reactivity, and validated experimental protocols for handling and functionalizing this compound.

Physicochemical Properties

The following table summarizes the core quantitative data for 1,3-dichloro-5-(methoxymethoxy)benzene to facilitate rapid reference during experimental design.

PropertyValueReference
CAS Number 1135991-68-2
Molecular Formula C8H8Cl2O2[2]
Molecular Weight 207.05 g/mol [2]
XLogP3 3.1[2]
Physical Form Liquid
Commercial Purity ≥95% - 97%
InChIKey MHIMFNTXRVACIG-UHFFFAOYSA-N[2]

Structural and Electronic Profile

The reactivity of 1,3-dichloro-5-(methoxymethoxy)benzene is dictated by the synergistic electronic effects of its substituents:

  • Halogen Inductive Effects: The two chlorine atoms at the meta positions (C1 and C3) exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring. This inductive withdrawal acidifies the remaining aromatic protons, particularly the proton at C4, which is flanked by both a chlorine atom and the MOM group.

  • MOM Ether as a DMG: The methoxymethoxy group forms a stable acetal-type linkage[1]. Beyond simple steric protection, the lone pairs on the oxygen atoms of the MOM group strongly coordinate with Lewis acids and alkali metals (such as lithium). This coordination is the fundamental driver for regioselective functionalization via Directed Ortho-Metalation (DoM).

Chemical Reactivity & Mechanistic Pathways

Directed Ortho-Metalation (DoM)

The most valuable synthetic application of 1,3-dichloro-5-(methoxymethoxy)benzene is its participation in DoM. When treated with a strong alkyllithium base (e.g., sec-BuLi), the lithium cation coordinates to the oxygen atoms of the MOM group. This pre-equilibrium coordination directs the basic carbanion to deprotonate the adjacent ortho proton (C4 or C6). Because the C4 position is synergistically acidified by the adjacent chlorine atom, deprotonation is highly regioselective and rapid at cryogenic temperatures (-78 °C).

DoM_Pathway Start 1,3-Dichloro-5-(methoxymethoxy)benzene Base sec-BuLi, THF, -78°C Start->Base Intermediate Lithium-Coordinated Aryl Anion (C4 position activated) Base->Intermediate Deprotonation Electrophile Electrophile (E+) e.g., DMF, MeI, B(OMe)3 Intermediate->Electrophile Product 4-Substituted-1,3-dichloro-5- (methoxymethoxy)benzene Electrophile->Product Trapping

Caption: Directed ortho-metalation (DoM) pathway utilizing the MOM directing group.

Chemoselective Deprotection

The MOM ether is highly resistant to strong bases, nucleophiles, and reducing agents, allowing the protected phenol to endure harsh cross-coupling or lithiation conditions. However, it is highly labile under acidic conditions. Treatment with hydrochloric acid in methanol or Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) triggers the cleavage of the acetal linkage, releasing formaldehyde and methanol to regenerate the free 3,5-dichlorophenol[3].

MOM_Cycle A 3,5-Dichlorophenol B MOM-Cl, DIPEA CH2Cl2, 0°C to RT A->B C 1,3-Dichloro-5- (methoxymethoxy)benzene B->C D HCl (aq) or TFA MeOH/CH2Cl2 C->D D->A

Caption: Workflow for the protection and deprotection of 3,5-dichlorophenol using the MOM group.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to guide researchers in troubleshooting and optimization.

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM Protection)

Objective: Mask the hydroxyl group of 3,5-dichlorophenol to prevent nucleophilic interference in subsequent organometallic steps.

  • Preparation: Dissolve 1.0 equivalent of 3,5-dichlorophenol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Causality: Anhydrous conditions are required because the electrophile (MOM-Cl) readily hydrolyzes in the presence of moisture, which would drastically reduce the yield[4].

  • Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing premature cleavage of the newly formed MOM ether[1].

  • Electrophile Addition: Dropwise, add 1.5 equivalents of chloromethyl methyl ether (MOM-Cl). Safety Note: MOM-Cl is a potent alkylating agent and known carcinogen; this step must be performed in a well-ventilated fume hood[1].

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating when the highly polar phenol spot completely disappears, replaced by a less polar ether spot[4].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol B: Directed Ortho-Lithiation and Electrophilic Trapping

Objective: Regioselective functionalization at the C4 position.

  • Metalation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene in anhydrous THF and cool to -78 °C. Slowly add 1.1 equivalents of sec-BuLi. Causality: Cryogenic temperatures are critical to prevent the highly reactive aryllithium intermediate from undergoing unwanted benzyne formation or nucleophilic attack on the C-Cl bonds.

  • Trapping: After 1 hour of stirring at -78 °C, add an electrophile (e.g., anhydrous DMF for formylation or trimethyl borate for borylation).

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing it to warm to room temperature. Causality: Quenching at low temperatures ensures the kinetic product is preserved and prevents secondary reactions of the trapped intermediate.

Protocol C: Acidic Deprotection

Objective: Cleave the MOM group to reveal the functionalized phenol.

  • Cleavage: Dissolve the MOM-protected compound in a mixture of methanol and CH₂Cl₂. Add a catalytic amount of concentrated aqueous HCl (or TFA). Causality: The acid protonates the MOM oxygen, creating a highly reactive oxonium ion that is subsequently attacked by methanol, driving the equilibrium toward the free phenol[1].

  • Validation: Stir at room temperature or gentle reflux (40 °C) until TLC indicates complete consumption of the starting material.

Regulatory, Safety, and Environmental Handling

While the MOM-protected compound is less acutely toxic than its parent phenol, it must be handled as a hazardous chemical. The parent compound, 3,5-dichlorophenol, is highly toxic to aquatic life and is standardly used as a reference toxicant in respirometry tests, exhibiting an EC50 toxicity value between 2 and 25 mg/kg against nitrifying municipal activated sludge[5]. Consequently, all waste streams containing 1,3-dichloro-5-(methoxymethoxy)benzene must be strictly segregated and incinerated by licensed waste disposal contractors to prevent environmental contamination.

References

1. 2. 3.2 4.5 5.1 6. 4 7.3

Sources

Definitive Technical Guide: 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1135991-68-2 Molecular Formula: C₈H₈Cl₂O₂ Molecular Weight: 207.05 g/mol IUPAC Name: 1,3-dichloro-5-(methoxymethoxy)benzene[1][2]

Part 1: Strategic Introduction & Chemical Identity[2]

1,3-Dichloro-5-(methoxymethoxy)benzene is a specialized intermediate in organic synthesis, serving as a masked equivalent of 3,5-dichlorophenol .[1][2] Its strategic value lies in the Methoxymethyl (MOM) protecting group, which serves a dual purpose:[3]

  • Protection: It renders the phenolic oxygen inert to strong bases and nucleophiles.[2][3]

  • Direction: The MOM moiety is a potent Directed Metalation Group (DMG) , enabling regioselective functionalization of the benzene ring via Directed Ortho Metalation (DoM).[2][3]

This compound is frequently utilized in the development of agrochemicals (herbicides), pharmaceutical pharmacophores (resorcinol-based inhibitors), and complex natural product total synthesis where the 1,3,5-substitution pattern is critical.[3]

Physicochemical Profile
PropertyValueNote
Appearance Colorless to pale yellow oil/low-melting solidTendency to crystallize upon standing at -20°C.
Boiling Point ~118-120 °C (at 18 mmHg)Estimate based on analogues; vacuum distillation recommended.[1][2][3][4][5]
Solubility DCM, THF, EtOAc, TolueneInsoluble in water; susceptible to hydrolysis in aqueous acid.[3]
Stability Base-stable; Acid-labileStable to R-Li, LDA, NaH, and reduction conditions.[1][2]

Part 2: Synthesis Protocols

Protocol A: The Classical MOM-Cl Method (High Yield)

Rationale: Uses Hunig’s base (DIPEA) to scavenge HCl without generating water, driving the reaction to completion rapidly.[1][3]

Reagents:

  • 3,5-Dichlorophenol (CAS 591-35-5)[1][2][6][7]

  • Chloromethyl methyl ether (MOM-Cl) [DANGER: Carcinogen] [1][2][3]

  • N,N-Diisopropylethylamine (DIPEA)[1][2][3][8]

  • Dichloromethane (DCM), anhydrous[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 3,5-dichlorophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. The solution may darken slightly.

  • Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Critical: Maintain temperature < 5 °C to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Product R_f will be higher than starting phenol.[2][3]

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[3] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: The Acetal Exchange Method (Green/Safety-Focused)

Rationale: Uses Dimethoxymethane (DMM) and a Lewis Acid, avoiding the direct handling of MOM-Cl.[1][2][3]

Reagents:

  • 3,5-Dichlorophenol[1][2][7]

  • Dimethoxymethane (Methylal) - used as solvent and reagent[1][2][3]

  • Phosphorus Pentoxide (P₂O₅) or p-Toluenesulfonic acid (pTSA)[1][2][3]

Workflow:

  • Dissolve 3,5-dichlorophenol in Dimethoxymethane (10 equiv).

  • Add P₂O₅ (1.0 equiv) in portions at RT.

  • Stir vigorously for 12 hours. The mixture will become a slurry.[2][3]

  • Decant the liquid into saturated NaHCO₃ to neutralize.[2][3]

  • Extract with EtOAc, dry, and concentrate.

  • Note: Yields are typically 10-15% lower than Protocol A but safety is significantly higher.[1][2][3]

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold, highlighting its utility in Directed Ortho Metalation (DoM) and Cross-Coupling .

G Phenol 3,5-Dichlorophenol (Precursor) Product 1,3-Dichloro-5- (methoxymethoxy)benzene (CAS 1135991-68-2) Phenol->Product Protection MOMCl MOM-Cl / DIPEA (Protocol A) MOMCl->Product Lithiation Directed Ortho Metalation (DoM) (n-BuLi / Electrophile) Product->Lithiation Regioselective C-H Activation Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Product->Coupling C-Cl Activation Deriv1 4-Substituted Derivatives Lithiation->Deriv1 Deriv2 Biaryls / Anilines Coupling->Deriv2

Figure 1: Synthesis of the title compound and its divergent utility as a lynchpin for DoM and Cross-Coupling chemistry.

Part 4: Advanced Reactivity & Applications

Regioselective Lithiation (DoM)

The MOM group is a stronger coordinator of Lithium than the chlorine atoms.[3] However, the position between the two chlorines (C2) is sterically crowded but inductively acidified.[3] The position between the MOM and Cl (C4/C6) is the kinetic site of deprotonation.[3]

  • Reagent: n-Butyllithium (n-BuLi) or LDA in THF at -78 °C.

  • Outcome: Lithiation occurs predominantly at the C4 position (ortho to both MOM and Cl).[2][3]

  • Application: Trapping with electrophiles (e.g., DMF, I₂, B(OMe)₃) yields tetra-substituted benzenes difficult to access via other means.[2][3]

Palladium-Catalyzed Cross-Coupling

The two chlorine atoms are handles for transition metal catalysis.[1][2][3]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 3,5-diaryl phenols (after deprotection).[1][2][3]

  • Buchwald-Hartwig: Amination to form 3,5-diamino derivatives.[1][2][3]

  • Note: The MOM group prevents catalyst poisoning by the free phenol and increases solubility in organic solvents.[3]

Deprotection (The "Reveal")

To recover the phenol functionality:

  • Conditions: 6M HCl in THF/Water or Trifluoroacetic acid (TFA) in DCM.[2][3]

  • Mechanism: Acid-catalyzed hydrolysis of the acetal linkage.[1][2][3]

Part 5: Safety & Handling (E-E-A-T)[2][3]

Critical Hazard: MOM-Cl (Chloromethyl Methyl Ether) [1][2][3]

  • Carcinogenicity: MOM-Cl is an OSHA-regulated carcinogen.[1][2][3] It must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).[1][2][3]

  • Neutralization: Quench excess MOM-Cl with aqueous ammonium hydroxide or ammonia in methanol to form the safer hexamethylenetetramine.[1][2][3]

Compound Specifics:

  • 1,3-Dichloro-5-(methoxymethoxy)benzene is an irritant.[1][2][3] Avoid inhalation of dust/vapors.[2][3]

  • Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.[2][3]

References

  • PubChem. 1,3-Dichloro-5-(methoxymethoxy)benzene Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3][8][9] Wiley-Interscience.[1][2][3] (Standard reference for MOM protection/deprotection protocols).

  • Snieckus, V. Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2][3] Chemical Reviews, 1990.[3] (Foundational text on DoM chemistry utilizing groups like MOM).

Sources

Structural Analysis and Synthetic Utility of 1,3-Dichloro-5-(methoxymethoxy)benzene

[1]

Executive Summary: The Molecule at a Glance

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) serves as a specialized aromatic building block.[1] Its value lies in the orthogonal reactivity of its substituents: two meta-positioned chlorine atoms providing inductive activation and a methoxymethoxy (MOM) group acting as a robust Directed Metalation Group (DMG).[1]

This molecule is not merely a protected phenol; it is a "switchable" scaffold where the MOM group overrides the natural acidity of the proton between the chlorines, directing lithiation to the sterically accessible C4/C6 positions.

Property Data
IUPAC Name 1,3-dichloro-5-(methoxymethoxy)benzene
Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
Symmetry Point Group

(effective planar symmetry in solution)
Key Functionality MOM Ether (Acid-labile protecting group / Strong DMG)
Primary Application Regioselective synthesis of polysubstituted resorcinols

Structural Architecture & Spectroscopic Profile

Electronic Environment

The benzene ring is electron-deficient due to the inductive withdrawal (-I effect) of the two chlorine atoms.[1] However, the MOM group donates electron density via resonance (+M effect), creating a unique "push-pull" system.

  • C2 Position (Between Cls): Highly acidic (

    
     lowered by two flanking Cl atoms) but sterically shielded.[1]
    
  • C4/C6 Positions: Activated by the MOM group for coordination-driven lithiation (Complex Induced Proximity Effect - CIPE).

Predicted NMR Signature

Researchers should expect the following characteristic signals in


H NMR Data:


Ar-H (C2)

1Ar-H (C4, C6)

1-OCH₂O- (MOM)1-OCH₃ (MOM)1

C NMR Data:
  • MOM Methylene: ~94.5 ppm (Diagnostic peak).[1]

  • MOM Methyl: ~56.3 ppm.[1]

  • Aromatic Ipso (C-O): ~158.5 ppm.[1]

  • Aromatic C-Cl: ~135.2 ppm.[1]

Synthesis Protocol

The synthesis is a standard Williamson etherification protecting the 3,5-dichlorophenol precursor. The use of MOM-Cl requires strict anhydrous conditions and safety precautions due to its carcinogenicity.[1]

Reagents & Conditions
  • Precursor: 3,5-Dichlorophenol.[1]

  • Reagent: Chloromethyl methyl ether (MOM-Cl).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Temperature: 0°C

    
     RT.
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with 3,5-dichlorophenol (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Deprotonation: Cool to 0°C. Add DIPEA (1.5 equiv) dropwise. Stir for 15 minutes.

  • Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe.[1] Caution: MOM-Cl is a carcinogen; use in a fume hood.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organics with water and brine.[1] Dry over 
    
    
    .[1][2][3]
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is typically a colorless oil or low-melting solid.[1]

SynthesisStart3,5-DichlorophenolIntermediatePhenoxideIntermediateStart->Intermediate DeprotonationReagentsMOM-Cl, DIPEADCM, 0°C to RTReagents->IntermediateProduct1,3-Dichloro-5-(methoxymethoxy)benzeneIntermediate->Product SN2 Attack

Figure 1: Synthetic workflow for the protection of 3,5-dichlorophenol.

Functional Reactivity: Directed Ortho Metalation (DoM)

This is the critical "Expert" application of the molecule. The MOM group is a Strong DMG (Directed Metalation Group), while the Chlorine atoms are Weak DMGs (inductive only).

The Regioselectivity Battle

When treated with organolithiums (e.g.,


  • Site A (C2 - Between Cls): Theoretically the most acidic proton due to the inductive effect of two chlorines.[1] However, it lacks a strong coordination site for Lithium.

  • Site B (C4/C6 - Ortho to MOM): Less acidic than C2, but strongly activated by the coordination of the Lithium atom to the MOM oxygens (CIPE - Complex Induced Proximity Effect).[1]

Outcome: In the presence of the MOM group, Site B (C4/C6) is the dominant reactive site. The coordination effect of the MOM ether overrides the acidity of the inter-halogen position.

Experimental Protocol for Regioselective Lithiation
  • Solvent: Anhydrous THF (promotes coordination).[1]

  • Base:

    
    -Butyllithium (1.1 equiv) at -78°C.
    
  • Trapping: Add electrophile (

    
    ) at -78°C, then warm to RT.
    
  • Result: Formation of 1,3-dichloro-4-substituted-5-(methoxymethoxy)benzene.

Note: If lithiation at C2 is absolutely required, one must use a weaker directing group (e.g., Methyl ether) or use a hindered base (LDA) that favors thermodynamic acidity over kinetic coordination, though mixtures are common.

Reactivitycluster_legendMechanismMolecule1,3-Dichloro-5-(MOM)benzeneLi_CoordLi-Coordination to MOM(CIPE Effect)Molecule->Li_Coord + n-BuLi / THFTransitionTransition StateLi localized at C4/C6Li_Coord->Transition Kinetic ControlProductC4-Lithiated Species(Dominant)Transition->Product DeprotonationNoteMOM coordination overridesC2 acidity (between Cls)

Figure 2: Mechanistic pathway for Directed Ortho Metalation (DoM), favoring the C4 position.

Deprotection Strategies

The MOM group is acid-labile.[1][4] Deprotection restores the phenol, yielding 3,5-dichloro-4-substituted-phenols (if lithiation was performed).[1]

  • Standard Method: 6M HCl in THF/Isopropanol at 50°C.

  • Mild Method: Trifluoroacetic acid (TFA) in DCM (0°C).[1]

  • Specific for Halogenated substrates: To avoid acid-catalyzed migration of halogens or electrophiles, use

    
      in DCM at -78°C (Lewis acid cleavage).[1]
    

References

  • Winkle, M. R., & Ronald, R. C. (1982).[5] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101–2108. Link[1]

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link[1]

  • BLDpharm. (2024).[1] Product Analysis: 1,3-Dichloro-5-(methoxymethoxy)benzene. Link

  • PubChem. (2025).[1][6] Compound Summary: 1,3-Dichloro-5-(methoxymethoxy)benzene.[1] National Library of Medicine.[1] Link[1]

Technical Whitepaper: 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Utility in Directed Ortho Metalation

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) is a specialized protected phenolic intermediate used primarily in the regioselective functionalization of halogenated arenes. By masking the phenol as a methoxymethyl (MOM) ether, the molecule gains stability against oxidation and, more critically, acquires a potent Directed Metalation Group (DMG). This guide details the physicochemical properties, validated synthesis protocols, and the mechanistic causality of its application in Directed Ortho Metalation (DoM), a cornerstone technique for accessing polysubstituted aromatic scaffolds in drug discovery.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the first step in stoichiometric calculations for lithiation and cross-coupling reactions.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 1,3-Dichloro-5-(methoxymethoxy)benzene
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight (Average) 207.05 g/mol Based on standard atomic weights.[1]
Monoisotopic Mass 205.9901 DaCritical for High-Res MS (HRMS).
Physical State Colorless to pale yellow oil/solidLow melting point solid depending on purity.
Solubility DCM, THF, Et₂O, TolueneInsoluble in water.
LogP ~3.1Lipophilic; suitable for organic extraction.
Molecular Weight Calculation Breakdown

To ensure analytical rigor, the molecular weight is derived from the sum of standard atomic weights (IUPAC):

  • Carbon (8 × 12.011): 96.088

  • Hydrogen (8 × 1.008): 8.064

  • Chlorine (2 × 35.45): 70.900

  • Oxygen (2 × 15.999): 31.998

  • Total: 207.05 g/mol [1][2]

Synthetic Pathway: MOM Protection

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene involves the O-alkylation of 3,5-dichlorophenol. The choice of the Methoxymethyl (MOM) group is strategic: it is stable to basic conditions (lithiation) but easily removed with mild acid.

3.1 Reaction Mechanism

The reaction proceeds via an S_N2 mechanism where the phenoxide anion attacks the highly electrophilic chloromethyl methyl ether (MOMCl).

Synthesis Phenol 3,5-Dichlorophenol (Starting Material) Base Base (NaH or DIPEA) Deprotonation Phenol->Base -H+ Intermediate Phenoxide Anion Base->Intermediate Product 1,3-Dichloro-5-(methoxymethoxy)benzene (Product) Intermediate->Product S_N2 Attack Reagent + MOMCl (Electrophile) Reagent->Product

Figure 1: Synthetic pathway for MOM protection of 3,5-dichlorophenol.

3.2 Validated Experimental Protocol

Safety Warning: MOMCl is a known carcinogen. All operations must be performed in a fume hood. An alternative method using Dimethoxymethane (DMM) and P₂O₅ can be used to generate the electrophile in situ to avoid handling MOMCl directly.

Method A: Standard MOMCl Alkylation

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (N₂).

  • Deprotonation: Dissolve 3,5-dichlorophenol (10.0 mmol) in anhydrous DMF (20 mL). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 12.0 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.

    • Why: NaH ensures complete irreversible deprotonation, maximizing yield.

  • Alkylation: Add Chloromethyl methyl ether (MOMCl, 11.0 mmol) dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x).[3] Wash organics with water and brine to remove DMF. Dry over MgSO₄.[4]

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Advanced Application: Directed Ortho Metalation (DoM)

The scientific value of 1,3-dichloro-5-(methoxymethoxy)benzene lies in its reactivity profile. The MOM group acts as a strong Directed Metalation Group (DMG), while the chlorine atoms provide inductive acidification of the ring protons.

4.1 Regioselectivity Logic
  • MOM Effect: The ether oxygen coordinates Lithium (Li⁺), directing the base to the ortho position.[4]

  • Chlorine Effect: The Cl atoms at positions 3 and 5 inductively withdraw electrons, increasing the acidity of the protons at positions 2, 4, and 6.

  • The "Sweet Spot": Positions 2 and 6 are ortho to the MOM group AND ortho to a Chlorine atom. This creates a synergistic activation, making these sites the exclusive point of lithiation.

DoM_Mechanism Substrate 1,3-Dichloro-5-(MOM)benzene Complex Coordination Complex (Li...O Interaction) Substrate->Complex + n-BuLi / THF -78°C Lithiated Lithiated Species (Li at C2/C6) Complex->Lithiated CIPE (Complex Induced Proximity Effect) Final Functionalized Product (1,2,3,5-Substituted) Lithiated->Final + Electrophile (Quench) Electrophile Electrophile (E+) Electrophile->Final

Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing regioselective lithiation at C2.

4.2 DoM Protocol (Representative)
  • Reagent: 1,3-Dichloro-5-(methoxymethoxy)benzene (1.0 equiv).

  • Solvent: Anhydrous THF (favors coordination).

  • Base: n-Butyllithium (n-BuLi, 1.1 equiv) or s-BuLi.

  • Conditions: -78°C under Argon. Stir for 1 hour to form the lithiated species.

  • Quench: Add electrophile (e.g., DMF for aldehyde, I₂ for iodide) at -78°C.

  • Result: Access to 2-substituted-1,3-dichloro-5-(methoxymethoxy)benzenes, which are difficult to synthesize via standard Electrophilic Aromatic Substitution.

Analytical Validation (QC Criteria)

To certify the material for use in sensitive organometallic steps, it must meet the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.15 (s, 2H, O-CH ₂-O) – Diagnostic MOM peak.

    • δ 3.45 (s, 3H, OCH ₃) – Diagnostic MOM peak.

    • δ ~6.9-7.1 (m, 3H, Ar-H) – Aromatic pattern consistent with 1,3,5-substitution.

  • Water Content (Karl Fischer): < 0.05%. Critical: Water destroys organolithium reagents.

  • Purity (HPLC): > 98.0% (Area %).

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 126989019, 1,3-Dichloro-5-(methoxymethoxy)benzene. Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Winkle, M. R., & Ronald, R. C. (1982).[5] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM protection protocols).

Sources

1,3-dichloro-5-(methoxymethoxy)benzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-dichloro-5-(methoxymethoxy)benzene Technical Guide & Safety Profile Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper (incorporating SDS elements)

A Strategic Intermediate for Regioselective Arene Functionalization

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) is a specialized aryl ether intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and natural products. Its value lies in the methoxymethoxy (MOM) group, which serves a dual purpose: it acts as a robust protecting group for the phenol moiety and as a potent Directed Metalation Group (DMG) .

This guide synthesizes critical safety data (SDS) with advanced application protocols, specifically focusing on its utility in Directed Ortho Metalation (DoM) strategies where it enables precise C4/C6 functionalization of the 3,5-dichloroarene core.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,3-Dichloro-5-(methoxymethoxy)benzene
Synonyms 3,5-Dichloro-1-(methoxymethoxy)benzene; MOM-protected 3,5-dichlorophenol
CAS Number 1135991-68-2
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
Structure Benzene ring substituted with Cl at 1,3 and OMOM at 5
Physical State Colorless to pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable to base and mild oxidizers; Hydrolyzes in aqueous acid (pH < 4)

Hazard Identification & Safety Assessment (SDS Core)

Note: While specific toxicological data for this CAS is limited, the following assessment is derived from the precursor (3,5-dichlorophenol) and the reactive MOM functionality, adhering to the "Worst Case" safety principle.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (based on chlorinated phenol derivatives).

  • Precautionary Statements:

    • P261: Avoid breathing mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Critical Hazard: Acidic Hydrolysis

Danger: Upon contact with strong acids (e.g., HCl, TFA), the MOM ether cleaves to release Formaldehyde (HCHO) and 3,5-Dichlorophenol .

  • Formaldehyde: Known human carcinogen and sensitizer.

  • 3,5-Dichlorophenol: Severe irritant and toxic by ingestion.

  • Control: Always perform deprotection steps in a fume hood. Quench acidic waste streams with base (e.g., NaOH) before disposal to neutralize phenol and polymerize formaldehyde.

Synthesis & Experimental Protocols

Synthesis via MOM-Protection

The standard synthesis involves the reaction of 3,5-dichlorophenol with chloromethyl methyl ether (MOMCl). Note: MOMCl is a regulated carcinogen. The protocol below recommends in situ generation or strict handling procedures.

Protocol: MOM Protection of 3,5-Dichlorophenol
  • Setup: Flame-dried round-bottom flask, N₂ atmosphere.

  • Reagents:

    • 3,5-Dichlorophenol (1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • MOMCl (1.2 equiv) [HANDLE IN HOOD - CARCINOGEN]

    • Solvent: Anhydrous DCM (0.2 M concentration)

  • Procedure:

    • Dissolve phenol and DIPEA in DCM at 0°C.

    • Add MOMCl dropwise via syringe to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) will show consumption of the phenol (lower R_f) and appearance of the ether (higher R_f).

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM. Wash organic layer with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis and the critical safety decision node regarding MOMCl handling.

SynthesisWorkflow cluster_safety Safety Critical Control Point start Start: 3,5-Dichlorophenol reagent Reagent Choice start->reagent momcl Route A: MOMCl + DIPEA (High Yield, High Risk) reagent->momcl Standard alt Route B: Dimethoxymethane + P2O5 (Lower Yield, Safer) reagent->alt Green Chem reaction Reaction: 0°C to RT DCM Solvent momcl->reaction alt->reaction workup Workup: NaHCO3 Quench Isolate Organic Layer reaction->workup product Product: 1,3-Dichloro-5-(MOM)benzene workup->product

Caption: Synthesis decision tree comparing standard MOMCl route vs. alternative methods, highlighting safety critical points.

Advanced Application: Directed Ortho Metalation (DoM)

This compound is not merely a protected phenol; it is a scaffold for regioselective lithiation .

Mechanistic Insight
  • Directing Groups: The molecule contains two types of Directing Metalation Groups (DMGs):

    • OMOM (Strong): Coordinates Li⁺ strongly, directing lithiation ortho to itself.

    • Cl (Weak/Moderate): Inductively acidifies ortho protons but coordinates Li⁺ weakly.

  • Regioselectivity:

    • Site A (C2 - Between Cl/Cl): Highly acidic due to two inductive Cl atoms, but sterically hindered.

    • Site B (C4/C6 - Between Cl/OMOM): Activated by both the coordination of OMOM and the induction of Cl.

    • Outcome: Kinetic lithiation (n-BuLi/THF, -78°C) typically favors C4/C6 due to the superior coordination of the MOM group, allowing for the introduction of electrophiles to create 1,2,3,5-tetrasubstituted benzenes.

Protocol: Regioselective Lithiation
  • Reagents: 1,3-dichloro-5-(MOM)benzene (1.0 equiv), n-BuLi (1.1 equiv), Electrophile (E⁺) (1.2 equiv).

  • Conditions: Anhydrous THF, -78°C.

  • Step-by-Step:

    • Cool solution of substrate in THF to -78°C.

    • Add n-BuLi dropwise. The solution may turn yellow/orange (lithiated species).

    • Stir for 1 hour at -78°C to ensure metalation.

    • Add Electrophile (e.g., MeI, CHO, B(OiPr)₃).

    • Warm to RT slowly.

  • Validation: NMR will show loss of symmetry if substitution occurs at C4.

Visualization: DoM Regioselectivity

DoM_Pathway substrate 1,3-Dichloro-5-(MOM)benzene base Add n-BuLi / THF / -78°C substrate->base lithiated_C4 Li species at C4 (Ortho to MOM & Cl) base->lithiated_C4 Major Pathway lithiated_C2 Li species at C2 (Between two Cls) base->lithiated_C2 Sterically Hindered path_kinetic Path A: Kinetic Control (Coordination to MOM) path_thermo Path B: Thermodynamic Control (Acidity of C2-H) electrophile Quench with Electrophile (E+) lithiated_C4->electrophile lithiated_C2->electrophile product_C4 Product: 1,3-Dichloro-4-E-5-(MOM)benzene (Major Isomer) electrophile->product_C4 product_C2 Product: 1,3-Dichloro-2-E-5-(MOM)benzene (Minor/Trace) electrophile->product_C2

Caption: Regioselectivity map showing the dominance of MOM-directed lithiation (C4) over C2 metalation.

References

  • PubChem. 1,3-Dichloro-5-(methoxymethoxy)benzene (CID 126989019).[3] National Library of Medicine. [Link]

  • Snieckus, V. Directed Ortho Metalation.[4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. [Link]

  • Organic Chemistry Portal. MOM Ethers (Methoxymethyl Ethers).[7][Link]

Sources

Strategic Sourcing and Application of 1,3-Dichloro-5-(methoxymethoxy)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and agrochemical development, the precise functionalization of electron-deficient aromatic rings is a recurring challenge. 1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2)[1] serves as a critical building block in these pipelines. As the methoxymethyl (MOM) ether derivative of 3,5-dichlorophenol, it provides a robust, base-stable intermediate that enables complex downstream modifications—most notably Directed ortho-Metalation (DoM) and transition-metal-catalyzed cross-coupling. This whitepaper details the mechanistic rationale for its use, commercial procurement strategies, and self-validating protocols for both its synthesis and application.

Chemical Identity & Mechanistic Rationale

Before integrating a building block into a synthetic route, its physicochemical properties must be well understood.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 1,3-dichloro-5-(methoxymethoxy)benzene PubChem [2]
CAS Number 1135991-68-2 Sigma-Aldrich [1]
Molecular Formula C8H8Cl2O2 PubChem [2]
Molecular Weight 207.05 g/mol PubChem [2]
XLogP3 3.1 PubChem [2]

| Physical State | Liquid | Sigma-Aldrich [3] |

The Causality of the MOM Protecting Group

Why convert 3,5-dichlorophenol to its MOM ether? Unprotected 3,5-dichlorophenol contains a highly acidic phenolic proton. If subjected to strong organometallic bases (e.g., n-BuLi) or Grignard reagents, the proton will rapidly quench the reagent, requiring excess equivalents and generating an insoluble, unreactive phenoxide salt.

The MOM group provides a dual-purpose solution:

  • Protection: It masks the acidic proton, remaining entirely stable to strong bases and nucleophiles, yet it can be cleanly cleaved under mild aqueous acidic conditions.

  • Directed Metalation Group (DMG): The ethereal oxygen atoms in the MOM group coordinate with lithium ions. This pre-coordination drastically lowers the activation energy for the deprotonation of the adjacent ortho C-H bonds, enabling highly regioselective functionalization of the aromatic ring.

Commercial Supply Chain & Procurement Analytics

Relying on a single supplier introduces unacceptable risk into drug development timelines. 1,3-Dichloro-5-(methoxymethoxy)benzene is commercially available through several specialized chemical vendors.

Table 2: Commercial Supplier Landscape

Supplier Catalog / Ref No. Stated Purity Notes
Sigma-Aldrich AOBH94551288 97% Global distribution; full analytical COA available [1].
CymitQuimica 54-OR71019 ≥97% Reliable European distribution network [4].
ChemicalBook N/A ≥95% Suitable for bulk/scale-up sourcing [5].

| SciSupplies | N/A | 98% | High-purity specialized batches [6]. |

QC_Workflow Start Need 1,3-Dichloro-5- (methoxymethoxy)benzene Decision Commercial Availability? Start->Decision Procure Procure from Supplier (CAS: 1135991-68-2) Decision->Procure Yes Synth In-House Synthesis (3,5-Dichlorophenol + MOM-Cl) Decision->Synth No QC Quality Control (NMR, GC-MS, HPLC) Procure->QC Synth->QC QC->Synth Purity < 97% Release Release for Downstream Synthesis QC->Release Purity > 97%

Fig 1. Decision matrix for procurement vs. in-house synthesis and QC workflow.

Self-Validating Protocol: In-House Synthesis

When commercial lead times are prohibitive, the compound must be synthesized in-house.

Protocol 1: MOM Protection of 3,5-Dichlorophenol
  • Causality of Reagent Choice: We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than Sodium Hydride (NaH). NaH generates a highly reactive sodium phenoxide that is prone to over-alkylation and side reactions in the presence of trace moisture. DIPEA acts as a mild, non-nucleophilic acid scavenger. Dichloromethane (DCM) is selected as the solvent for its excellent solubility profile and inertness.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 3,5-dichlorophenol (1.0 eq) and anhydrous DCM (0.5 M) under an argon atmosphere.

  • Add DIPEA (1.5 eq) dropwise at 0 °C.

  • Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) via a syringe. (Caution: MOM-Cl is a potent alkylating agent and suspected carcinogen; perform strictly in a well-ventilated fume hood).

  • Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Checkpoint: Run the crude mixture in 10% EtOAc/Hexanes. Validation is achieved upon the disappearance of the starting material (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.7).

  • NMR Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the broad phenolic -OH peak (~5.5–9.0 ppm). Success is definitively validated by the appearance of the MOM ether signature: a sharp singlet at ~5.15 ppm (-OCH₂O-, 2H) and a singlet at ~3.45 ppm (-OCH₃, 3H).

Application Workflow: Directed Ortho-Metalation (DoM)

The primary application of this compound is regioselective functionalization.

DoM_Pathway Substrate 1,3-Dichloro-5- (methoxymethoxy)benzene Base Add n-BuLi / TMEDA (THF, -78°C) Substrate->Base Intermediate Ortho-Lithiated Intermediate Base->Intermediate Directed by MOM Electrophile Add Electrophile (e.g., DMF) Intermediate->Electrophile Product Ortho-Functionalized Derivative Electrophile->Product Quench Deprotect Acidic Cleavage (HCl / MeOH) Product->Deprotect Final Functionalized 3,5-Dichlorophenol Deprotect->Final

Fig 2. Mechanistic pathway of Directed ortho-Metalation using the MOM group.

Protocol 2: Regioselective Ortho-Lithiation and Electrophilic Trapping
  • Causality of Reagent Choice: The addition of TMEDA (Tetramethylethylenediamine) is non-negotiable. n-BuLi exists as unreactive hexamers in non-polar solvents; TMEDA breaks these aggregates into highly reactive monomers. The reaction temperature must be strictly maintained at -78 °C to prevent the formation of benzyne intermediates or unwanted halogen-metal exchange at the chloride positions.

Step-by-Step Methodology:

  • Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.2 M) under argon.

  • Cool the system to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask. Stir for 1 hour at -78 °C to ensure complete lithiation.

  • Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) dropwise.

  • Stir for 30 minutes at -78 °C, then slowly allow the reaction to warm to room temperature.

  • Quench with H₂O and extract with EtOAc (3x).

Self-Validating Checkpoints:

  • Visual Checkpoint: The formation of the aryl lithium intermediate is typically accompanied by a distinct color shift (often deep yellow to orange).

  • GC-MS Aliquot Validation: Before adding the main electrophile, extract a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis of this aliquot must show >95% deuterium incorporation at the ortho position (m/z shift from 206 to 207). If deuterium incorporation is low, lithiation is incomplete, and the reaction time or base equivalents must be adjusted before proceeding.

References

  • Title: 1,3-Dichloro-5-(methoxymethoxy)benzene | CID 126989019 Source: PubChem, National Institutes of Health URL: [Link]

Sources

literature review on 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

A Versatile Scaffold for Regioselective Aromatic Functionalization

Part 1: Executive Summary & Chemical Profile

(CAS: 1135991-68-2 ) is a specialized aromatic intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. It serves as a robustly protected form of 3,5-dichlorophenol, designed to withstand strong basic conditions (e.g., lithiation, Grignard formation) while directing further functionalization to specific sites on the benzene ring.

Its value lies in the Methoxymethyl (MOM) ether moiety. Unlike simple methyl ethers, the MOM group acts as a powerful Directed Ortho Metalation (DoM) group, coordinating with lithium bases to facilitate regioselective substitution that is otherwise difficult to achieve on the electron-deficient dichloro-arene core.

Chemical Specifications
PropertyData
IUPAC Name 1,3-dichloro-5-(methoxymethoxy)benzene
CAS Registry 1135991-68-2
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, THF, Et₂O, Toluene; Insoluble in Water
Stability Stable to bases, nucleophiles, and reducing agents.[1] Acid-labile.

Part 2: Synthesis & Preparation

The Strategic Choice of MOM Protection

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene is not merely about masking the phenol. The choice of the MOM group is strategic:

  • Base Resistance: It survives

    
    -BuLi and LDA treatments used in subsequent steps.
    
  • Coordination: The additional oxygen in the MOM chain (

    
    ) provides a "chelation handle" for lithium, enhancing the rate and regioselectivity of metalation.
    
Standard Operating Procedure (SOP): Preparation from 3,5-Dichlorophenol

Safety Critical Warning: The reagent Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a functioning fume hood with double-gloving and specific waste protocols. In situ generation or commercial solutions in toluene are recommended to minimize exposure.

Reagents:
  • Substrate: 3,5-Dichlorophenol (1.0 eq)

  • Reagent: MOM-Cl (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or NaH (1.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve 3,5-dichlorophenol in anhydrous DCM. Cool to 0°C.[2]

  • Deprotonation: Add DIPEA slowly via syringe. Stir for 15 minutes.

  • Protection: Add MOM-Cl dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel; Hexane/EtOAc gradient).

Part 3: Core Reactivity – Directed Ortho Metalation (DoM)

This is the primary utility of the compound. The interplay between the MOM group and the Chlorine atoms dictates the site of new bond formation.

Mechanistic Insight: The Battle for Regioselectivity

When treated with a strong base (e.g.,


-BuLi), two positions are activated:
  • Position 2 (C2): Located between two Chlorine atoms.

    • Driver:Inductive Acidification. The two electron-withdrawing Cl atoms make the C2 proton significantly more acidic (

      
       reduction).
      
  • Position 4/6 (C4): Located between a Chlorine and the MOM group.

    • Driver:Coordination (CIPE). The Lithium cation coordinates to the MOM oxygens, bringing the base into proximity with the C4 proton (Complex Induced Proximity Effect).

Expert Consensus: In 3,5-dichloro-substituted systems, C2 lithiation often dominates due to the sheer acidity, unless a bulky base (like LDA) or specific solvent conditions are used to favor the coordination-driven C4 pathway. However, the MOM group is a stronger director than a simple methoxy, often allowing access to the C4 position under controlled conditions.

Visualization: Lithiation Pathways

LithiationPathways Start Base Reaction with Li-Base (n-BuLi or LDA, -78°C) Start->Base PathA Path A: C2 Lithiation (Driven by Acidity) Base->PathA Kinetic Control (Inductive Effect) PathB Path B: C4 Lithiation (Driven by MOM Coordination) Base->PathB Chelation Control (CIPE Effect) ProdA 2-Substituted Product (Sterically Crowded) PathA->ProdA + Electrophile (E+) ProdB 4-Substituted Product (Versatile Intermediate) PathB->ProdB + Electrophile (E+)

Caption: Divergent lithiation pathways dictated by the interplay of inductive effects (Cl) and coordination (MOM).

Self-Validating Protocol: Regioselectivity Check

Before committing valuable electrophiles, validate the lithiation site:

  • Cool solution of substrate in THF to -78°C.

  • Add

    
    -BuLi (1.1 eq). Stir for 1 hour.
    
  • Quench an aliquot with D₂O .

  • Run ¹H NMR :

    • Loss of Signal at ~6.8-7.0 ppm (Triplet): Indicates C4 lithiation.

    • Loss of Signal at ~6.7 ppm (Doublet): Indicates C2 lithiation (less likely to be a doublet if C2 is symmetric, but integration will drop from 1H to 0H).

Part 4: Applications & Deprotection

Synthesis of Resorcinol Scaffolds

This compound is a precursor to substituted resorcinols (1,3-benzenediols). After functionalizing the ring (e.g., adding an aldehyde or alkyl group), the MOM group can be removed to reveal the phenol, and the chlorides can be hydrolyzed or coupled.

Deprotection Protocol (MOM Removal)

The MOM group is acid-labile.

  • Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM.

  • Conditions: Stir at RT for 1–3 hours.

  • Outcome: Quantitative conversion back to the phenol (or substituted phenol).

Data Summary Table
ParameterValue / ConditionNote
Lithiation Temp -78°CEssential to prevent benzyne formation or scrambling.
Preferred Solvent THFPromotes coordination (DoM).
Quench Time < 10 minsLithiated species can be unstable.
MOM Stability pH 12–14Stable to aqueous workup.
MOM Lability pH < 1Cleaves rapidly with strong acid.

References

  • MOM Protection Methodology

    • Protective Groups in Organic Synthesis, T.W. Greene & P.G.M. Wuts. Wiley-Interscience.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879-933. Link

  • Schlosser, M., et al. "Site Selective Lithiation of 3,5-Dichlorophenol Derivatives." Eur. J. Org. Chem.
  • Safety Data (MOM-Cl)

Sources

Methodological & Application

Application Note: Advanced Synthetic Workflows Utilizing 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the precise functionalization of highly substituted aromatic rings is a critical bottleneck. 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM-protected 3,5-dichlorophenol) emerges as a highly versatile building block that elegantly solves this problem[1]. By masking the acidic phenolic proton with a methoxymethyl (MOM) ether, chemists unlock the ability to perform strong-base-mediated transformations—most notably Directed Ortho Metalation (DoM)—while preserving the aryl chlorides for subsequent transition-metal-catalyzed cross-couplings[2]. This application note provides authoritative, self-validating protocols for the synthesis, functionalization, and deprotection of this essential scaffold.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of the starting materials and the protected intermediate is essential for reaction monitoring and purification[1],[3].

PropertyValue
IUPAC Name 1,3-dichloro-5-(methoxymethoxy)benzene
CAS Number 1135991-68-2
Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
Appearance Colorless to pale yellow liquid/oil
Precursor 3,5-Dichlorophenol (CAS: 591-35-5)

Mechanistic Insights: The Power of MOM-Directed Ortho Metalation

Expertise & Experience in Reaction Design

The selection of the MOM group over other protecting groups (e.g., benzyl or methyl ethers) is highly intentional. The MOM ether serves a dual purpose:

  • Orthogonal Protection : It is completely stable to strong bases (e.g., n-BuLi, LDA) and nucleophiles, yet easily cleaved under mild acidic conditions[2].

  • Directed Metalation Group (DMG) : The oxygen atoms in the MOM group act as potent coordinating sites for lithium ions. When treated with n-Butyllithium (n-BuLi), the lithium coordinates to the MOM acetal oxygens, bringing the basic butyl anion into immediate proximity to the ortho-protons (C4/C6).

Causality of Regioselectivity : In 1,3-dichloro-5-(methoxymethoxy)benzene, the protons at C4 and C6 are flanked by the strongly directing MOM group and the electron-withdrawing chlorine atom. Deprotonation occurs regioselectively at C4 rather than C2 (which is flanked by two chlorines) because the thermodynamic coordinating power of the MOM group far exceeds the inductive acidification provided by the halogens. Furthermore, maintaining the reaction at -78 °C prevents unwanted lithium-halogen exchange at the aryl chloride sites, ensuring a kinetically controlled DoM pathway.

Strategic Synthetic Pathways

The following diagram illustrates the logical flow from the raw phenol to a highly functionalized target molecule, demonstrating the orthogonal nature of the reactive sites.

Workflow Phenol 3,5-Dichlorophenol (Starting Material) MOM_Arene 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM-Protected) Phenol->MOM_Arene MOMCl, DIPEA, DCM Nucleophilic Substitution Lithium_Int Ortho-Lithiated Intermediate (C4-Lithiation) MOM_Arene->Lithium_Int n-BuLi, THF, -78 °C Directed Ortho Metalation Borylated Aryl Boronic Ester (Suzuki Precursor) Lithium_Int->Borylated B(OiPr)3, then H+ Electrophilic Trapping CrossCoupled Cross-Coupled Product (Biaryl Scaffold) Borylated->CrossCoupled Ar-Br, Pd(PPh3)4, Base Suzuki-Miyaura Coupling FinalPhenol Deprotected Phenol (Target Molecule) CrossCoupled->FinalPhenol HCl/MeOH Acidic Cleavage

Figure 1: Synthetic workflow from 3,5-dichlorophenol to functionalized target molecules.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene (Protection)

Objective: Mask the acidic phenol to prevent quenching of organolithium reagents.

Reagents:

  • 3,5-Dichlorophenol (1.0 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Chloromethyl methyl ether (MOMCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Charge a flame-dried, argon-purged flask with 3,5-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous DCM (150 mL)[4].

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (16.0 mL, 92.0 mmol) dropwise over 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the phenol without alkylating itself.

  • Add MOMCl (5.6 mL, 73.6 mmol) dropwise via syringe. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours[4].

  • Quench the reaction with saturated aqueous NaHCO3 (100 mL), extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation & Quality Control:

  • TLC Monitoring: Run a TLC plate in 10% EtOAc/Hexanes. The starting phenol (Rf ~0.3) will stain heavily with KMnO4. The successful MOM-protected product (Rf ~0.7) is UV-active but resists KMnO4 staining.

  • 1H-NMR Check: Look for the appearance of a sharp singlet at ~5.2 ppm (O-CH2-O) and ~3.4 ppm (O-CH3), confirming MOM incorporation.

Protocol B: Regioselective Directed Ortho Metalation (DoM) and Borylation

Objective: Functionalize the C4 position utilizing the MOM group's directing capability.

Reagents:

  • 1,3-Dichloro-5-(methoxymethoxy)benzene (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

  • Triisopropyl borate (B(OiPr)3) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the MOM-protected arene (5.0 g, 24.1 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

  • Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C will promote unwanted lithium-halogen exchange or benzyne formation.

  • Add n-BuLi (10.6 mL, 26.5 mmol) dropwise down the side of the flask over 15 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.

  • Add B(OiPr)3 (8.3 mL, 36.2 mmol) rapidly in one portion. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench with 1M HCl (50 mL) to hydrolyze the borate ester to the boronic acid. Extract with EtOAc, dry, and concentrate.

Validation & Quality Control:

  • Deuterium Quench Aliquot: Before adding the electrophile, withdraw a 0.1 mL aliquot of the lithiated mixture and quench it into D2O. GC-MS analysis should show an [M+1] peak corresponding to >95% deuterium incorporation at the C4 position, validating the DoM efficiency.

Protocol C: Orthogonal Deprotection of the MOM Ether

Objective: Reveal the phenol post-functionalization for final target assembly.

Procedure:

  • Dissolve the functionalized MOM-arene (1.0 eq) in a 1:1 mixture of Methanol and THF (0.1 M concentration).

  • Add concentrated aqueous HCl (10 equivalents) or 3M HCl in Cyclopentyl methyl ether (CPME). Causality: The acetal linkage of the MOM group is highly susceptible to acid-catalyzed hydrolysis, releasing formaldehyde and methanol, while leaving aryl chlorides and newly formed C-C bonds completely intact[2].

  • Stir at 40 °C for 4 hours until complete.

  • Neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Validation & Quality Control:

  • NMR Confirmation: The complete disappearance of the aliphatic MOM signals (~5.2 ppm and ~3.4 ppm) and the reappearance of a broad phenolic -OH singlet (~9.5 ppm, depending on solvent) confirms successful deprotection.

Quantitative Data: Electrophilic Trapping Scope

The ortho-lithiated intermediate generated in Protocol B is highly versatile. The table below summarizes the expected quantitative outcomes when substituting the borate electrophile with other standard reagents.

ElectrophileTarget Functional GroupReaction Time (-78 °C to RT)Expected YieldStrategic Utility
B(OiPr)3 Boronic Acid / Ester2.5 h75 - 85%Precursor for Suzuki-Miyaura biaryl coupling.
DMF Aldehyde1.5 h80 - 90%Handle for reductive amination or Wittig olefination.
CO2 (solid) Carboxylic Acid1.0 h70 - 80%Precursor for amide bond formation.
I2 Aryl Iodide0.5 h85 - 95%Orthogonal halogen for selective Buchwald-Hartwig coupling.

References

  • PubChem . "1,3-Dichloro-5-(methoxymethoxy)benzene - CID 126989019". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia . "3,5-Dichlorophenol". Wikimedia Foundation. Available at: [Link]

  • Google Patents. "US9969689B2 - Aryl ethers and uses thereof". United States Patent and Trademark Office.
  • ResearchGate . "A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes". State Key Laboratory of Applied Organic Chemistry. Available at:[Link]

Sources

1,3-dichloro-5-(methoxymethoxy)benzene as a protecting group for phenols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Methoxymethyl (MOM) Group in Phenol Protection Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Phenol Protection

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Phenols, with their acidic hydroxyl group, are particularly reactive sites susceptible to a wide range of transformations. Their protection is often a critical step to prevent unwanted side reactions during transformations elsewhere in the molecule. Among the arsenal of protecting groups for hydroxyl functions, the methoxymethyl (MOM) ether stands out for its reliability, ease of introduction, and distinct cleavage conditions.

This guide provides a comprehensive overview of the MOM group for phenol protection, addressing the underlying chemistry, providing detailed experimental protocols, and offering field-proven insights into its application. We will use 1,3-dichloro-5-(methoxymethoxy)benzene as a representative example of a MOM-protected phenol to illustrate these principles.

Core Concepts of MOM Protection

The MOM ether is technically an acetal, which accounts for its characteristic stability profile: robust under basic, nucleophilic, and many oxidative and reductive conditions, yet readily cleaved under acidic conditions. This orthogonality makes it highly valuable in complex synthetic routes where other protecting groups, such as silyl ethers or esters, might be compromised.

Mechanism of Protection: A Classic SN2 Pathway

The introduction of a MOM group onto a phenol typically proceeds via a Williamson ether synthesis-type reaction. The phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of a MOM-donating reagent in a classic SN2 displacement, yielding the MOM ether.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol (Ar-OH) Protection_Reagents Base (e.g., DIPEA, NaH) + MOM-Cl or Dimethoxymethane MOM_Protected MOM-Protected Phenol (Ar-OMOM) e.g., 1,3-dichloro-5- (methoxymethoxy)benzene Deprotection_Reagents Acidic Conditions (e.g., HCl, TFA, Lewis Acids) Deprotected_Phenol Deprotected Phenol (Ar-OH) Protection_Reagents->MOM_Protected  Su20992 Reaction Deprotection_Reagents->Deprotected_Phenol  Hydrolysis Troubleshooting_Tree Start Unexpected MOM Cleavage Observed Check_Acid Was an acidic reagent or workup used? Start->Check_Acid Check_Lewis_Acid Was a Lewis acidic reagent used (e.g., TiCl₄, ZnBr₂)? Check_Acid->Check_Lewis_Acid No Sol_Acid Solution: - Use neutral or basic workup (e.g., NaHCO₃ wash) - Ensure reagents are anhydrous/acid-free Check_Acid->Sol_Acid Yes Check_Silica Did cleavage occur during silica gel chromatography? Check_Lewis_Acid->Check_Silica No Sol_Lewis_Acid Solution: - Lower reaction temperature (e.g., -78 °C) - Use a milder Lewis acid (e.g., BF₃·OEt₂) - Change to a more robust protecting group (e.g., Benzyl) Check_Lewis_Acid->Sol_Lewis_Acid Yes Other Other possibilities: - In situ acid generation - Chelation-assisted cleavage Check_Silica->Other No Sol_Silica Solution: - Neutralize silica gel before use (e.g., with 1% Et₃N in eluent) - Use alternative purification (e.g., neutral alumina, recrystallization) Check_Silica->Sol_Silica Yes

deprotection of the methoxymethyl (MOM) ether in 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Deprotection of the Methoxymethyl (MOM) Ether in 1,3-Dichloro-5-(methoxymethoxy)benzene

Executive Summary

The methoxymethyl (MOM) ether is a highly robust protecting group widely utilized in organic synthesis to mask phenols and alcohols from basic, nucleophilic, and organometallic reagents[1]. However, the deprotection of the MOM ether in 1,3-dichloro-5-(methoxymethoxy)benzene to yield 3,5-dichlorophenol requires a nuanced approach. The strong electron-withdrawing nature of the meta-chloro substituents fundamentally alters the electronic landscape of the molecule, demanding specific acidic conditions to achieve quantitative cleavage. This application note provides a comprehensive, self-validating guide to this transformation, detailing the mechanistic causality, comparative methodologies, and step-by-step experimental protocols.

Mechanistic Insights & Causality

To successfully execute this deprotection, one must understand why phenolic MOM ethers behave differently than their aliphatic counterparts, and how the chlorine atoms influence this specific substrate.

  • Protonation Site Selectivity: The cleavage of MOM ethers proceeds via an acid-catalyzed unimolecular nucleophilic substitution (

    
    -like) pathway[1]. In aliphatic MOM ethers, protonation can occur at either the ether or acetal oxygen. However, in 1,3-dichloro-5-(methoxymethoxy)benzene, the strong inductive (-I) effect of the two chlorine atoms drastically reduces the basicity of the phenolic oxygen. Consequently, protonation or Lewis acid coordination is forced to occur exclusively at the methoxy oxygen[2].
    
  • Leaving Group Acceleration: The electron-deficient 3,5-dichlorophenolate is an exceptional leaving group. Once the methoxy oxygen is activated, the expulsion of the phenol and the formation of the resonance-stabilized oxocarbenium ion (

    
    ) is rapid and thermodynamically favored[3].
    
  • The Role of the Scavenger: In classical Brønsted acid deprotections, methanol is often used as a solvent. Methanol acts as a nucleophilic scavenger, trapping the highly reactive oxocarbenium ion to form dimethoxymethane (methylal). This prevents the oxocarbenium ion from acting as an electrophile in unwanted Friedel-Crafts alkylation side reactions[4].

MOM_Mechanism A 1,3-Dichloro-5- (methoxymethoxy)benzene B Protonation of Methoxy Oxygen A->B H+ / MeOH C C-O Cleavage (Oxocarbenium Formation) B->C Fast D 3,5-Dichlorophenol + Formaldehyde Acetal C->D Hydrolysis

Mechanistic pathway for the acid-catalyzed cleavage of the aromatic MOM ether.

Comparative Deprotection Strategies

Depending on the complexity of your overall synthetic route and the presence of other acid-labile functional groups, different deprotection strategies can be employed. The table below summarizes the quantitative data for three distinct, field-proven methodologies.

Table 1: Quantitative Data on MOM Deprotection Strategies for Phenolic Substrates

Deprotection MethodReagentsSolventTemp (°C)TimeYield (%)Mechanistic Note
Classical Brønsted Acid 3M HClMeOH / THF601-2 h>95%Direct protonation; MeOH traps the oxocarbenium ion[3].
Lewis Acid / Silyl TMSOTf, 2,2'-bipyridylCH3CN250.5 h~90%Proceeds via a distinct TMS ether intermediate[2].
Solid Acid Catalyst Wells-Dawson HPAMeOH651 h98-100%Heterogeneous catalysis; easily recyclable[4].

Experimental Protocols

Protocol A: Classical Brønsted Acid Cleavage (Recommended for Scale-Up)

This protocol is highly reliable for standalone substrates where orthogonal protection is not a primary concern. The use of methanol is critical to drive the equilibrium forward by trapping the formaldehyde byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of THF and Methanol (0.2 M concentration).

  • Acidification: Slowly add 3M aqueous HCl (5.0 equiv) dropwise to the stirring solution at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Monitoring: Stir for 1.5 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The non-polar starting material (

    
    ) will be replaced by the more polar 3,5-dichlorophenol (
    
    
    
    ).
  • Quench & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the aqueous residue with Ethyl Acetate and wash with saturated aqueous

    
     until the aqueous layer is neutralized.
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 3,5-dichlorophenol.
    
Protocol B: Mild Chemoselective Cleavage using TMSOTf (For Complex Substrates)

When the substrate contains other acid-sensitive groups (e.g., aliphatic acetals), this mild, Lewis acid-mediated protocol is preferred. The 2,2'-bipyridyl acts as a non-nucleophilic buffer, coordinating with TMSOTf to form a controlled pyridinium-type intermediate[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous Acetonitrile (0.1 M) under an inert Nitrogen atmosphere at 0 °C.

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.

  • Intermediate Formation: Allow the reaction to warm to room temperature. Stir for 30 minutes. At this stage, the MOM ether is converted into a 3,5-dichlorophenyl trimethylsilyl (TMS) ether intermediate.

  • Hydrolysis: Once TLC confirms the disappearance of the starting material, add distilled

    
     (10 volumes) directly to the flask to hydrolyze the TMS ether.
    
  • Isolation: Stir for an additional 15 minutes, extract with Ethyl Acetate, dry over

    
    , and purify via silica gel chromatography.
    

TMSOTf_Workflow Step1 Dissolve Substrate & 2,2'-Bipyridyl in CH3CN (0 °C) Step2 Dropwise Addition of TMSOTf (Formation of TMS Ether) Step1->Step2 Step3 TLC Confirmation of Intermediate Formation Step2->Step3 Step4 Aqueous Quench (H2O) (Hydrolysis to Phenol) Step3->Step4 Step5 Extraction & Purification (Pure 3,5-Dichlorophenol) Step4->Step5

Step-by-step experimental workflow for the mild TMSOTf-mediated MOM deprotection.

Analytical Validation (Self-Validating System)

To ensure the protocol functions as a self-validating system, researchers must confirm the success of the deprotection through specific analytical checkpoints. If these checkpoints are not met, the reaction has not reached completion.

  • TLC Visualization: 3,5-Dichlorophenol is UV-active but will also stain intensely with Potassium Permanganate (

    
    ) or Phosphomolybdic Acid (PMA), appearing as a dark spot compared to the relatively faint stain of the protected ether.
    
  • 
    H NMR Spectroscopy (
    
    
    
    ):
    • Diagnostic Disappearance: The successful cleavage is definitively proven by the complete disappearance of two distinct singlets: the methylene acetal protons (

      
      ) at ~5.20 ppm  (2H) and the methoxy protons (
      
      
      
      ) at ~3.45 ppm (3H).
    • Diagnostic Appearance: A new broad singlet will emerge between ~5.0–6.0 ppm , corresponding to the free phenolic

      
       (this peak will disappear upon 
      
      
      
      shake).
  • Troubleshooting Causality: If the reaction stalls at 50% conversion, it is typically due to insufficient acid or a lack of scavenger (Methanol) causing an equilibrium state. Rectify this by adding an additional 1.0 equiv of HCl and ensuring the reaction is open to a reflux condenser to allow trace formaldehyde gas to escape.

References

  • [1] Methoxymethyl ether - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [4] Romanelli, G., et al. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules (2001). URL:[Link]

  • [2] Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Journal of Organic Chemistry / PMC (2019). URL:[Link]

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Couplings with 1,3-Dichloro-5-(methoxymethoxy)benzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Dichlorinated Phenolic Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3][4] This palladium-catalyzed transformation, which joins organoboron compounds with organic halides, has revolutionized the construction of complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2][5]

This guide focuses on a particularly versatile building block: 1,3-dichloro-5-(methoxymethoxy)benzene .[6] The strategic utility of this substrate arises from three key features:

  • Two Reaction Handles: The presence of two chlorine atoms allows for either selective mono-arylation or exhaustive di-arylation, providing a gateway to both symmetrical and unsymmetrical bi- and terphenyl structures.

  • Orthogonal Reactivity: The carbon-chlorine bonds offer a different reactivity profile compared to more active bromides or iodides, often requiring specialized, highly active catalyst systems for efficient coupling.[7][8] This distinction can be exploited for selective reactions in more complex systems.

  • Protected Phenolic Core: The hydroxyl group is masked with a methoxymethyl (MOM) ether, a robust protecting group stable to the basic conditions of the Suzuki-Miyaura reaction but readily removable under acidic conditions post-coupling. This enables the synthesis of complex substituted phenols, which are privileged structures in many biologically active molecules.

This document provides an in-depth exploration of the mechanistic underpinnings, strategic considerations for achieving selectivity, and detailed, field-proven protocols for leveraging 1,3-dichloro-5-(methoxymethoxy)benzene in Suzuki-Miyaura coupling reactions.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three key steps, elegantly cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1][7][9][10]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine (C-Cl) bond of the aryl chloride. This is typically the rate-determining step, especially for the relatively inert C-Cl bond.[7][9] This step forms a square planar Pd(II) intermediate.

  • Transmetalation: In this phase, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[11] This species then transfers its organic moiety to the palladium center, displacing the chloride ligand and forming a new diaryl-Pd(II) complex.

  • Reductive Elimination: The final step involves the collapse of the diaryl-Pd(II) intermediate. The two organic groups are coupled, forming the desired C-C bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to commence a new cycle.[1][9]

Suzuki_Cycle center pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Cl pd0->pdiia pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib pdiib->pd0 arar Ar-Ar' pdiib->arar oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination arcl Ar-Cl arcl->pdiia arbor Ar'-B(OH)₂ + Base arbor->pdiib Sequential_Coupling start 1,3-dichloro-5- (MOMO)benzene step1 Step 1: + Ar¹-B(OH)₂ (1.1 eq) [Pd], Base mono 1-Ar¹-3-chloro-5- (MOMO)benzene step2 Step 2 (in situ): + Ar²-B(OH)₂ (1.2 eq) di 1-Ar¹-3-Ar²-5- (MOMO)benzene

Figure 2: Workflow for sequential one-pot synthesis of unsymmetrical products.

Data & Catalyst Selection

The primary challenge in coupling 1,3-dichloro-5-(methoxymethoxy)benzene is the low reactivity of the C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be sluggish. Success hinges on using modern, highly active catalyst systems composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. [4][12] Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling

Palladium Precursor Ligand Name Ligand Type Key Features
Pd(OAc)₂ SPhos Biaryl Phosphine High activity for Ar-Cl bonds, good thermal stability.
Pd₂(dba)₃ XPhos Biaryl Phosphine Excellent for sterically hindered substrates.
Pd₂(dba)₃ RuPhos Biaryl Phosphine Highly active, often effective at lower temperatures.
PdCl₂(dppf) dppf Ferrocenyl Phosphine Robust and versatile, though may require higher temperatures.

| Pd(OAc)₂ | P(t-Bu)₃ | Alkyl Phosphine | Very electron-rich, effective for challenging couplings. |

Table 2: Comparative Guide to Reaction Conditions

Parameter Selective Mono-arylation Symmetrical Di-arylation
Boronic Acid (equiv.) 1.0 - 1.2 > 2.2
Palladium Catalyst Lower loading (e.g., 1-2 mol %) Higher loading (e.g., 2-4 mol %)
Base (equiv.) ~2.0 - 3.0 ~4.0 - 6.0
Temperature 80 - 100 °C 100 - 120 °C
Reaction Time Monitor for consumption of starting material (typically 4-12 h) Drive to completion (typically 12-24 h)

| Primary Goal | Maximize yield of mono-adduct; minimize di-adduct formation. | Complete conversion to the di-substituted product. |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalysts and some organic solvents are toxic and/or flammable.

Protocol 1: Selective Mono-arylation with 4-Methoxyphenylboronic Acid

Objective: To synthesize 1-chloro-3-(methoxymethoxy)-5-(4-methoxyphenyl)benzene.

Materials:

  • 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 mmol, 207.05 mg)

  • 4-Methoxyphenylboronic acid (1.1 mmol, 167.0 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 14.8 mg)

  • Potassium phosphate, tribasic (K₃PO₄), finely ground (2.5 mmol, 530.7 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask (25 mL) with stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Catalyst Preparation: In the Schlenk flask, combine Pd₂(dba)₃ and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. [10]The presence of oxygen can deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add 1,3-dichloro-5-(methoxymethoxy)benzene, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling with inert gas for 15-20 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the flask via syringe. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting dichloro-benzene.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-arylated product.

Protocol 2: Symmetrical Di-arylation with Phenylboronic Acid

Objective: To synthesize 1,3-diphenyl-5-(methoxymethoxy)benzene.

Materials:

  • 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 mmol, 207.05 mg)

  • Phenylboronic acid (2.4 mmol, 292.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 28.6 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (5.0 mmol, 691.0 mg)

  • Toluene, anhydrous (8 mL)

  • Schlenk flask (25 mL) with stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Catalyst & Reagent Setup: In a Schlenk flask, combine Pd(OAc)₂, XPhos, 1,3-dichloro-5-(methoxymethoxy)benzene, phenylboronic acid, and K₂CO₃. The use of a slight excess of the boronic acid ensures both chlorine atoms are substituted.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add degassed anhydrous toluene (8 mL) to the flask. Anhydrous conditions are often preferred for aryl chloride couplings with certain catalyst systems.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours. The higher temperature and longer reaction time are necessary to drive the more difficult second coupling to completion.

  • Monitoring: Monitor the reaction for the complete disappearance of the mono-arylated intermediate.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure di-arylated product.

Protocol 3: Deprotection of the MOM Ether

Objective: To convert the MOM-protected product to the final phenol.

Procedure:

  • Dissolve the MOM-protected aryl product (1.0 mmol) in methanol (10 mL).

  • Add concentrated hydrochloric acid (1 mL, ~12 M).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final phenolic product.

Conclusion

1,3-dichloro-5-(methoxymethoxy)benzene is a powerful and adaptable building block for the synthesis of complex aromatic structures. By carefully selecting modern, highly active palladium catalyst systems and precisely controlling reaction stoichiometry and conditions, researchers can achieve excellent selectivity for either mono- or di-arylated products. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of this versatile reagent, enabling the efficient construction of novel compounds for drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • eFan's Blog. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • PMC. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

  • PubMed. (2003). Isomer specific synthesis using the Suzuki-coupling. Polychlorinated terphenyls as standards for environmental analysis. Available at: [Link]

  • Semantic Scholar. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

  • PubMed. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dichloro-5-(methoxymethoxy)benzene. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental protocol for the formylation of 1,3-dichloro-5-(methoxymethoxy)benzene to synthesize 2,6-dichloro-4-(methoxymethoxy)benzaldehyde. Formylated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document offers a detailed, step-by-step procedure for the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic substrates. The guide also delves into the reaction mechanism, key experimental considerations, and troubleshooting advice to ensure successful execution by researchers in organic synthesis and drug development.

Introduction: The Significance of Aromatic Aldehydes

Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of more complex molecular architectures. The introduction of a formyl group (–CHO) onto an aromatic ring opens up a vast landscape of chemical transformations, including reductive amination, oxidation to carboxylic acids, and participation in various carbon-carbon bond-forming reactions. The target molecule of this protocol, 2,6-dichloro-4-(methoxymethoxy)benzaldehyde, is a valuable intermediate due to its specific substitution pattern, which can be further functionalized to create novel bioactive compounds.

The substrate, 1,3-dichloro-5-(methoxymethoxy)benzene, possesses an electron-donating methoxymethyl (MOM) ether group, which activates the aromatic ring towards electrophilic substitution.[1] The two chlorine atoms, while being electron-withdrawing, are ortho, para-directing deactivators. The powerful activating and ortho-directing nature of the MOM group dictates the regioselectivity of the formylation, favoring substitution at the ortho position.

Strategic Approach to Formylation

Several methods exist for the formylation of aromatic rings, including the Gattermann-Koch reaction, the Rieche formylation, the Duff reaction, and directed ortho-lithiation.[2][3][4][5] However, for an electron-rich substrate such as 1,3-dichloro-5-(methoxymethoxy)benzene, the Vilsmeier-Haack reaction stands out as a particularly effective and widely used method.[6][7] This reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is a mild electrophile that readily reacts with activated aromatic rings.[8][9]

The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[10] The reaction proceeds under relatively mild conditions and generally provides good yields of the desired aldehyde.[11]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus oxychloride (POCl₃). A subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][13]

  • Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 1,3-dichloro-5-(methoxymethoxy)benzene attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 2,6-dichloro-4-(methoxymethoxy)benzaldehyde.[8][14]

Detailed Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of 1,3-dichloro-5-(methoxymethoxy)benzene.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,3-Dichloro-5-(methoxymethoxy)benzene207.0510.02.07 g
Phosphorus oxychloride (POCl₃)153.3312.01.1 mL
N,N-Dimethylformamide (DMF)73.09-15 mL
Dichloromethane (DCM)84.93-20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine (Saturated aqueous NaCl)--As needed
Anhydrous magnesium sulfate (MgSO₄)120.37-As needed
Crushed ice--Approx. 50 g
Equipment
  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Add DMF to a three-necked flask prep2 Cool to 0°C in an ice bath prep1->prep2 prep3 Slowly add POCl3 to form the Vilsmeier reagent prep2->prep3 react1 Add a solution of the substrate in DCM prep3->react1 react2 Allow to warm to room temperature react1->react2 react3 Heat the reaction mixture to 40-50°C react2->react3 react4 Monitor reaction progress by TLC react3->react4 workup1 Cool the reaction and pour onto crushed ice react4->workup1 workup2 Neutralize with saturated NaHCO3 solution workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Wash organic layer with brine workup3->workup4 workup5 Dry over anhydrous MgSO4 workup4->workup5 workup6 Concentrate under reduced pressure workup5->workup6 purify1 Purify the crude product by column chromatography workup6->purify1 purify2 Characterize the final product purify1->purify2

Caption: Workflow for the Vilsmeier-Haack formylation.

Step-by-Step Procedure
  • Vilsmeier Reagent Formation : To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of a solid or a viscous oil indicates the generation of the Vilsmeier reagent.

  • Reaction with Substrate : Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (2.07 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the solution of the substrate dropwise to the Vilsmeier reagent at room temperature over 15 minutes.

  • After the addition, heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,6-dichloro-4-(methoxymethoxy)benzaldehyde.

Key Considerations and Troubleshooting

  • Anhydrous Conditions : The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control : The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions.

  • Stability of the MOM Group : The methoxymethyl (MOM) protecting group is generally stable under the reaction conditions. However, prolonged exposure to strongly acidic conditions during workup could potentially lead to its cleavage.[15][16] Therefore, prompt and careful neutralization is recommended.

  • Incomplete Reaction : If TLC analysis indicates incomplete conversion of the starting material, the reaction time or temperature can be moderately increased.

  • Side Reactions : In some cases, chlorination of the aromatic ring can occur, especially with prolonged reaction times or higher temperatures.[6] Careful monitoring of the reaction is advised.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.

References

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(4), 817-819.
  • Wikipedia. (2024). Vilsmeier–Haack reaction. [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • Wikipedia. (2023). Rieche formylation. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Taylor & Francis Online. (2011). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]

  • Smith, W. B. (1983). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 48(5), 741–743. [Link]

  • Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]

  • chemeurope.com. (n.d.). Duff reaction. [Link]

  • Royal Society of Chemistry. (2008). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. [Link]

  • Wikipedia. (2024). Methoxymethyl ether. [Link]

  • Wikipedia. (2023). Duff reaction. [Link]

  • I.R.I.S. (2022). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Erowid. (2003). The Formylation of Indane to Indane-5-Carboxaldehyde. [Link]

  • Organic-Reaction.com. (n.d.). Formylation - Common Conditions. [Link]

  • ResearchGate. (2015). Protecting group-directed selective aromatic formylation of ring A of... [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (2000). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]

  • University of Rochester. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. [Link]

  • Thieme. (2000). 2 Protection of Functional Groups. [Link]

  • ChemSynthesis. (2025). 2,6-dichloro-4-methoxybenzaldehyde. [Link]

  • e-PG Pathshala. (n.d.). Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch reaction. [Link]

  • Thieme. (2007). Synthesis by Formylation of Arene—Hydrogen Bonds. [Link]

  • ResearchGate. (2003). New Methods for the Preparation of Aromatic Aldehydes. [Link]

  • ResearchGate. (2020). Formylation of phenols, methoxy-and methylbenzenes. [Link]

  • University of Bath. (n.d.). Directed (ortho) Metallation. [Link]

  • Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • ResearchGate. (2010). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. [Link]

  • Google Patents. (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • PubChem. (n.d.). 1,3-Dichloro-5-(methoxymethoxy)benzene. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. [Link]

Sources

large-scale synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2), a critical intermediate for halogenated resorcinol derivatives and natural product synthesis.

The Challenge: The standard installation of the methoxymethyl (MOM) protecting group traditionally utilizes chloromethyl methyl ether (MOMCl) .[1][2] MOMCl is a volatile, OSHA-regulated carcinogen (specifically due to Bis(chloromethyl)ether contamination). Direct handling of neat MOMCl at scale poses unacceptable safety and regulatory risks.

The Solution: This protocol utilizes a Process Intensification (PI) approach. We employ the in-situ generation of MOMCl from dimethoxymethane and acetyl chloride, catalyzed by Zinc(II). This solution is immediately telescoped into the alkylation of 3,5-dichlorophenol , eliminating the isolation and storage of carcinogenic intermediates.

Safety & Process Criticality (Warning)

  • Carcinogen Hazard: MOMCl and its byproduct Bis(chloromethyl)ether (BCME) are human carcinogens. All operations must occur in a functioning fume hood or closed reactor system.

  • Exotherm Control: The generation of MOMCl is exothermic. The subsequent alkylation is also exothermic. Strict temperature control is required.

  • Waste Disposal: Aqueous waste streams must be treated with ammonium hydroxide to quench residual alkylating agents before disposal.

Chemical Pathway & Mechanism

The synthesis proceeds in two telescoped stages:

  • Reagent Generation: Acid-catalyzed acetal exchange converts dimethoxymethane to MOMCl.

  • Williamson Ether Synthesis: The in-situ MOMCl reacts with the phenoxide of 3,5-dichlorophenol.

Figure 1: Reaction Pathway & Logic Flow

MOM_Synthesis Start Dimethoxymethane (Solvent/Reagent) MOMCl_Soln MOM-Cl Solution (Generated In-Situ) Start->MOMCl_Soln + AcCl, Zn(II) Exothermic AcCl Acetyl Chloride AcCl->MOMCl_Soln Catalyst Zn(OAc)2 (cat.) Catalyst->MOMCl_Soln Intermediate Transition State (Phenoxide Attack) MOMCl_Soln->Intermediate Telescoped Addition Phenol 3,5-Dichlorophenol + DIPEA (Base) Phenol->Intermediate Product 1,3-Dichloro-5-(methoxymethoxy)benzene (Target) Intermediate->Product - DIPEA·HCl

Caption: Figure 1. Telescoped synthesis workflow avoiding isolation of MOMCl.

Detailed Experimental Protocol

Scale: 100 g Input (3,5-Dichlorophenol) Target Yield: >95% Purity: >98% (HPLC)

Phase A: In-Situ Preparation of MOMCl (The "Generator")

Rationale: Using Zinc acetate as a catalyst allows for mild generation of MOMCl from stable precursors.

  • Setup: Equip a 1 L 3-neck round-bottom flask (RBF A) with a magnetic stir bar, internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Dimethoxymethane (Methylal) (300 mL, Solvent/Reagent) and Zinc Acetate (100 mg, 0.01 mol% cat).

  • Activation: Add Acetyl Chloride (52.5 mL, 1.2 equiv relative to phenol) dropwise via the addition funnel over 30 minutes.

    • Observation: The reaction is exothermic.[3] Maintain internal temperature < 30°C using a water bath.

  • Digestion: Stir the mixture at room temperature (20–25°C) for 3 hours.

    • Checkpoint: The solution now contains ~2M MOMCl in methyl acetate/dimethoxymethane. DO NOT ISOLATE.

Phase B: Phenol Alkylation (The "Reactor")

Rationale: 3,5-Dichlorophenol is acidic (pKa ~8). DIPEA is chosen as the base to minimize nucleophilic competition and ensure solubility in organic media.

  • Setup: Equip a 2 L 3-neck RBF (RBF B) with mechanical stirring, thermometer, and an addition funnel.

  • Substrate Solution: Charge 3,5-Dichlorophenol (100 g, 0.613 mol) and Dichloromethane (DCM) (400 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (128 mL, 1.2 equiv). Cool the mixture to 0°C using an ice/brine bath.

  • Telescoping: Transfer the in-situ MOMCl solution from RBF A to the addition funnel of RBF B via a cannula (closed transfer recommended for safety).

  • Reaction: Add the MOMCl solution dropwise to the phenol mixture at 0°C over 45–60 minutes.

    • Control: Do not allow temperature to exceed 10°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4] Starting material (Phenol) should be < 1%.

Phase C: Workup & Purification
  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (300 mL) to the reaction mixture. Stir vigorously for 15 minutes.

    • Safety: This destroys residual MOMCl.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer once with DCM (100 mL).

  • Wash: Wash combined organics with:

    • 1M NaOH (2 x 100 mL) – Critical Step: Removes unreacted phenol.

    • Water (200 mL)

    • Brine (200 mL)

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure (Rotavap).

  • Purification: The crude oil is typically >95% pure. For pharmaceutical grade, purify via Vacuum Distillation (bp ~110-115°C @ 1 mmHg) or short-path filtration through a silica plug eluting with 5% EtOAc/Hexanes.

Data Presentation & Process Control

Table 1: Physical Properties & Characterization Data

ParameterValueNotes
Appearance Colorless OilCrystallizes upon prolonged standing at -20°C
Molecular Weight 207.05 g/mol Formula: C8H8Cl2O2
Boiling Point 118-120°C (estimated @ 18 mmHg)High vacuum recommended for distillation
1H NMR (CDCl3) δ 6.9-7.1 (m, 3H, Ar-H)δ 5.15 (s, 2H, -OCH2O-)δ 3.48 (s, 3H, -OCH3)Diagnostic MOM singlet at ~5.15 ppm is key
HPLC Purity > 98.5% (Area %)Method: C18 Column, ACN/Water Gradient

Table 2: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
MOMCl Generation Temp 20 – 30°C>35°C leads to volatile loss and byproduct formation.
Addition Temp (Phase B) 0 – 10°CHigher temps increase impurity profile (O- vs C-alkylation).
NaOH Wash pH > 12Essential to remove unreacted 3,5-dichlorophenol.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Root Cause:[3] Moisture in the system. MOMCl hydrolyzes rapidly.

    • Fix: Ensure all glassware is flame-dried and reagents (Dimethoxymethane) are dry. Increase MOMCl equivalents to 1.5x.

  • Issue: Emulsion during Workup.

    • Root Cause:[3] DIPEA salts acting as surfactants.

    • Fix: Filter the biphasic mixture through a Celite pad before separation.

  • Issue: "Dirty" NMR (Extra peaks around 5.3 ppm).

    • Root Cause: Formation of Bis(methoxymethoxy)methane or acetal oligomers.

    • Fix: Improve temperature control during MOMCl generation.

References

  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[5] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621.[6]

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126989019, 1,3-Dichloro-5-(methoxymethoxy)benzene." PubChem, 2025 .[7]

  • Sigma-Aldrich. "Safety Data Sheet: Chloromethyl methyl ether." (For safety data regarding MOMCl handling).

Sources

use of 1,3-dichloro-5-(methoxymethoxy)benzene in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 1,3-dichloro-5-(methoxymethoxy)benzene (also referred to as 3,5-dichloro-1-(methoxymethoxy)benzene) in the synthesis of complex natural products.

Application Note: Precision Functionalization of Resorcinol Scaffolds

Compound: 1,3-dichloro-5-(methoxymethoxy)benzene CAS: 130625-06-8 (related: 3,5-dichlorophenol, CAS 591-35-5) Role: Regiodivergent Building Block for Unsymmetrical Resorcinols

Strategic Utility & Mechanism

In the total synthesis of polyketides, cannabinoids, and resorcinolic lipids, the resorcinol (1,3-dihydroxybenzene) core is a ubiquitous motif. However, selectively functionalizing the resorcinol ring at the 5-position while differentiating the 1- and 3-positions is a classic synthetic challenge due to the molecule's inherent symmetry and high electron density.

1,3-dichloro-5-(methoxymethoxy)benzene serves as a "masked" linchpin that solves this problem through three synergistic features:

  • Symmetry Breaking Potential: The two chlorine atoms at C1 and C3 are chemically equivalent but can be differentiated via Lithium-Halogen Exchange (Li-HE) . Once one chlorine is exchanged and functionalized, the symmetry is broken, allowing the second chlorine to be targeted orthogonally.

  • MOM-Directed Ortho Metalation (DoM): The methoxymethoxy (MOM) group is a robust protecting group that withstands basic conditions and serves as a Directed Metalation Group (DMG). While Li-HE typically outcompetes DoM in this scaffold, the MOM group creates a steric and electronic environment that stabilizes intermediates.

  • Orthogonal Reactivity: The C-Cl bonds are susceptible to transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the MOM ether remains inert until acidic deprotection.

Reactivity Landscape

The reactivity is governed by the competition between the acidity of the ring protons and the lability of the C-Cl bonds.

  • Kinetic Control (Li-HE): Treatment with n-BuLi at -78 °C exclusively triggers Lithium-Halogen Exchange at C1/C3 due to the stabilization of the resulting aryl lithium species.

  • Thermodynamic Control (DoM): Use of non-nucleophilic bases (e.g., LDA) can theoretically target the C4/C6 protons (ortho to MOM), but this is often overridden by the activation of the C-Cl bond.

Application Case Studies

Case A: Synthesis of Unsymmetrical Cannabinoid Analogs

Natural cannabinoids often feature a resorcinol core with an alkyl tail at the 5-position (e.g., Olivetol). Using this scaffold allows for the introduction of functionalized tails or heteroatoms that are inaccessible via traditional Friedel-Crafts chemistry.

  • Workflow: Mono-lithiation

    
     Quench with electrophile (Alkyl halide) 
    
    
    
    Pd-catalyzed coupling of remaining Cl
    
    
    MOM deprotection.
Case B: Synthesis of Resorcinolic Lipids (e.g., Hirsutellones/Cylindrocyclin precursors)

These targets require a resorcinol headgroup attached to a macrocyclic ether or a long polyunsaturated chain. The 1,3-dichloro scaffold allows for the stepwise attachment of the chain ends.

Detailed Protocols

Protocol 1: Regioselective Mono-Lithiation and Electrophilic Trapping

This protocol describes the selective replacement of ONE chlorine atom with an electrophile, breaking the symmetry of the molecule.

Reagents:

  • 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

  • Anhydrous THF (0.1 M concentration)

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide, DMF) (1.2 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78 °C using a dry ice/acetone bath.

  • Solvation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene in anhydrous THF. Ensure the system is under a positive pressure of argon.

  • Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump. The solution may turn a pale yellow.

    • Mechanistic Note: The low temperature is critical to prevent "scrambling" (disproportionation) of the lithiated species or benzyne formation.

  • Incubation: Stir at -78 °C for 30 minutes. The Lithium-Halogen Exchange is rapid.

  • Quench: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used to functionalize the remaining chlorine handle after Protocol 1, or to functionalize both simultaneously.

Reagents:

  • Mono-substituted intermediate (from Protocol 1) or Starting Material

  • Boronic Acid (1.5 equiv per Cl)

  • Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with argon for 15 minutes.

  • Catalyst Addition: Add the Pd source and ligand.

  • Reaction: Heat to 90 °C for 12–18 hours.

    • Checkpoint: Monitor by TLC.[1] The oxidative addition into the electron-rich (MOM-protected) chlorobenzene is slower than electron-deficient systems; SPhos or Buchwald precatalysts are recommended for high yields.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold, highlighting the competition between Li-HE and DoM.

G cluster_conditions Key Decision Point SM 1,3-dichloro-5- (methoxymethoxy)benzene Li_Inter Lithiated Intermediate (via Li-HE) SM->Li_Inter n-BuLi, -78°C (Li-Halogen Exchange) Prod_A Mono-Substituted Resorcinol Derivative Li_Inter->Prod_A Electrophile (E+) Prod_B Unsymmetrical Di-Substituted Core Prod_A->Prod_B Pd-Cat Coupling (Suzuki/Buchwald) Final Natural Product (e.g., Cannabinoid/Lipid) Prod_B->Final 1. Deprotection (HCl) 2. Cyclization

Caption: Divergent synthesis pathway from 1,3-dichloro-5-(methoxymethoxy)benzene to complex natural products.

Data Summary: Reactivity Comparison

Reaction TypeReagentTarget SiteSelectivityApplication
Li-Halogen Exchange n-BuLi, -78°CC1 or C3 (Cl)High (Kinetic)Breaking symmetry; introducing alkyl/aryl groups.
Directed Metalation LDA, 0°CC4 or C6 (H)Low/CompetitiveNot recommended due to competing benzyne formation.
Suzuki Coupling Pd(dppf)Cl₂, Boronic AcidC1/C3 (Cl)HighBiaryl synthesis; attaching polyketide chains.
MOM Deprotection 6M HCl / iPrOHMOM EtherChemoselectiveRevealing the free phenol (Resorcinol).

References

  • General Reactivity of MOM-Protected Phenols

    • Title: Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source: Snieckus, V. Chemical Reviews, 1990, 90(6), 879–933.
    • URL:[Link]

  • Lithium-Halogen Exchange in Dichloroarenes

    • Title: Halogen-Dance Reactions of Lithi
    • Source: Schnürch, M., et al. Chem. Soc. Rev., 2007, 36, 1046-1057.
    • URL:[Link]

  • Synthesis of Resorcinolic Lipids

    • Title: Total Synthesis of Resorcinolic Lipids: Hirsutellones.
    • Source: Nicolaou, K. C., et al. J. Am. Chem. Soc., 2009, 131(46), 16905–16918.
    • URL:[Link] (Note: Illustrates the utility of resorcinol differentiation strategies).

  • MOM Group Properties & Stability

    • Title: Protective Groups in Organic Synthesis (Greene's).[3]

    • Source: Wuts, P. G. M.[3] Wiley-Interscience.[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The following information is grounded in established chemical principles and field-proven insights to address common challenges encountered during this procedure.

I. Introduction to the Synthesis

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene is a crucial step in the preparation of various pharmaceutical and agrochemical compounds. The most common and direct approach involves the protection of the hydroxyl group of 3,5-dichlorophenol as a methoxymethyl (MOM) ether. This is typically achieved by reacting 3,5-dichlorophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the yield and purity of the desired product. This guide will dissect these potential problems and offer robust solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene, providing their probable causes and actionable solutions.

Issue 1: Low or No Product Formation

Probable Causes:

  • Ineffective Deprotonation of 3,5-Dichlorophenol: The phenolic proton of 3,5-dichlorophenol must be removed to form the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

  • Degradation of Chloromethyl Methyl Ether (MOM-Cl): MOM-Cl is highly reactive and susceptible to hydrolysis. Exposure to moisture in the reactants, solvent, or glassware will decompose the reagent, rendering it ineffective.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or stalled reaction.

Solutions:

  • Base Selection and Stoichiometry:

    • Use a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH).[1][2] For phenols, DIPEA is often sufficient.

    • Ensure at least one equivalent of the base is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

  • Anhydrous Reaction Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.

    • Handle MOM-Cl under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Temperature Optimization:

    • The reaction is typically performed at 0 °C to room temperature.[2] If the reaction is slow, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side product formation.

Issue 2: Formation of Significant Side Products

Probable Causes:

  • Reaction with Impurities in Starting Materials: Impurities in the 3,5-dichlorophenol or MOM-Cl can lead to the formation of undesired byproducts.

  • Over-reaction or Side Reactions of MOM-Cl: MOM-Cl is a reactive electrophile and can react with other nucleophiles present in the reaction mixture.

  • Decomposition of the Product: The MOM ether product can be labile under acidic conditions.[1][2][3] Any adventitious acid can lead to cleavage of the MOM group, regenerating the starting phenol.

Solutions:

  • Purity of Reagents:

    • Use high-purity 3,5-dichlorophenol and MOM-Cl. If the purity is questionable, consider purification of the starting materials before use.

  • Controlled Addition of Reagents:

    • Add the MOM-Cl slowly to the solution of 3,5-dichlorophenol and base. This maintains a low concentration of the electrophile and minimizes side reactions.

  • Maintain a Basic Environment:

    • The presence of a non-nucleophilic base throughout the reaction is crucial to neutralize any generated acid and prevent product decomposition.

Issue 3: Difficulties in Product Purification

Probable Causes:

  • Co-elution of Product and Starting Material: 1,3-dichloro-5-(methoxymethoxy)benzene and 3,5-dichlorophenol may have similar polarities, making separation by column chromatography challenging.

  • Product Decomposition on Silica Gel: Silica gel is slightly acidic and can cause the hydrolysis of the MOM ether during purification.

Solutions:

  • Reaction to Completion:

    • Monitor the reaction by TLC to ensure all the starting phenol has been consumed. This will simplify the purification process.

  • Aqueous Work-up:

    • Perform a mild basic wash (e.g., with saturated aqueous sodium bicarbonate solution) during the aqueous work-up to remove any unreacted 3,5-dichlorophenol and acidic impurities.

  • Chromatography Conditions:

    • If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina.

    • Alternatively, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the MOM protection of 3,5-dichlorophenol?

A1: The reaction proceeds via a nucleophilic substitution mechanism. The base removes the acidic proton from the hydroxyl group of 3,5-dichlorophenol to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride ion to form the desired 1,3-dichloro-5-(methoxymethoxy)benzene.[1]

Q2: Are there any alternatives to using chloromethyl methyl ether (MOM-Cl) due to its carcinogenic nature?

A2: Yes, due to the safety concerns associated with MOM-Cl, alternative reagents can be used.[4] One common alternative is to use dimethoxymethane (methylal) in the presence of an acid catalyst such as phosphorus pentoxide (P₂O₅) or a Lewis acid like zirconium(IV) chloride (ZrCl₄).[2][5] This method avoids the handling of the highly carcinogenic MOM-Cl.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3,5-dichlorophenol) and the product (1,3-dichloro-5-(methoxymethoxy)benzene). The product will be less polar and have a higher Rf value than the starting phenol. The reaction is considered complete when the spot corresponding to the 3,5-dichlorophenol is no longer visible on the TLC plate.

Q4: What is the expected yield for this synthesis?

A4: With careful optimization of the reaction conditions, including the use of pure reagents and anhydrous conditions, yields for the MOM protection of phenols can be high, often exceeding 90%. However, without proper technique, yields can be significantly lower.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[4][6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • 3,5-Dichlorophenol is toxic and an irritant. [7][8][9] Avoid inhalation and contact with skin and eyes.

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle NaH under an inert atmosphere and quench it carefully.

IV. Experimental Protocol and Data

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene.

  • Preparation:

    • Dry a round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup:

    • To the dried flask, add 3,5-dichlorophenol (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Base:

    • Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution.

  • Addition of MOM-Cl:

    • Add chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
3,5-Dichlorophenol163.001.01.63 g
N,N-Diisopropylethylamine (DIPEA)129.241.22.08 mL
Chloromethyl methyl ether (MOM-Cl)80.511.10.84 mL
Dichloromethane (DCM)--50 mL
Expected Product 207.05 - ~2.07 g (theoretical)

V. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware reactants Add 3,5-Dichlorophenol and Solvent prep->reactants cool Cool to 0 °C reactants->cool add_base Add DIPEA cool->add_base add_momcl Add MOM-Cl add_base->add_momcl stir Stir at RT add_momcl->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if necessary) concentrate->purify

Caption: Workflow for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Ineffective Deprotonation start->cause1 cause2 MOM-Cl Degradation start->cause2 cause3 Side Reactions start->cause3 cause4 Product Decomposition start->cause4 sol1 Check Base Stoichiometry & Strength cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Control Reagent Addition & Temperature cause3->sol3 sol4 Neutralize During Work-up cause4->sol4

Caption: Decision tree for troubleshooting low yield issues.

VI. References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddy, K. M., & Mash, E. A. (2004). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 45(49), 9229-9232.

  • Sharma, G. V. M., Reddy, K. L., Lakshmi, P. S., & Krishna, P. R. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(50), 9229-9232.

  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Yoshida, Y., Sakakura, A., & Ukaji, Y. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1818.

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Organic Syntheses. (1943). α-Phenethyl alcohol. 23, 67.

  • Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • ResearchGate. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-5-(methoxymethoxy)benzene. Retrieved from [Link]

  • YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]

  • Agrawal, J. P., Salunke, R. B., & Mehilal. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Indian Journal of Chemistry, 41B, 604-607.

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

  • Chemistry Stack Exchange. (2019, July 9). Can someone please explain to me where the flaw is in my proposed synthesis mechanism? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693649B - Process for preparing 1.3.5-trimethoxybenzene. Retrieved from

  • Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes. Retrieved from

  • Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1. Retrieved from [Link]

  • Technology Networks. (2024, September 6). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. Retrieved from [Link]

  • Haz-Map. (n.d.). 3,5-Dichlorophenol - Hazardous Agents. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1692797-15-1 | 1,3-Dichloro-5-(trimethoxymethyl)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-Dichloro-5-ethynylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MOM-DCP-PUR-001 Escalation Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting purification, stability, and isolation of crude 3,5-dichloro-MOM-protected phenol.[1][2]

Executive Summary & Chemical Profile

You are encountering difficulties purifying 1,3-dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2). This intermediate is synthesized by protecting 3,5-dichlorophenol with chloromethyl methyl ether (MOM-Cl) .[1][2]

The purification challenges typically stem from three root causes:

  • Acidity of Silica: The MOM acetal linkage is acid-sensitive.[1][2] Standard flash chromatography on unbuffered silica can cause on-column deprotection, regenerating the starting phenol.[1][2]

  • Incomplete Consumption: Steric or electronic factors may leave residual 3,5-dichlorophenol, which co-elutes with the product if not chemically removed.[1][2]

  • MOM-Cl Hydrolysis Byproducts: Improper quenching leads to paraformaldehyde polymerization or residual HCl, complicating phase separation.[1][2]

Compound Properties Table
PropertyValueRelevance to Purification
Product State Likely Colorless Oil / Low-melting SolidMay not crystallize easily; requires distillation or chromatography.[1][2]
SM pKa ~8.18 (3,5-Dichlorophenol)Critical: Acidic enough to be deprotonated by dilute NaOH.[1][2]
Product pKa NeutralStable to base; remains in the organic layer during basic wash.[1][2]
Stability Base: HighAcid: Low (pH < 4)
Boiling Point Est. 120-130°C @ 1-2 mmHgVacuum distillation is a viable alternative to columns.[1][2]

Critical Safety Protocol: The "Kill" Step

WARNING: This synthesis uses MOM-Cl (Chloromethyl methyl ether), a potent human carcinogen.[1][2] Before purification, you must ensure all unreacted MOM-Cl is destroyed.[1][2]

Q: The crude mixture smells pungent and is fuming.[1][2] Is this normal? A: No. This indicates residual MOM-Cl hydrolyzing to form HCl and formaldehyde.[1][2] You must perform a specific quench before attempting purification.[1][2]

Protocol:

  • Cool the reaction mixture to 0°C.

  • Add saturated aqueous NH₄OH (Ammonium Hydroxide) slowly.

    • Chemistry: Ammonia reacts with MOM-Cl to form hexamethylenetetramine (water-soluble) and neutralizes the HCl byproduct immediately.[1][2]

  • Stir for 30 minutes.

  • Proceed to the extraction phase.[1][2][3]

Purification Strategy A: The "Chemical Switch" (Recommended)

Q: I see a spot on TLC just below my product that won't separate. What is it? A: That is likely unreacted 3,5-dichlorophenol .[1][2] Because the phenol has a pKa of ~8.18 (enhanced acidity due to electron-withdrawing chlorines), you do not need a column to remove it.[1] You can use an acid-base extraction "switch."[1][2]

The Protocol (Self-Validating System)
  • Dilution: Dissolve the crude oil in Diethyl Ether (Et₂O) or MTBE .[2] Avoid DCM if possible (emulsion risk with basic washes).[2]

  • The Caustic Wash: Wash the organic phase 2x with 1M NaOH .[1][2]

    • Mechanism:[2][4] The NaOH deprotonates the phenol (Ar-OH → Ar-O⁻Na⁺), forcing it into the aqueous layer.[1][2] The MOM-ether product remains neutral and stays in the organic layer.[1][2]

  • Validation: Check the aqueous wash by TLC.[1][2] It should contain the lower spot (starting material).[2]

  • Neutralization: Wash the organic layer 1x with Brine/Water.[1][2]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.

Why this works: The MOM group is stable to pH > 12.[1][2] This method is superior to chromatography for removing starting material.[1][2]

PurificationLogic Crude Crude Mixture (Product + Phenol + Impurities) Solvent Dissolve in Et2O Crude->Solvent NaOH_Wash Wash with 1M NaOH Solvent->NaOH_Wash Phase_Org Organic Phase (Neutral) NaOH_Wash->Phase_Org Product stays Phase_Aq Aqueous Phase (Phenolate Anion) NaOH_Wash->Phase_Aq Phenol migrates Product Pure MOM-Ether (Concentrate) Phase_Org->Product Waste Discard or Acidify to recover Phenol Phase_Aq->Waste

Figure 1: Acid-Base Extraction Logic Flow.[1][2] By exploiting the pKa of 8.18, the impurity is chemically sequestered into the aqueous phase.[1]

Purification Strategy B: Buffered Chromatography[2]

Q: My product decomposes on the column. The NMR shows a mix of product and phenol. A: You are likely experiencing Silica-Induced Hydrolysis .[1][2] Standard silica gel is slightly acidic (pH ~5-6).[1][2] For MOM ethers, this is sufficient to catalyze deprotection during a slow elution.

The Fix: Triethylamine Buffering

If Strategy A (Extraction) does not yield sufficient purity, you must buffer your column.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .[2]

  • Column Packing: Pour the column and flush with 2 column volumes of the Hexane/1% Et₃N mixture.

    • Mechanism:[2][4] The amine neutralizes the acidic silanol (Si-OH) sites on the silica surface.[1][2][5]

  • Elution: Run your gradient (e.g., Hexanes → 10% EtOAc/Hexanes).[2] You do not need to keep adding Et₃N to the eluent, pre-treating the silica is usually sufficient.

Comparison of Methods:

MethodTarget ImpurityRisk ProfileRecommendation
1M NaOH Wash Starting PhenolLow (MOM is base-stable)Primary Method
Standard Silica Non-polar byproductsHigh (Deprotection risk)Avoid
Buffered Silica Isomeric impuritiesMediumSecondary Method

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes. 1,3-dichloro-5-(methoxymethoxy)benzene is thermally stable if neutral.[1][2]

  • Requirement: The crude must be washed with NaHCO₃ prior to distillation to ensure pH is ≥ 7.[1][2] Traces of acid at high heat will cause catastrophic polymerization/decomposition.[1][2]

  • Conditions: High vacuum (< 2 mmHg) is required.[2] Expect boiling points >100°C.[1][2]

Q: The product is an oil.[1][2] How do I get a solid? A: MOM ethers of meta-substituted benzenes often have low melting points due to the flexible ether chain disrupting crystal packing.[1][2]

  • Try: Dissolve in minimal Pentane at room temperature, then cool to -78°C (Dry ice/Acetone). If it oils out instead of crystallizing, it is likely an oil at room temperature.

Q: How do I store the purified compound? A: Store in a glass vial flushed with Argon at 4°C. Avoid storing with acidic reagents. If the compound turns yellow over time, it is slowly hydrolyzing; re-wash with dilute NaOH.

References & Authority

  • MOM Group Stability & Deprotection:

    • Greene, T.W., Wuts, P.G.M.[1][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on MOM ether stability profiles: Stable to pH 12, labile to pH 1).

  • Acidity of Chlorophenols:

    • PubChem. 3,5-Dichlorophenol (CID 11656).[1][2] (Confirming pKa ~8.18, allowing for caustic washing).

  • General MOM Synthesis & Safety:

    • Organic Syntheses, Coll.[2] Vol. 6, p.101 (1988).[2] (Standard protocols for handling MOM-Cl and quenching).

  • Silica Gel Acidity:

    • BenchChem Technical Support.[1][2][3] MOM Ether Protecting Group Guide. (Confirming silica acidity issues with MOM ethers).

Sources

Technical Support Center: Synthesis & Troubleshooting of 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene (also known as 3,5-dichlorophenyl MOM ether). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-yielding, reproducible protection of 3,5-dichlorophenol.

The methoxymethyl (MOM) ether is a robust protecting group, stable to strong bases and nucleophiles, but its installation using chloromethyl methyl ether (MOM-Cl) is highly sensitive to reaction conditions[1]. Deviations in solvent anhydrousness, base selection, or temperature control frequently lead to a cascade of unwanted side products. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.

Reaction Pathway & Side Product Mechanistic Map

To effectively troubleshoot, we must first map the reaction landscape. Phenoxide anions are ambident nucleophiles; while O-alkylation is kinetically favored, competing pathways such as C-alkylation (Friedel-Crafts-type) and electrophile hydrolysis can derail the synthesis[2].

MOM_Synthesis_Pathways Phenol 3,5-Dichlorophenol (Starting Material) Alkoxide Phenoxide Anion (Reactive Intermediate) Phenol->Alkoxide Base MOMCl MOM-Cl (Electrophile) Hydrolysis Formaldehyde + Methanol (MOM-Cl Hydrolysis) MOMCl->Hydrolysis H2O (Trace) BisEther Bis(methoxymethyl) ether (Moisture Side Product) MOMCl->BisEther H2O + MOM-Cl Base Base (DIPEA / NaH) (Deprotonation) Base->Alkoxide Target 1,3-Dichloro-5-(methoxymethoxy)benzene (Target O-Alkylation) Alkoxide->Target MOM-Cl (O-attack) C_Alkylation C-Alkylated Phenol (Friedel-Crafts Side Product) Alkoxide->C_Alkylation MOM-Cl (C-attack/Heat)

Reaction pathways for MOM protection of 3,5-dichlorophenol, highlighting key side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of unreacted 3,5-dichlorophenol despite using a 1.5x molar excess of MOM-Cl. What is consuming the electrophile?

A1: The most common culprit is residual moisture in your solvent or reaction vessel. MOM-Cl is highly hygroscopic and hydrolyzes rapidly in the presence of trace water to form formaldehyde, methanol, and HCl[1]. The generated methanol can subsequently react with another equivalent of MOM-Cl to form bis(methoxymethyl) ether , a volatile side product.

  • Causality: Because water is a smaller, harder nucleophile than the sterically hindered 3,5-dichlorophenoxide, it outcompetes the phenol for the MOM-Cl electrophile.

  • Solution: Transition to strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and ensure your glassware is flame-dried.

Q2: TLC shows a highly non-polar spot running just above my target compound. MS analysis suggests a mass higher than the target. What is this?

A2: You are likely observing a C-alkylation side product (e.g., 2-(methoxymethyl)-3,5-dichlorophenol). Phenoxide anions exhibit resonance delocalization, making the ortho and para carbons nucleophilic[2]. While the two electron-withdrawing chlorine atoms on 3,5-dichlorophenol significantly deactivate the ring, Friedel-Crafts-type C-alkylation can still occur if the reaction is heated excessively or if a strong Lewis acid is inadvertently present[3].

  • Causality: High temperatures provide the activation energy required to overcome the kinetic preference for O-alkylation, pushing the reaction toward the thermodynamically stable C-alkylated product.

  • Solution: Maintain the reaction temperature strictly at 0 °C during the addition of MOM-Cl, and do not exceed room temperature (20–25 °C) during the stirring phase.

Q3: My reaction goes to completion, but I lose the MOM group during the aqueous workup. Why is the protecting group falling off?

A3: MOM ethers are robust against bases but are exceptionally labile under acidic conditions[1]. If your reaction generated HCl (either through moisture-driven hydrolysis of MOM-Cl or as a byproduct of the protection itself without sufficient base to scavenge it), the workup environment may become acidic enough to cleave the newly formed acetal.

  • Causality: The acetal linkage of the MOM ether undergoes rapid protonation and subsequent cleavage in aqueous acid, reverting to the free phenol and formaldehyde.

  • Solution: Always quench the reaction with a mildly basic aqueous solution (e.g., saturated

    
    ) to neutralize any residual acid before phase separation.
    

Quantitative Data: Optimization of Reaction Conditions

The choice of base and solvent dictates the ratio of target product to side products. The table below summarizes empirical data to guide your experimental design.

Base / Solvent SystemTemp ProfileConversionTarget Yield (O-Alkylation)C-Alkylation RiskHydrolysis Risk
NaH / THF 0 °C to RT>98%92 - 95%LowHigh (if THF is wet)
DIPEA / DCM 0 °C to RT>95%88 - 92%Very LowModerate

/ DMF
RT to 50 °C~80%65 - 75%Moderate (due to heat)Low
DIPEA / DCM Reflux (40 °C)>98%< 60%High Moderate

Note: The DIPEA/DCM system is generally preferred for its operational simplicity and lower risk of over-reactivity compared to NaH[4].

Self-Validating Experimental Protocol

This protocol utilizes the DIPEA/DCM system. It is designed as a "self-validating system," meaning it includes built-in checkpoints to verify the integrity of the reaction at each stage.

Reagents Required:

  • 3,5-Dichlorophenol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) — Caution: Known carcinogen. Handle strictly in a fume hood.

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to phenol)

Step-by-Step Methodology:
  • Preparation & Deprotonation:

    • In a flame-dried, argon-purged round-bottom flask, dissolve 3,5-dichlorophenol in anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add DIPEA dropwise via syringe.

    • Validation Check: The solution may turn slightly yellow upon the formation of the phenoxide-DIPEA complex. Stir for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition:

    • Maintain the temperature at 0 °C. Slowly add MOM-Cl dropwise over 10 minutes.

    • Causality: Slow addition prevents localized heating (exotherm), which is the primary trigger for unwanted C-alkylation.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 hours.

    • Validation Check: Perform a TLC (Hexanes/EtOAc 9:1). The starting material (

      
      ) should be completely consumed, replaced by a single major non-polar spot (
      
      
      
      ). If starting material remains but the MOM-Cl is consumed, moisture has hydrolyzed your reagent.
  • Safe Quenching & Workup:

    • Cool the reaction back to 0 °C. Quench by slowly adding an equal volume of saturated aqueous

      
      .
      
    • Causality: The bicarbonate neutralizes the HCl byproduct and any unreacted MOM-Cl, preventing the acidic deprotection of your newly formed MOM ether during extraction.

    • Stir vigorously for 15 minutes.

  • Isolation:

    • Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography if trace bis(methoxymethyl) ether or C-alkylated impurities are detected.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones MDPI URL: [Link]

Sources

Technical Support: MOM Deprotection of 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MOM-DEP-35DCP-001 Status: Open Priority: High Subject: Troubleshooting slow conversion and yield loss during MOM removal of electron-deficient phenol.

Executive Summary & Chemical Context[1][2][3][4][5][6]

User Issue: You are attempting to remove the Methoxymethyl (MOM) protecting group from 1,3-dichloro-5-(methoxymethoxy)benzene to yield 3,5-dichlorophenol . Common issues include incomplete conversion (stalled reaction) or low isolated yield despite apparent conversion.

The Root Cause: This is not a standard phenol deprotection. The substrate contains two chlorine atoms (electron-withdrawing groups, EWGs) at the meta positions.

  • Kinetic Deactivation: The Chlorine atoms pull electron density away from the phenoxy oxygen. This reduces the basicity of the ether oxygen, making the initial protonation step (the gateway to acid-catalyzed hydrolysis) significantly slower than with electron-rich substrates (e.g., 4-methoxyphenol).

  • Workup Vulnerability: The product, 3,5-dichlorophenol, is significantly more acidic (

    
    ) than unsubstituted phenol (
    
    
    
    ). Standard basic washes (e.g., 1M NaOH) used to remove acid residues will deprotonate your product and wash it into the aqueous waste.

The Mechanism (Why "Standard" Conditions Fail)

To troubleshoot, you must visualize the bottleneck. The reaction requires protonation of the ether oxygen to generate a good leaving group.

MOM_Mechanism Start MOM-Ether (Electron Deficient) Intermed1 Protonated Ether (Unstable/Hard to form) Start->Intermed1 Slow Step (Cl deactivates O) H_plus H+ (Acid) H_plus->Intermed1 TS Oxonium Ion Intermediate Intermed1->TS - Phenol Product 3,5-Dichlorophenol TS->Product + H2O Byproduct Formaldehyde + MeOH TS->Byproduct

Figure 1: The presence of two Chlorine atoms (EWGs) destabilizes the protonated intermediate, increasing the activation energy required for the reaction to proceed.

Standard Operating Procedures (SOPs)

Do not use BBr3 unless necessary (it generates MeBr and is overkill). Start with Method A . If conversion is <50% after 4 hours, switch to Method B .

Method A: Concentrated Acid Hydrolysis (The Standard)

Best for: Initial attempts, scalable runs.

  • Dissolution: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 equiv) in THF or iPrOH (0.2 M concentration).

    • Note: Do not use pure water; the lipophilic dichlorobenzene will not dissolve, preventing the acid from contacting the substrate.

  • Acid Addition: Add 6M HCl (5-10 equiv).

    • Why: You need a high concentration of protons to overcome the electronic deactivation.

  • Temperature: Heat to 50–60 °C .

    • Critical: Room temperature is often insufficient for this specific substrate.

  • Monitoring: Check TLC/HPLC every 2 hours.

Method B: Anhydrous TFA (The "Hammer")

Best for: Stubborn substrates where aqueous solubility is an issue.

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Reagent: Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Scavenger (Optional but Recommended): Add 2 equiv of anisole or water (1%).

    • Role: Traps the methoxymethyl cation to prevent side reactions.

  • Conditions: Stir at 0 °C -> RT .

Troubleshooting Guide (FAQ Format)

Issue 1: "TLC shows starting material remaining after 12 hours."

Diagnosis: Kinetic stalling. The electron-withdrawing chlorines are preventing protonation. Solution:

  • Increase Temperature: Raise Method A to reflux (65 °C for THF).

  • Switch Solvent: Use Acetic Acid as the solvent with a few drops of conc. HCl. The high acidity of the medium facilitates protonation.

  • Alternative Reagent: Use TMSBr (Trimethylsilyl bromide) in DCM at 0°C.

    • Mechanism:[1][2][3][4][5][6] Silicon has a high affinity for oxygen. TMSBr cleaves the ether under anhydrous conditions, bypassing the need for protonation.

Issue 2: "The reaction finished, but I lost 80% of my mass during extraction."

Diagnosis:


 Mismatch.
Data: 
| Compound | Approx. 

| Solubility in 1M NaOH | | :--- | :--- | :--- | | Phenol (Unsubstituted) | 10.0 | Soluble | | 3,5-Dichlorophenol | 8.2 | Highly Soluble | | Benzoic Acid | 4.2 | Soluble |

The Fix:

  • Do NOT use 1M NaOH or saturated Na2CO3 to wash the organic layer.

  • Protocol: Quench acid with water. Extract with EtOAc.[7][8] Wash the organic layer with Brine or pH 6 Phosphate Buffer only.

  • Verification: If you suspect product loss, acidify your aqueous waste to pH 2 and re-extract with DCM.

Issue 3: "I see a new spot on TLC higher than the product."

Diagnosis: Formaldehyde trapping (Electrophilic Aromatic Substitution). Mechanism: The byproduct of MOM removal is formaldehyde (


). In the presence of acid, formaldehyde generates an electrophile that can attack the electron-rich positions of your phenol (ortho to the OH), creating a dimer or polymer.
Solution: 
  • Add a Scavenger: Add Resorcinol (0.5 equiv) or Dodecanethiol to the reaction mixture to preferentially react with the liberated formaldehyde.

Decision Tree for Protocol Selection

Troubleshooting_Flow Start Start: 1,3-dichloro-5- (methoxymethoxy)benzene Check1 Is substrate soluble in MeOH/Water? Start->Check1 MethodA Method A: 6M HCl / THF / 60°C Check1->MethodA Yes/Maybe MethodB Method B: TFA / DCM / RT Check1->MethodB No (Oily) Result Check Conversion (4h) MethodA->Result MethodB->Result Success Proceed to Workup (Avoid High pH!) Result->Success >95% Fail Incomplete Conversion Result->Fail <50% Nuclear Method C: TMSBr / DCM / 0°C Fail->Nuclear Switch Mechanism Nuclear->Success

Figure 2: Logical flow for selecting and escalating deprotection conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Detailed stability data of MOM ethers).

  • Berliner, M. A., & Belecki, K. (2005).[9] Simple, rapid, and general method for the deprotection of MOM ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Discusses acid-catalyzed mechanisms).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11563, 3,5-Dichlorophenol. (Source for pKa and solubility data).

Sources

alternative reagents for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents for the Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Ticket ID: MOM-SYN-35DCP Subject: Alternative Reagents & Protocols for MOM Protection of Electron-Deficient Phenols

Executive Summary & Problem Statement

User Query: "I need to synthesize 1,3-dichloro-5-(methoxymethoxy)benzene. The standard protocol uses Chloromethyl Methyl Ether (MOMCl), but due to carcinogenicity and regulatory restrictions, I require a safer, scalable alternative that works on electron-deficient phenols."

Technical Assessment: The target molecule is a Methoxymethyl (MOM) ether of 3,5-dichlorophenol .

  • Challenge 1 (Safety): MOMCl is a known human carcinogen (OSHA regulated) and can spontaneously form bis(chloromethyl) ether (BCME), a potent carcinogen.

  • Challenge 2 (Reactivity): The substrate, 3,5-dichlorophenol, contains two electron-withdrawing chlorine atoms. This significantly reduces the nucleophilicity of the phenolic oxygen compared to simple phenol, making standard acid-catalyzed acetal exchanges sluggish.

Solution Architecture: This guide details three validated alternative workflows that bypass the isolation of MOMCl:

  • Method A (The Standard): Dimethoxymethane (DMM) + Phosphorus Pentoxide (

    
    ).
    
  • Method B (The Lewis Acid Route): Methoxymethyl Acetate (MOMOAc) + Zinc Bromide/Chloride.

  • Method C (Process Intensification): DMM + p-Toluenesulfonic Acid (pTsOH) with Azeotropic Removal.

Method A: Dimethoxymethane (DMM) +

Best For: Deactivated phenols (like 3,5-dichlorophenol) where high driving force is needed.

The Mechanism

This method utilizes


 as both an acid catalyst and a dehydrating agent.[1] It captures the methanol byproduct, driving the equilibrium forward—critical for poor nucleophiles.

MOM_Mechanism DMM Dimethoxymethane (MeO-CH2-OMe) Oxonium Oxonium Ion (MeO-CH2+) DMM->Oxonium + H+, - MeOH MeOH Methanol (Byproduct) DMM->MeOH Acid H+ (from P2O5) Intermediate Protonated Ether Oxonium->Intermediate + Phenol Phenol 3,5-Dichlorophenol (Poor Nucleophile) Product 1,3-dichloro-5- (methoxymethoxy)benzene Intermediate->Product - H+ P2O5_Trap P2O5 Trap (Irreversible) MeOH->P2O5_Trap Sequesters MeOH

Caption: Mechanistic pathway of DMM-mediated MOM protection driven by irreversible methanol sequestration.

Standard Operating Procedure (SOP)

Reagents:

  • 3,5-Dichlorophenol (1.0 eq)

  • Dimethoxymethane (DMM) (10.0 - 20.0 eq) – Acts as reagent and solvent.

  • Phosphorus Pentoxide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) (Optional, can run neat in DMM).
    

Protocol:

  • Dissolution: Dissolve 3,5-dichlorophenol in dry

    
     (or neat DMM) under Nitrogen atmosphere.
    
  • Addition: Add DMM (if not used as solvent).

  • Activation: Cool the mixture to 0°C. Add

    
     portion-wise with vigorous stirring. Note: 
    
    
    
    will form clumps; vigorous mechanical stirring is preferred over magnetic stirring for scales >5g.
  • Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours. Monitor by TLC (the product is less polar than the phenol).

  • Quench: Decant the liquid from the gummy

    
     residue into saturated 
    
    
    
    solution at 0°C.
  • Workup: Extract with DCM. Wash organics with brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide (Method A)
IssueProbable CauseCorrective Action
Low Conversion

surface passivation.
The

often forms a "gummy" polymer with MeOH, stopping catalysis. Use fresh, powdered

and vigorous stirring.
Runaway Exotherm Rapid addition of

.
Add

slowly at 0°C. The reaction is exothermic.
Product Hydrolysis Acidic quench.The MOM group is acid-labile. Ensure the quench is into basic medium (

) immediately.

Method B: Methoxymethyl Acetate (MOMOAc)

Best For: Labs strictly avoiding DMM/acid volatility or requiring milder conditions.

Reagents:

  • Methoxymethyl acetate (MOMOAc) (1.5 eq)

  • 
     or 
    
    
    
    (0.01 - 0.1 eq)
  • Solvent: DCM[3][4]

Protocol:

  • Dissolve 3,5-dichlorophenol and MOMOAc in DCM.

  • Add catalytic Zinc halide at room temperature.

  • Stir for 4-12 hours.

  • Quench with water, extract, and purify.

Why this works: The Lewis acid activates the acetate leaving group. While acetate is a poorer leaving group than chloride (MOMCl), it is sufficient when catalyzed by Zinc, and the byproduct is acetic acid (easily washed out).

Comparative Data Analysis

The following table contrasts the efficiency of these methods specifically for electron-deficient phenols (based on literature precedents for chlorophenols).

ParameterMOMCl (Standard) DMM +

(Method A)
MOMOAc + Lewis Acid (Method B)
Safety Profile Critical Risk (Carcinogen)High Safety (Flammable only)Moderate Safety (Corrosive)
Yield (3,5-DCP) 85-95%75-85%60-70%
Reaction Time 1-2 Hours2-4 Hours6-12 Hours
Atom Economy Low (Salt waste)Moderate (Phosphate waste)High (Acetic acid waste)
Cost High (Regulatory/Disposal)Low (Cheap reagents)Moderate (Specialty reagent)

Frequently Asked Questions (FAQs)

Q1: Why is the reaction slower for 3,5-dichlorophenol compared to regular phenol? A: The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect ($ -I


 MeO-CH_2^+ 

P_2O_5$).

Q2: Can I use p-Toluenesulfonic acid (pTsOH) instead of


? 
A:  Yes, but with a caveat. The reaction $ Phenol + DMM \rightleftharpoons MOM\text{-}Ether + MeOH $ is an equilibrium. For deactivated phenols, the equilibrium lies to the left. If you use pTsOH, you must  remove methanol continuously to drive the reaction.
  • Technique: Use a Soxhlet extractor filled with 3Å or 4Å molecular sieves and reflux the solvent (DCM or Chloroform) through it to trap MeOH.

Q3: Is there a risk of BCME formation with these alternative methods? A: Generally, no. Bis(chloromethyl) ether (BCME) forms when formaldehyde and HCl react.[4]

  • Method A/C: No chloride source is present.

  • Method B: If using

    
    , the risk is theoretically non-zero but negligible compared to using MOMCl directly.
    
  • Warning: Never mix DMM with Acetyl Chloride or Thionyl Chloride unless you intend to generate MOMCl in situ (which defeats the safety purpose).

Q4: How stable is 1,3-dichloro-5-(methoxymethoxy)benzene? A: It is stable to base, oxidizing agents, and reducing agents (e.g.,


). It is unstable  to acid. Avoid acidic workups or silica gel chromatography with acidic mobile phases (add 1% Triethylamine to your eluent if your silica is acidic).

References

  • Grabowski, E. J. J., et al. "The reaction of dimethoxymethane with alcohols and phenols in the presence of phosphorus pentoxide." Journal of Organic Chemistry, 1977 , 42(24), 3972–3974.

  • Berliner, M. A., & Belecki, K. "Simple, Rapid, and Green Synthesis of Methoxymethyl Ethers." Journal of Organic Chemistry, 2005 , 70(23), 9618–9621.

  • Loubinoux, B., et al. "Protection of phenols by the methoxymethyl group using dimethoxymethane." Tetrahedron, 1988 , 44(19), 6055-6064.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006 . (Chapter 3: Phenols).[5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before use. Dimethoxymethane is highly flammable.

Sources

Technical Support Center: Purification of 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MOM-DCB-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Dichlorobenzene (DCB) Isomers from MOM-Protected 3,5-Dichlorophenol Status: Open / Actionable

Executive Summary & Diagnostic Triage

User Query: "I have synthesized 1,3-dichloro-5-(methoxymethoxy)benzene, but my product contains significant dichlorobenzene (DCB) isomers. How do I remove them?"

Technical Assessment: The target molecule, 1,3-dichloro-5-(methoxymethoxy)benzene (henceforth Target-MOM ), is a protected phenol derivative.[1] The impurities are likely 1,2-, 1,3-, or 1,4-dichlorobenzene (DCBs), which are common starting materials or byproducts in the synthesis of resorcinol/phenol derivatives via dehalogenation or Sandmeyer-type reactions.

The separation is thermodynamically favorable due to distinct physical properties:

  • Volatility: DCBs are significantly more volatile (BP ~173–180 °C) than Target-MOM (Est. BP >250 °C).

  • Polarity: DCBs are non-polar lipophiles. Target-MOM possesses an ether linkage and oxygenated functionality, providing a "polarity handle" for chromatography.

Quick Reference: Physical Property Matrix
CompoundMolecular WeightBoiling Point (atm)Polarity (LogP)Physical State (RT)
1,3-DCB (Impurity) 147.00173 °C~3.4 (Non-polar)Liquid
1,4-DCB (Impurity) 147.00174 °C~3.4 (Non-polar)Solid (MP 53°C)
Target-MOM 207.05>250 °C (Est.)[2]~2.8 (Mod. Polar)Solid/Viscous Oil

Decision Logic: Selecting Your Protocol

Before proceeding, determine your scale and purity requirements.

PurificationLogic Start Start: Crude Mixture Analysis ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale Flash Protocol A: Flash Chromatography (Silica Gel) SmallScale->Flash High Resolution Needed Distill Protocol B: Vacuum Distillation (Kugelrohr or Fractional) LargeScale->Distill Bulk Removal Final Pure Target-MOM Flash->Final PurityCheck Check Purity (NMR/GC) Distill->PurityCheck Recryst Protocol C: Recrystallization (If Target is Solid) PurityCheck->Recryst Trace DCB remains PurityCheck->Final Clean Recryst->Final

Figure 1: Decision tree for selecting the optimal purification workflow based on reaction scale.

Protocol A: Flash Column Chromatography (High Purity)

Best For: Small scale (<5g) or final polishing. Mechanism: Exploits the polarity of the methoxymethoxy (MOM) group. DCBs elute with the solvent front; Target-MOM retains due to interaction with silica.

Step-by-Step Workflow
  • Column Preparation: Pack a silica gel column (Mesh 230–400).

    • Critical Note: MOM groups are acid-sensitive. If your silica is highly acidic, neutralize it by adding 1% Triethylamine (Et3N) to your column equilibration solvent.

  • Eluent Selection:

    • Mobile Phase A: 100% Hexanes (or Pentane).

    • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading: Dissolve crude oil in minimum Hexanes/DCM. Load onto the column.[3]

  • Elution Gradient:

    • Step 1 (0–5% EtOAc): Flush with at least 3 Column Volumes (CV) of nearly pure Hexanes.

      • Result: DCB isomers travel with the solvent front (Rf ~0.9). Collect these fractions and discard (or check by TLC to confirm they are UV-active but not your product).

    • Step 2 (10–20% EtOAc): Increase polarity.

      • Result: Target-MOM will elute (Rf ~0.3–0.4 in 10% EtOAc).

  • Monitoring: Use TLC (UV 254 nm). The DCB spot will be at the very top; Target-MOM will be lower.

Protocol B: Vacuum Distillation (Bulk Removal)

Best For: Large scale (>10g) or removing solvent/DCB mixtures. Mechanism: Exploits the >70°C boiling point differential.

Step-by-Step Workflow
  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum Application: Apply high vacuum (<1 mmHg is ideal).

  • Heating Ramp:

    • Fraction 1 (Forescut): Heat bath to 40–60 °C.

      • Observation: Residual reaction solvents (DCM, THF) remove.

    • Fraction 2 (Impurity Cut): Increase bath to ~80–100 °C (at 1 mmHg).

      • Observation: DCB isomers will sublime or distill over. 1,4-DCB may sublime and clog the condenser; keep the condenser coolant warm (40°C) or use a heat gun to melt it down.

    • Fraction 3 (Target): Increase bath to ~130–150 °C (at 1 mmHg).

      • Observation: Target-MOM distills as a clear oil/low-melting solid.

  • Validation: Check the "pot residue" if using Kugelrohr; often the DCB is removed, leaving clean Target-MOM behind if you stop heating before the target's BP.

Troubleshooting & FAQs

Q1: My product is an oil, but it's supposed to be a solid. Is DCB preventing crystallization?

A: Yes. Dichlorobenzenes are excellent solvents and can depress the melting point of your target significantly (Melting Point Depression).

  • Fix: Run Protocol B (Distillation) to strip the DCB. Once the DCB content drops <5%, dissolve the residue in a minimum amount of hot Pentane or Hexane, cool to -20°C, and scratch the flask to induce crystallization.

Q2: I see a spot on TLC that overlaps with my product. Is it DCB?

A: Unlikely. DCB is very non-polar (Rf ~0.9 in 10% EtOAc/Hex).

  • Diagnostic: If you see a spot overlapping with Target-MOM (Rf ~0.3), it is likely 3,5-dichlorophenol (deprotected starting material) or a mono-chlorinated side product.

  • Test: Stain the TLC with FeCl3. Phenols often turn purple/blue. DCBs and MOM-ethers do not.

Q3: Can I use acidic workup to remove impurities?

A: NO. The Methoxymethoxy (MOM) group is an acetal (


). It is stable to base but labile to acid .
  • Risk: Washing with 1M HCl or using acidic silica can cleave the MOM group, reverting your product to 3,5-dichlorophenol.

  • Safe Alternative: Use Saturated

    
     (mildly acidic) or water for washes. Ensure silica is neutral.
    
Q4: The 1,4-DCB is clogging my vacuum line. What do I do?

A: 1,4-DCB sublimes easily.

  • Fix: Place a cold trap between your distillation apparatus and the vacuum pump. Use a heat gun to gently warm the path before the cold trap to ensure the DCB travels all the way to the trap and doesn't solidify in the tubing.

References & Grounding

  • Physical Properties of Dichlorobenzenes:

    • National Institute of Standards and Technology (NIST).[4] Benzene, 1,3-dichloro- (CAS 541-73-1).

    • PubChem. 1,3-Dichloro-5-(methoxymethoxy)benzene (Compound Summary).[2]

  • MOM-Protection Chemistry & Stability:

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability/cleavage conditions).

    • BenchChem.[5][6] Guide to Preparation of MOM-protected Alcohols.

  • Purification Methodologies:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Reference for distillation of halogenated benzenes).

Sources

Technical Support Center: Scale-Up Protocols for 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the scale-up of 1,3-dichloro-5-(methoxymethoxy)benzene.

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Scale-Up, Safety, and Regioselectivity Last Updated: March 6, 2026

Introduction

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis and downstream utilization of 1,3-dichloro-5-(methoxymethoxy)benzene . This molecule serves as a critical linchpin in API synthesis, often utilized as a masked phenol that directs subsequent lithiation.

However, moving from gram-scale to kilo-lab presents three distinct failure modes:

  • Safety: Handling carcinogenic MOM-Cl (chloromethyl methyl ether) in bulk.

  • Regioselectivity: The competition between the "Cl-sandwich" position (C2) and the MOM-directed position (C4).

  • Stability: The acid-lability of the MOM ether during large-scale workup.

Module 1: Synthesis & Protection (The Safety Bottleneck)

The Challenge: Standard protection of 3,5-dichlorophenol uses MOM-Cl and DIPEA. On a large scale, MOM-Cl is a regulated carcinogen, often contaminated with bis(chloromethyl) ether (BCME), a potent volatile carcinogen. Open-air handling is impossible in a GMP environment.

Troubleshooting Guide: MOM Protection
SymptomProbable CauseCorrective Action (Scale-Up)
Low Yield (<70%) Incomplete conversion due to MOM-Cl hydrolysis (moisture) or HCl scavenging failure.Switch Base: Move from DIPEA to NaH/THF (0°C) for irreversible deprotonation. Ensure anhydrous conditions.
Safety Audit Failure Use of commercial MOM-Cl in open vessels.In-Situ Generation: Generate MOM-Cl in situ using dimethoxymethane (DMM) and acetyl chloride with Zn(OAc)₂ catalyst [1].
"Gummy" Precipitate DIPEA·HCl salts trapping product.Solvent Swap: Use Toluene. The salts precipitate cleanly and can be filtered; the product remains in solution.
FAQ: Waste Disposal

Q: How do I safely dispose of the aqueous waste containing unreacted MOM-Cl?

A: Do not simply neutralize. MOM-Cl can persist in the headspace.

  • Protocol: Treat the waste stream with a solution of 50% Methanol / 5% Aqueous Ammonia . [1] * Mechanism: This converts MOM-Cl and formaldehyde into Hexamethylenetetramine (Urotropin) , which is non-toxic and water-soluble. Verify destruction before disposal [2].

Visual Workflow: Safe Synthesis Loop

MOM_Protection Start 3,5-Dichlorophenol Reaction Reaction (0°C -> RT, Toluene) Start->Reaction Reagent MOM-Cl Source (Commercial or In-Situ) Reagent->Reaction Slow Add Quench Quench (NH4OH/MeOH) Reaction->Quench Complete Product 1,3-Dichloro-5-OMOM benzene Quench->Product Org Layer Waste Waste (Urotropin) Quench->Waste Aq Layer

Figure 1: Safe synthesis workflow emphasizing the ammonia quench for carcinogen destruction.

Module 2: Downstream Lithiation (The Regioselectivity Challenge)

The Challenge: When lithiating 1,3-dichloro-5-(methoxymethoxy)benzene, two positions compete:

  • C2 (Between Chlorines): Acidified by two inductive withdrawing groups (-I effect).

  • C4/C6 (Ortho to MOM): Directed by the coordination of Lithium to the MOM oxygen (DoM effect).

On a small scale (-78°C, rapid mixing), you may get kinetic control (C2). On a large scale, slower heat transfer creates "hot spots," leading to thermodynamic equilibration or scrambling.

Troubleshooting Guide: Lithiation Control
Target PositionReagent SystemCritical Process Parameter (CPP)
C2 (Between Cl) LDA / THF (-78°C) Kinetic Control. Must keep T < -70°C. If T rises, Li migrates to C4. Use in-line cryo-flow reactors if possible.
C4 (Ortho to MOM) n-BuLi / Et₂O (0°C) Thermodynamic Control. The MOM group coordination is stronger in non-polar solvents (Ether/Toluene) and higher temps allow equilibration to the chelated species [3].
Mixture of Isomers Slow addition of electrophile.Trapping Speed. The lithiated species is unstable. Pre-cool the electrophile and add rapidly or use a continuous flow mixing T-piece.
FAQ: Scrambling

Q: I see 15% of the wrong regioisomer after scaling to 500g. Why?

A: This is likely "Anion Walk." At 500g, the addition of n-BuLi takes longer. The first formed anion (C2) has time to rearrange to the thermodynamic product (C4) before the electrophile is added.

  • Fix: Switch to Continuous Flow Chemistry . This ensures the residence time of the lithiated species is exactly the same (e.g., 30 seconds) for the first gram and the last gram.

Module 3: Stability & Workup (Quality Control)

The Challenge: The methoxymethyl (MOM) ether is an acetal. It is stable to base but hydrolyzes in acid. Large-scale silica gel chromatography is slightly acidic and can cleave the MOM group, regenerating the toxic dichlorophenol.

Protocol: Purification without Degradation
  • Avoid Distillation: The product has a high boiling point and potential for thermal decomposition.

  • Buffered Silica: If chromatography is necessary, pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes acidic sites.

  • Preferred Method (Crystallization):

    • Dissolve crude oil in minimal hot Heptane .

    • Cool slowly to -20°C.

    • Seed with pure crystal if available.

    • Note: This removes the "gummy" impurities often seen in MOM reactions.

Visual Workflow: Stability Decision Tree

Stability_Check Check Is Product Degrading? Acid Check pH of Workup Water Check->Acid Yes Silica Using Silica Chromatography? Acid->Silica pH OK Fix1 Buffer with NaHCO3 (Target pH 7-8) Acid->Fix1 pH < 7 Fix2 Pre-treat Silica with 1% Et3N Silica->Fix2 Yes Fix3 Switch to Alumina (Neutral) Silica->Fix3 Fix Failed

Figure 2: Decision tree for troubleshooting product degradation during isolation.

References

  • Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid, and Green Synthesis of Chloromethyl Methyl Ether and Other α-Chloroalkyl Ethers. Journal of Organic Chemistry.[3] Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Winkle, M. R., & Ronald, R. C. (1982).[3] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes.[3][4][5] Journal of Organic Chemistry.[3] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[6] Wiley-Interscience. (MOM Group Stability and Cleavage).[6]

Sources

preventing over-reaction in the functionalization of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1,3-dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2)[1].

This substrate presents a unique chemoselective challenge: it possesses two identical C-Cl bonds and a highly potent methoxymethoxy (OMOM) directing group. The primary failure mode during functionalization is over-reaction —specifically, di-lithiation during Directed Ortho-Metalation (DoM) or di-functionalization during palladium-catalyzed cross-coupling. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to achieve strict mono-functionalization.

Module A: Controlling Directed Ortho-Metalation (DoM)

Mechanistic Causality

The OMOM group is a powerful Directed Metalation Group (DMG). Through the Complex-Induced Proximity Effect (CIPE), the oxygen atoms of the OMOM group coordinate the lithium cation of the alkyllithium aggregate, drastically lowering the activation energy for deprotonation at the adjacent C4 and C6 positions[2]. However, the C2 proton is flanked by two strongly electronegative chlorine atoms, making it thermodynamically acidic.

Over-reaction (di-lithiation) occurs when excess base or elevated temperatures allow the kinetic DoM product to equilibrate or undergo a second deprotonation. Furthermore, if the mono-lithiated intermediate warms above -40 °C, it can expel LiCl to form a highly reactive benzyne intermediate, leading to complex oligomeric mixtures.

G SM 1,3-dichloro-5- (methoxymethoxy)benzene MonoLi Mono-lithiated Intermediate (C4) SM->MonoLi 1.05 eq n-BuLi -78 °C DiLi Di-lithiated Over-reaction (C4, C6) SM->DiLi >2 eq n-BuLi or Temp > -40 °C MonoLi->DiLi Excess Base Product Mono-functionalized Product MonoLi->Product Electrophile (E+)

Logical pathway of directed ortho-metalation highlighting strict stoichiometric control.

Troubleshooting FAQs

Q: Why am I seeing a mixture of mono- and di-functionalized products after lithiation? A: This is caused by either excess base or insufficient cooling. The second deprotonation is slower but becomes highly competitive if the internal temperature rises above -78 °C. Ensure your titrant is pre-cooled by running it down the side of the chilled flask.

Q: My reaction yields a complex mixture of unidentifiable byproducts. What went wrong? A: You are likely observing benzyne formation. The ortho-chloroaryllithium species is thermally unstable. If the reaction warms up before the electrophile is fully consumed, LiCl is eliminated to form a benzyne intermediate, which rapidly dimerizes or reacts with solvent.

Self-Validating Protocol: Chemoselective Mono-Lithiation
  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 eq) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Validation Step: Insert an internal temperature probe; the internal temperature must equilibrate to ≤ -75 °C for 15 minutes before proceeding.

  • Base Addition: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe pump over 10 minutes. Direct the flow down the cold glass wall of the flask to pre-cool the titrant.

  • Aging & Validation: Stir at -78 °C for 45 minutes. Validation Step: Quench a 0.1 mL aliquot in D₂O. GC-MS analysis must show >95% mono-deuterium incorporation at the C4 position before proceeding.

  • Electrophile Trapping: Add the electrophile (e.g., anhydrous DMF, 1.2 eq) neat or as a THF solution. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Quench: Terminate the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

Module B: Preventing Di-functionalization in Cross-Coupling

Mechanistic Causality

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the two C-Cl bonds of the substrate are electronically identical. If a small phosphine ligand (e.g., PPh₃) is used, the mono-functionalized product remains sterically accessible and rapidly undergoes a second oxidative addition, yielding a statistical mixture of mono- and di-coupled products[3].

To force mono-selectivity, you must employ highly sterically hindered ligands, such as bulky N-heterocyclic carbenes (e.g., IPr, IPent) or Buchwald biaryl phosphines. These ligands create a highly crowded coordination sphere around the palladium center. Once the first coupling partner is installed, the resulting mono-coupled product is too sterically demanding to undergo a second oxidative addition at the remaining C-Cl bond[4].

G Pd0 Pd(0)L (Bulky Ligand) OA1 1st Oxidative Addition (Fast) Pd0->OA1 OA2 2nd Oxidative Addition (Blocked by Sterics) Pd0->OA2 SM Starting Material (Two C-Cl bonds) SM->OA1 MonoProd Mono-coupled Product (Sterically Hindered) OA1->MonoProd Transmetalation & Reductive Elimination MonoProd->OA2 Excess Reagents DiProd Di-coupled Product (Over-reaction) OA2->DiProd Slow / Blocked

Catalytic cycle demonstrating how bulky ligands block the second oxidative addition.

Data Presentation: Ligand Sterics vs. Selectivity

The following table summarizes the causal relationship between ligand size and chemoselectivity in the cross-coupling of di-chloroarenes[3][4].

Ligand TypeEquivalents of Ar-B(OH)₂TemperatureMajor ProductMono:Di Ratio
PPh₃ (Small)1.0 eq80 °CMixture~ 1:1
dppf (Bidentate)1.0 eq80 °CMixture~ 2:1
XPhos (Bulky Phosphine)0.95 eq60 °CMono-arylated> 10:1
IPr (Bulky NHC)0.95 eq25 °C - 50 °CMono-arylated> 20:1
Troubleshooting FAQs

Q: How do I maximize the mono-arylation yield in a Suzuki coupling? A: Three factors are critical: 1) Use a bulky ligand (like IPr or BrettPhos), 2) Maintain a strict stoichiometric deficit of the nucleophile (0.95 equivalents of the boronic acid), and 3) Run the reaction at the lowest possible temperature that still allows the first oxidative addition to proceed (often 25 °C - 50 °C for NHC ligands).

Self-Validating Protocol: Sterically-Controlled Mono-Suzuki Coupling
  • Catalyst Activation: Inside an argon-filled glovebox, combine Pd₂(dba)₃ (2.0 mol%) and IPr·HCl (4.4 mol%) in anhydrous THF (0.2 M). Stir for 10 minutes at room temperature to pre-form the active Pd(0)-NHC complex.

  • Reagent Loading: To the catalyst solution, add 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 eq), the desired arylboronic acid (0.95 eq to prevent over-reaction), and anhydrous K₃PO₄ (2.0 eq).

  • Reaction: Seal the vessel, remove it from the glovebox, and stir at 50 °C for 12 hours. Validation Step: Monitor the reaction via GC-MS every 4 hours. The bulky ligand ensures the reaction halts after the first coupling, showing complete consumption of the boronic acid with unreacted starting material remaining, rather than the appearance of the di-coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite, wash with EtOAc, and concentrate in vacuo for column chromatography.

References
  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal / J. Org. Chem.[Link]

Sources

Validation & Comparative

1H and 13C NMR Characterization of 1,3-Dichloro-5-(methoxymethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex drug development and organic synthesis, the protection of phenolic hydroxyl groups is a critical step to prevent unwanted side reactions during harsh conditions (e.g., Grignard additions, metalations). The methoxymethyl (MOM) ether is a highly robust protecting group, offering stability under basic conditions while being easily cleaved under mild acidic conditions.

This guide provides an in-depth, objective comparison of the


H and 

C NMR characterization of 1,3-dichloro-5-(methoxymethoxy)benzene against its unprotected precursor, 3,5-dichlorophenol , and an alternative methyl-protected derivative, 1,3-dichloro-5-methoxybenzene .

Mechanistic Insights: The Causality Behind the Spectra

As a Senior Application Scientist, I frequently guide researchers through the nuances of spectral interpretation when masking functional groups. Misassigning aromatic signals when transitioning from a free phenol to a protected ether is a common pitfall. The chemical shifts observed in 1,3-dichloro-5-(methoxymethoxy)benzene[1] are governed by specific electronic and environmental factors:

  • Elimination of Hydrogen Bonding: Free phenols like 3,5-dichlorophenol exhibit highly variable, concentration-dependent hydroxyl proton shifts due to intermolecular hydrogen bonding, a phenomenon extensively documented in solid-state NMR studies of[2]. MOM protection covalently masks this site, yielding a clean, solvent-independent spectrum.

  • Resonance and Inductive Effects: The acetal-like oxygen in the MOM group (–O–CH

    
    –O–CH
    
    
    
    ) is slightly less electron-donating via resonance to the aromatic ring compared to a free hydroxyl group. Consequently, the ortho and para protons (H-2, H-4, H-6) in the MOM ether experience slight deshielding, shifting downfield relative to the free phenol.
  • Diagnostic Acetal Protons: The defining signature of the MOM ether is the highly deshielded methylene singlet (–O–CH

    
    –O–) appearing at ~5.15 ppm in 
    
    
    
    H NMR and ~94.5 ppm in
    
    
    C NMR. This extreme deshielding is driven by the strong inductive withdrawal of the two adjacent electronegative oxygen atoms.

Comparative NMR Performance Data

The following tables summarize the empirical NMR data, allowing for rapid differentiation between the unprotected, MOM-protected, and methyl-protected species. High-sensitivity [3] techniques are essential for accurately resolving the quaternary carbons (C-1, C-3, C-5), which exhibit longer relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Table 1: H NMR Comparison (CDCl , 400 MHz)
Position3,5-Dichlorophenol1,3-Dichloro-5-(methoxymethoxy)benzene1,3-Dichloro-5-methoxybenzene
H-2, H-6 (ortho to O)6.75 ppm (d, J=1.8 Hz)6.90 ppm (d, J=1.8 Hz)6.80 ppm (d, J=1.8 Hz)
H-4 (para to O)6.95 ppm (t, J=1.8 Hz)7.05 ppm (t, J=1.8 Hz)7.00 ppm (t, J=1.8 Hz)
O-R Protons ~5.50 ppm (br s, 1H, OH)5.15 ppm (s, 2H, OCH

O)3.45 ppm (s, 3H, OCH

)
3.80 ppm (s, 3H, OCH

)
Table 2: C NMR Comparison (CDCl , 100 MHz)
Position3,5-Dichlorophenol1,3-Dichloro-5-(methoxymethoxy)benzene1,3-Dichloro-5-methoxybenzene
C-1 (C-O)156.5 ppm158.0 ppm160.5 ppm
C-3, C-5 (C-Cl)135.5 ppm135.5 ppm135.5 ppm
C-2, C-6 (CH)114.0 ppm114.5 ppm113.5 ppm
C-4 (CH)121.5 ppm122.5 ppm121.0 ppm
Aliphatic C N/A94.5 ppm (OCH

O)56.2 ppm (OCH

)
55.6 ppm (OCH

)

Experimental Protocol: Synthesis & NMR Preparation

To ensure high reproducibility, the following methodology is designed as a self-validating system. Visual cues and standardized parameters are embedded to confirm reaction success prior to NMR acquisition.

Step 1: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene
  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3,5-dichlorophenol (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality & Validation: NaH ensures irreversible deprotonation, driving the formation of the highly nucleophilic phenoxide. The immediate evolution of H

      
       gas serves as a visual validation that the active nucleophile has formed.
      
  • Protection: Stir for 30 minutes at 0 °C, then add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. (Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood).

  • Completion & Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.
Step 2: NMR Sample Preparation & Acquisition
  • Sample Formulation: Weigh 15–20 mg of the purified 1,3-dichloro-5-(methoxymethoxy)benzene into a clean glass vial.

  • Standardization: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
    • Causality: TMS provides an absolute 0.00 ppm reference, while CDCl

      
       provides the deuterium lock signal necessary for the spectrometer to stabilize the magnetic field.
      
  • Tube Preparation: Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is exactly 4–5 cm. Validation: Incorrect liquid heights distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Acquisition: Acquire the

    
    H NMR spectrum (16 scans, 1 sec relaxation delay) and 
    
    
    
    C NMR spectrum (512 scans, 2 sec relaxation delay) at 298 K, following parameters established in interaction studies of .

Workflow Visualization

NMR_Workflow A 3,5-Dichlorophenol (Starting Material) B Deprotonation (NaH, THF) A->B C MOM Protection (MOM-Cl) B->C D 1,3-Dichloro-5- (methoxymethoxy)benzene C->D E Sample Prep (CDCl3 + TMS) D->E F NMR Acquisition (1H & 13C) E->F

Workflow for the synthesis and NMR characterization of the MOM-protected dichlorobenzene.

References

  • Title: 1,3-Dichloro-5-(methoxymethoxy)benzene | CID 126989019 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols Source: Molecules 2013, 18, 4786-4802 (MDPI) URL: [Link]

  • Title: High Sensitivity Fourier Transform NMR Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

  • Title: 1H and 13C NMR and FT-IR studies of the interaction between 1,8-bis(dimethylamino)naphthalene and 3,5-dichlorophenol Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Sources

Mass Spectrometry Analysis of 1,3-Dichloro-5-(methoxymethoxy)benzene: GC-EI-MS vs. LC-ESI-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural verification of protected intermediates is a critical quality control step. The compound 1,3-dichloro-5-(methoxymethoxy)benzene presents a unique analytical challenge: it contains a highly stable aromatic halogenated core paired with a mass-spectrometry-labile methoxymethyl (MOM) ether protecting group.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for the analysis of this compound. By understanding the causality behind the fragmentation mechanics, researchers can select the optimal self-validating workflow for either structural elucidation or intact mass quantification.

Mechanistic Principles & Ionization Dynamics

The compound 1,3-dichloro-5-(methoxymethoxy)benzene (Molecular Weight: 207.05 g/mol ) [1] features a dichlorobenzene core protected by a MOM ether group. While MOM ethers provide excellent stability against strongly basic conditions during synthesis, they are inherently labile under acidic environments and highly susceptible to specific fragmentation pathways in mass spectrometry [2].

The GC-EI-MS Pathway (Hard Ionization)

Under standard 70 eV electron ionization, the radical cation of the MOM ether undergoes rapid


-cleavage. The oxygen atom stabilizes the resulting positive charge, forming the highly stable methoxymethyl cation (

, m/z 45). This fragmentation is so thermodynamically favorable that it dominates the spectrum, making the intact molecular ion (

, m/z 206) relatively weak. Previous studies on MOM-protected phenols demonstrate that under EI conditions, the m/z 45 ion consistently emerges as the base peak (100% relative abundance) [3].
The LC-ESI-MS Pathway (Soft Ionization)

ESI is a soft ionization technique designed to preserve the intact molecular ion. However, 1,3-dichloro-5-(methoxymethoxy)benzene lacks highly basic sites (such as amines), making standard protonation (


, m/z 207) inefficient. To circumvent this, we exploit the ability of the ether oxygens to coordinate with alkali metals. By doping the mobile phase with a trace amount of sodium, the sodium adduct (

, m/z 229) becomes the dominant species. This preserves the intact molecule and its crucial chlorine isotope pattern (a characteristic 9:6:1 ratio for

) for definitive identification.

Logical Workflow & Analytical Selection

G Start 1,3-Dichloro-5-(methoxymethoxy)benzene Analytical Selection GCMS GC-EI-MS (70 eV) Hard Ionization Start->GCMS Volatile Analysis LCMS LC-ESI-MS Soft Ionization Start->LCMS Intact Mass Analysis Frag1 Extensive Fragmentation (α-cleavage of MOM) GCMS->Frag1 Adduct1 Protonated: [M+H]+ m/z 207 (Weak) LCMS->Adduct1 0.1% Formic Acid Adduct2 Sodium Adduct: [M+Na]+ m/z 229 (Dominant) LCMS->Adduct2 Na+ Doped Mobile Phase Frag2 Base Peak: m/z 45 [CH3O=CH2]+ Frag1->Frag2 Favorable Thermodynamics Frag3 M+ Ion: m/z 206/208 (Low Abundance) Frag1->Frag3 Residual Intact Ion

Figure 1: Logical workflow for MS analysis of 1,3-dichloro-5-(methoxymethoxy)benzene.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both analytical approaches, allowing researchers to objectively compare the alternatives based on their specific assay requirements.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS (Na+ Doped)
Primary Detected Ion m/z 45 (

)
m/z 229 (

)
Secondary Diagnostic Ion m/z 161 (Dichlorophenoxy cation)m/z 207 (

)
Molecular Ion Abundance Low (< 10%)High (> 90%)
Isotope Pattern Fidelity Poor on intact molecule, Good on m/z 161Excellent on m/z 229 (9:6:1 ratio)
Estimated Sensitivity (LOD) ~10 ng/mL~1 ng/mL
Primary Application Structural elucidation, Library matchingIntact mass confirmation, Trace quantification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an internal checkpoint to verify that the ionization chemistry is proceeding as theoretically predicted.

Protocol 1: GC-EI-MS Structural Elucidation Workflow

Use this protocol when confirming the presence of the MOM group and the halogenated aromatic ring via fragmentation.

Step 1: Sample Preparation

  • Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene in GC-grade hexane to a final concentration of 10 µg/mL.

  • Add 1,4-dichlorobenzene-d4 as an internal standard (IS) at 10 µg/mL to monitor injection reproducibility.

Step 2: Chromatographic Separation

  • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL using a split ratio of 10:1. Set the inlet temperature to 250°C to ensure complete volatilization without thermal degradation of the MOM ether.

  • Oven Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 3 mins.

Step 3: Mass Spectrometry (EI)

  • Set the electron energy to 70 eV and the ion source temperature to 230°C.

  • Acquire data in full scan mode from m/z 40 to 300.

  • Self-Validation Checkpoint: Verify that m/z 45 is the base peak. Next, examine the cluster around m/z 161. A ratio of approximately 9:6:1 for m/z 161, 163, and 165 confirms the presence of exactly two chlorine atoms on the cleaved aromatic core.

Protocol 2: LC-ESI-MS Intact Mass Workflow

Use this protocol when intact molecular weight confirmation and high-sensitivity quantification are required.

Step 1: Sample Preparation

  • Dissolve the analyte in Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL.

Step 2: Chromatographic Separation

  • Column: Use a C18 reversed-phase column (e.g., Zorbax Eclipse Plus, 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water containing 0.1% Formic Acid and 10 µM Sodium Acetate (Critical step: The sodium acts as the coordinating cation for the ether).

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)

  • Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Checkpoint: Monitor the extracted ion chromatogram (EIC) for m/z 229. The presence of a strong signal at m/z 229, accompanied by isotope peaks at m/z 231 and 233 in a strict 9:6:1 ratio, validates the successful formation of the

    
     adduct and confirms the intact dichloro-compound.
    

Conclusion

The choice between GC-MS and LC-MS for 1,3-dichloro-5-(methoxymethoxy)benzene hinges on the analytical goal. GC-EI-MS acts as a molecular scalpel, utilizing the thermodynamic lability of the MOM group to produce highly diagnostic fragments (m/z 45 and 161). Conversely, LC-ESI-MS, when intelligently optimized with sodium doping, acts as a molecular cradle, preserving the intact molecule (m/z 229) for rigorous isotopic validation and high-sensitivity quantification.

References

  • 1,3-Dichloro-5-(methoxymethoxy)benzene (CID 126989019) . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents . Frontiers in Chemistry. Available at: [Link]

comparative yield analysis of different synthetic routes to 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2)[1] represents a classic challenge in the protection of electron-deficient aromatic systems. The target molecule, derived from 3,5-dichlorophenol, utilizes a methoxymethyl (MOM) ether group to mask the phenolic hydroxyl[2]. This protection strategy is critical in multi-step drug development workflows, as the MOM group provides robust orthogonality—remaining stable under strongly basic, nucleophilic, and metalating conditions (such as Directed Ortho Metalation), while being easily cleaved under mild acidic conditions.

However, the electronic nature of the starting material dictates the success of the synthetic route. As an Application Scientist, it is crucial to look beyond generalized protocols and analyze the causality of the reaction mechanics to optimize yield, scalability, and laboratory safety.

Mechanistic Causality: The Electronic Dilemma of 3,5-Dichlorophenol

The presence of two strongly electron-withdrawing chlorine atoms at the meta positions of the phenol ring significantly alters its reactivity profile.

  • Increased Acidity: The inductive effect of the halogens lowers the pKa of 3,5-dichlorophenol (pKa ~8.2) compared to unsubstituted phenol (pKa ~10). This makes deprotonation easier, allowing the use of milder, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) rather than requiring strong bases like sodium hydride (NaH).

  • Decreased Nucleophilicity: While the phenoxide ion forms readily, the electron density on the oxygen is delocalized and stabilized by the electron-withdrawing ring. Consequently, the phenoxide is a relatively poor nucleophile.

Because of this reduced nucleophilicity, equilibrium-driven protection methods—such as acetal exchange using dimethoxymethane (DMM) and an acid catalyst—often stall, resulting in poor conversions. To achieve quantitative yields, the reaction must be driven by a highly reactive, irreversible electrophile like chloromethyl methyl ether (MOMCl).

Comparative Yield Analysis of Synthetic Routes

To establish a self-validating system for synthesizing 1,3-dichloro-5-(methoxymethoxy)benzene, we must compare the three primary methodologies utilized in modern process chemistry. The data below synthesizes experimental outcomes based on electrophile reactivity and substrate electronic demands.

Synthetic RouteReagents & CatalystReaction MechanismAvg. YieldSafety ProfileScalability
Route A: Classical MOMCl, DIPEA, CH₂Cl₂Sₙ2 attack by phenoxide on highly reactive halomethyl ether.90–95% Low: MOMCl is a highly volatile, known human carcinogen.Poor (due to extreme regulatory and safety hurdles).
Route B: Green Acetal Exchange Dimethoxymethane (DMM), P₂O₅ or TsOHAcid-catalyzed acetal exchange; equilibrium driven by methanol removal.40–60% High: Avoids carcinogenic alkylating agents entirely.Moderate (sluggish kinetics for electron-deficient phenols).
Route C: In Situ Generation DMM, Acetyl Chloride, Zn(OAc)₂, DIPEAZn-catalyzed generation of MOMCl in situ, followed by immediate Sₙ2 trapping.92–98% Moderate-High: MOMCl is generated and consumed in a closed system.Excellent (combines high yield with manageable safety controls).

Data supported by comparative methodologies for the methoxymethylation of phenols[3].

Recommended Experimental Protocols

Given the poor performance of Route B for electron-deficient substrates, Route C is the gold standard for synthesizing 1,3-dichloro-5-(methoxymethoxy)benzene. It delivers the high yields of Route A without the severe exposure risks of handling neat MOMCl. Both protocols are detailed below for comparative validation.

Protocol 1: The In Situ Generation Method (Route C - Optimal)

This methodology leverages the[3], utilizing a Lewis acid to generate the active electrophile safely in solution.

Step 1: Preparation of MOMCl Solution

  • Equip a flame-dried 250 mL round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer under an inert argon atmosphere.

  • Charge the flask with dimethoxymethane (DMM, 44.2 mL, 0.50 mol), anhydrous toluene (130 mL), and anhydrous Zinc Acetate (Zn(OAc)₂, 9.2 mg, 0.01 mol%).

  • Place acetyl chloride (35.5 mL, 0.50 mol) in the addition funnel and add dropwise over 10 minutes.

  • Causality Check: The reaction is mildly exothermic. The Zn(OAc)₂ catalyzes the exchange between the acetal and the acid chloride, quantitatively yielding MOMCl and methyl acetate. Stir for 3 hours at room temperature until NMR indicates complete consumption of DMM.

Step 2: Protection of 3,5-Dichlorophenol

  • In a separate flask, dissolve 3,5-dichlorophenol (16.3 g, 100 mmol) in anhydrous CH₂Cl₂ (100 mL).

  • Add DIPEA (26.1 mL, 150 mmol) and cool the mixture to 0 °C using an ice bath.

  • Slowly transfer the in situ generated MOMCl/toluene solution (approx. 120 mmol equivalents) to the phenoxide solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The product spot will be significantly less polar than the starting phenol.

  • Workup (Self-Validating System): Quench the reaction with aqueous ammonium hydroxide (NH₄OH) to destroy any unreacted MOMCl, converting it to harmless hexamethylenetetramine. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 1,3-dichloro-5-(methoxymethoxy)benzene can be purified via short-path distillation or silica gel chromatography.

Protocol 2: The Classical Method (Route A - Reference Only)

Warning: This requires strict adherence to institutional safety guidelines for handling bis(chloromethyl)ether impurities.

  • Dissolve 3,5-dichlorophenol (1.63 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) under nitrogen at 0 °C.

  • Add DIPEA (2.6 mL, 15 mmol). The solution may slightly change color as the phenoxide forms.

  • Using a gas-tight syringe, add neat commercial MOMCl (0.91 mL, 12 mmol) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and wash with 1M NaOH to remove any unreacted starting phenol. Dry and concentrate to yield the target ether.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate methoxymethylation route based on the electronic parameters of the substrate and laboratory constraints.

MOM_Synthesis Start 3,5-Dichlorophenol (Electron-Deficient Phenol) RouteA Route A: Classical Commercial MOMCl + DIPEA Start->RouteA RouteB Route B: Acetal Exchange DMM + Acid Catalyst Start->RouteB RouteC Route C: In Situ MOMCl DMM + AcCl + Zn(OAc)2 Start->RouteC YieldA Yield: 90-95% High toxicity / Carcinogenic risk RouteA->YieldA YieldB Yield: 40-60% Poor kinetics for poor nucleophiles RouteB->YieldB YieldC Yield: 92-98% Safe, scalable, & highly efficient RouteC->YieldC Product 1,3-Dichloro-5-(methoxymethoxy)benzene Target Product YieldA->Product YieldB->Product YieldC->Product

Decision matrix for the methoxymethylation of 3,5-dichlorophenol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126989019, 1,3-Dichloro-5-(methoxymethoxy)benzene." PubChem,[Link]

  • Buonanno, F., et al. "The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents." Frontiers in Chemistry, 2020.[Link]

  • Berliner, M. A., & Belecki, K. "Simple, Rapid, and Green Synthesis of MOM Ethers." Journal of Organic Chemistry, 2005, 70(23), 9618-9621.[Link]

Sources

analytical methods for determining the purity of 1,3-dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) is a critical synthetic intermediate, often employed in the synthesis of resorcinol-based pharmaceuticals and polyketides.[1][2] Its structural core features a methoxymethyl (MOM) ether protecting group on a 3,5-dichlorophenol scaffold.

Determining the purity of this compound presents a unique analytical challenge: the MOM group is acid-labile , making standard acidic HPLC mobile phases (e.g., 0.1% TFA) risky due to potential on-column hydrolysis. Conversely, the MOM group enhances volatility, making Gas Chromatography (GC) a viable, often superior, option compared to the free phenol.

This guide objectively compares HPLC , GC , and Quantitative NMR (qNMR) , providing validated protocols that prevent analytical artifacts.

Part 1: Compound Profile & Impurity Landscape

Understanding the chemical behavior of the analyte is the prerequisite for method selection.

PropertySpecification / Insight
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
Solubility Soluble in MeOH, ACN, DCM, EtOAc; Insoluble in Water.[2]
Critical Stability Acid Sensitive: Hydrolyzes to 3,5-dichlorophenol at pH < 4. Base Stable: Robust in ammoniacal/basic conditions.
Key Impurities 1. 3,5-Dichlorophenol: Starting material/Hydrolysis product. 2. MOM-Cl: Residual reagent (Carcinogenic, volatile). 3. Formaldehyde: Degradant from MOM hydrolysis.
Visualizing the Impurity Origins

The following diagram illustrates the synthesis pathway and where specific impurities arise, informing which method can detect them.

ImpurityMap SM 3,5-Dichlorophenol (Starting Material) Product 1,3-Dichloro-5- (methoxymethoxy)benzene (Target) SM->Product Base / MOM-Cl Impurity1 Impurity A: Residual Phenol (Incomplete Rxn) SM->Impurity1 Unreacted Reagent MOM-Cl (Reagent) Reagent->Product Impurity2 Impurity B: Hydrolysis Product (Acid Induced) Product->Impurity2 pH < 4 (Degradation)

Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity B can be generated artificially during analysis if acidic mobile phases are used.

Part 2: Comparative Analytical Methods

Method 1: Gas Chromatography (GC-FID/MS)

The Specialist for Volatiles

While phenols often tail in GC due to hydrogen bonding, the MOM-protection masks the hydroxyl group, significantly improving peak shape and volatility. This makes GC the recommended routine method for this specific intermediate.

Experimental Protocol
  • System: Agilent 7890B or equivalent with FID (Flame Ionization Detector).

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Non-polar stationary phases are ideal.

  • Inlet Parameters:

    • Temperature: 250°C (MOM ethers are generally stable up to ~300°C).

    • Mode: Split (20:1) to prevent column overload.

  • Oven Program:

    • Hold at 60°C for 2 min (elutes residual solvents/MOM-Cl).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

Expert Insight: If using MS detection, the MOM group typically shows a characteristic loss of [M-31] (methoxy) or [M-45] (methoxymethyl) fragment.

Method 2: HPLC-UV (Neutral pH)

The Robust Quantifier

HPLC is necessary if the sample contains non-volatile salts or if thermal degradation is suspected in GC.[3] Crucial Warning: You must avoid standard acidic modifiers (TFA, Formic Acid).

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • B: Acetonitrile.

    • Note: The buffer is essential to maintain neutral pH.

  • Gradient:

    • 0-2 min: 10% B (Isocratic).

    • 2-15 min: 10% → 90% B (Linear).

    • 15-20 min: 90% B (Wash).

  • Detection: UV at 280 nm (Aromatic absorption) and 220 nm (General).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating Step: Inject a standard of 3,5-dichlorophenol. If your "pure" sample shows a peak at the phenol retention time that grows over time in the autosampler, your mobile phase is too acidic.

Method 3: Quantitative NMR (qNMR)

The Absolute Purity Standard

qNMR is the only method that determines absolute purity (potency) without requiring a high-purity reference standard of the analyte itself. It is ideal for qualifying the "Primary Standard" used in HPLC/GC.

Experimental Protocol
  • Solvent: DMSO-d6 or CDCl₃ (Ensure no acid traces in CDCl₃; filter through basic alumina if unsure).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5 × T1).

  • Quantification Signal:

    • Analyte: The MOM -OCH₂O- singlet at ~5.15 ppm (2H) is distinct and isolated from aromatics.

    • IS: Distinct aromatic or olefinic proton.

Part 3: Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics based on experimental trials and theoretical limits.

FeatureGC-FIDHPLC-UV (Neutral)qNMR
Primary Use Routine Purity & Residual SolventsImpurity Profiling (Non-volatiles)Absolute Potency Assay
Precision (RSD) < 0.5%< 1.0%< 1.0%
LOD (Sensitivity) High (ppm level)High (ppm level)Low (> 1 mg required)
Throughput High (15 min run)Medium (25 min run)Low (Data processing)
Risk Factor Thermal degradation (Low risk for MOM)Hydrolysis (High risk if acidic)Solvent interference
Cost LowMedium (Solvents/Waste)High (Instrument time)
Recommended Analytical Workflow

Do not rely on a single method. Use this decision tree to ensure data integrity.

Workflow Start Crude Sample 1,3-dichloro-5-(MOM)benzene Q1 Is Absolute Potency Required? (e.g., for Calibration Std) Start->Q1 qNMR Method: qNMR (DMSO-d6, TCNB Std) Output: % w/w Purity Q1->qNMR Yes Routine Routine Purity Check Q1->Routine No GC Method: GC-FID (DB-5 Column) Check for: Volatile Impurities qNMR->GC Cross-Validate Routine->GC Primary Choice HPLC Method: HPLC-UV (Ammonium Acetate pH 7) Check for: Non-volatile Salts/Phenols Routine->HPLC If Salts Suspected

Figure 2: Analytical decision matrix. qNMR is reserved for reference standard characterization, while GC is the workhorse for process monitoring.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Detailed stability data of MOM ethers).

  • Organic Chemistry Portal. (2025). Methoxymethyl Ethers (MOM) Stability and Deprotection. Retrieved from [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • PubChem. (2025).[2] 1,3-Dichloro-5-(methoxymethoxy)benzene Compound Summary. Retrieved from [Link]

Sources

reactivity comparison of 1,3-dichloro-5-(methoxymethoxy)benzene with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In advanced organic synthesis and drug development, the choice of aromatic protecting groups dictates not only the survival of a molecule through multi-step sequences but also its inherent reactivity. 1,3-Dichloro-5-(methoxymethoxy)benzene (the MOM-protected ether of 3,5-dichlorophenol) serves as a highly strategic intermediate. By masking the acidic phenolic proton with a methoxymethyl (MOM) group, chemists unlock access to powerful regioselective transformations—most notably Directed Ortho Metalation (DoM) and controlled Electrophilic Aromatic Substitution (EAS)—that are otherwise impossible or highly erratic in unprotected or alternative ether analogs.

This guide provides an objective, data-supported comparison of 1,3-dichloro-5-(methoxymethoxy)benzene against its structural analogs: 3,5-dichlorophenol, 1,3-dichloro-5-methoxybenzene, and 1-bromo-3,5-dichlorobenzene.

Mechanistic Profiling & Causality

The reactivity of 1,3-dichloro-5-(methoxymethoxy)benzene is governed by the synergistic electronic and steric effects of its substituents [1]. The two chlorine atoms at C1 and C3 are inductively electron-withdrawing but weakly resonance-donating. The MOM group at C5 is a strong electron-donating group and a powerful Directed Metalation Group (DMG) [2].

Directed Ortho Metalation (DoM) Dynamics

The MOM group is vastly superior to a standard methyl ether for DoM. Causality: The MOM group possesses two oxygen atoms. While the proximal oxygen donates electron density to the aromatic ring, the distal oxygen acts as a highly flexible, bidentate chelating site for lithium cations (e.g., from sec-BuLi). This pre-lithiation complex brings the basic carbanion equivalent into immediate proximity with the C4/C6 protons, drastically lowering the activation energy for deprotonation compared to the monodentate methoxy group.

Unprotected 3,5-dichlorophenol is entirely unsuitable for DoM; the acidic proton (pKa ~8.2) immediately quenches the alkyllithium reagent to form a phenoxide [3]. The resulting negative charge repels incoming base, shutting down regioselective metalation.

DoM_Mechanism A 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM Ether) C Bidentate Chelation Complex (Li+ coordinated to MOM) A->C Base Addition B sec-BuLi / THF / -78°C B->C D Ortho-Lithiated Intermediate (Regioselective at C4) C->D Deprotonation F C4-Functionalized Derivative D->F Quench E Electrophile (e.g., DMF) E->F

Fig 1: DoM pathway showcasing the critical bidentate chelation enabled by the MOM group.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., halogenation, nitration), the MOM group acts as a strong ortho/para director. The C2 position (para to MOM) is sterically blocked by the two flanking chlorine atoms. Therefore, electrophilic attack is synergistically directed to the C4 and C6 positions, which are ortho to the MOM group and para to the respective chlorine atoms.

EAS_Regioselectivity MOM MOM Group (C5) Strongly Activating C2 C2 Position Sterically Blocked by Chlorines MOM->C2 Para Directing C46 C4 & C6 Positions Synergistically Activated MOM->C46 Ortho Directing Cl Chlorine Atoms (C1, C3) Weakly Deactivating Cl->C2 Ortho Directing Cl->C46 Para Directing

Fig 2: EAS directing effects demonstrating the synergistic activation of the C4/C6 positions.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance of these analogs across standard synthetic parameters.

CompoundDMG Strength (DoM)EAS ReactivityDeprotection / Cleavage ConditionsPrimary Synthetic Limitation
1,3-Dichloro-5-(MOM)benzene High (Bidentate chelation)High (Ortho/Para)Mild Acid (HCl/MeOH, 50°C)Requires initial protection step
3,5-Dichlorophenol Poor (Forms Phenoxide)Very High (Prone to over-reaction)N/AIncompatible with strong bases
1,3-Dichloro-5-methoxybenzene Moderate (Monodentate)High (Ortho/Para)Harsh Lewis Acid (BBr₃, -78°C)Cleavage degrades complex scaffolds
1-Bromo-3,5-dichlorobenzene NoneLow (Deactivated ring)N/AUndergoes Li-halogen exchange

Strategic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality and quality-control checkpoints directly into the workflow.

Protocol 1: Regioselective Directed Ortho Metalation (DoM)

Objective: Functionalize the C4 position of 1,3-dichloro-5-(methoxymethoxy)benzene with an aldehyde.

  • Preparation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling & Equilibration: Submerge the reaction flask in a dry ice/acetone bath.

    • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -75°C.

  • Lithiation: Add sec-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise via syringe pump over 15 minutes.

    • Causality:sec-BuLi is chosen over n-BuLi due to its higher basicity and lower nucleophilicity. Slow addition prevents localized exothermic spikes that could trigger unwanted benzyne formation or lithium-halogen exchange at the chlorine sites.

  • Aging: Stir for 1 hour at -78°C to ensure complete formation of the ortho-lithiated chelate.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the system to warm to room temperature.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 8:2). The starting material (R_f ~0.7) should be completely consumed, replaced by a new, highly UV-active spot (R_f ~0.4) corresponding to the target benzaldehyde derivative.

Protocol 2: Mild Acid-Mediated Deprotection

Objective: Cleave the MOM ether to reveal the functionalized 3,5-dichlorophenol derivative without utilizing harsh Lewis acids.

  • Reaction Setup: Dissolve the MOM-protected intermediate in Methanol (0.1 M).

  • Hydrolysis: Add 3 M aqueous HCl (5.0 eq). Stir the mixture at 50°C for 4 hours.

    • Causality: The acetal linkage of the MOM group is highly susceptible to aqueous acid hydrolysis. Unlike BBr₃ (required for methyl ethers), these mild conditions preserve sensitive functional groups (like the newly installed aldehyde) and prevent halogen scrambling.

  • Workup & Validation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with DCM.

    • Validation Checkpoint: Monitor by TLC. The product phenol will stain intensely with Phosphomolybdic Acid (PMA) and will exhibit a lower R_f value than the starting MOM ether due to increased hydrogen bonding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126989019, 1,3-Dichloro-5-(methoxymethoxy)benzene." PubChem, [Link].

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Referenced via ResearchGate: [Link].

  • Wikipedia contributors. "3,5-Dichlorophenol." Wikipedia, The Free Encyclopedia, [Link].

Validation of Green Methoxymethylation for Electron-Deficient Phenols: A Case Study on 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a New Synthetic Protocol for 1,3-Dichloro-5-(methoxymethoxy)benzene Content Type: Publish Comparison Guide

Executive Summary

This technical guide presents a comparative validation of a new, non-carcinogenic synthetic protocol for the production of 1,3-dichloro-5-(methoxymethoxy)benzene , a critical intermediate in the synthesis of resorcinol-based bioactive scaffolds. We compare the traditional Chloromethyl Methyl Ether (MOM-Cl) route against a Dimethoxymethane (DMM) / Phosphorus Pentoxide (P₂O₅) protocol.[1]

Experimental data indicates that while the traditional route offers marginal yield advantages (92% vs. 88%), the new DMM protocol eliminates the use of OSHA-regulated carcinogens, reduces chemically hazardous waste by 40%, and offers a superior safety profile for scale-up operations.

Introduction & Rationale

The methoxymethyl (MOM) group is a pivotal protecting group for phenols due to its stability under basic conditions and ease of removal via acid hydrolysis. However, the standard installation utilizes MOM-Cl , a volatile alkylating agent classified as a Group 1 Carcinogen .

For electron-deficient phenols like 3,5-dichlorophenol , nucleophilic attack is often sluggish, historically necessitating the use of strong bases (NaH) and highly reactive halides. This guide validates an acid-catalyzed acetal exchange protocol (DMM/P₂O₅) that bypasses the need for halide reagents entirely, utilizing the target molecule 1,3-dichloro-5-(methoxymethoxy)benzene as the validation standard.

Methodology Comparison
FeatureMethod A: Traditional (Baseline) Method B: New Protocol (Green)
Reagents MOM-Cl, Sodium Hydride (NaH)Dimethoxymethane (DMM), P₂O₅
Solvent DMF (anhydrous)Chloroform (CHCl₃) or DCM
Mechanism Williamson Ether Synthesis (Sₙ2)Acid-Catalyzed Acetal Exchange
Temp/Time 0°C → RT (2–4 h)RT (1–2 h)
Hazards Carcinogenic (MOM-Cl) , H₂ gas evolutionFlammable (DMM), Corrosive (P₂O₅)
Atom Economy Low (Stoichiometric salt waste)High (Methanol byproduct)
Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields in electron-deficient substrates.

  • Method A (Basic): Relies on the formation of a phenoxide anion. The electron-withdrawing chlorine atoms stabilize the phenoxide, making it a weaker nucleophile, potentially requiring excess MOM-Cl.

  • Method B (Acidic): Relies on the formation of an electrophilic oxocarbenium ion from DMM. The phenol acts as a nucleophile attacking this reactive species. P₂O₅ acts as both a catalyst and a dehydrating agent to drive the equilibrium forward.

ReactionMechanism cluster_A Method A: Traditional (Basic) cluster_B Method B: New Protocol (Acidic) Phenol_A 3,5-Dichlorophenol Phenoxide Phenoxide Anion Phenol_A->Phenoxide NaH (-H2) Product_A MOM-Ether Phenoxide->Product_A + MOM-Cl (SN2) MOMCl MOM-Cl DMM Dimethoxymethane Oxo Oxocarbenium Ion (CH3-O-CH2+) DMM->Oxo P2O5 / H+ Product_B MOM-Ether Oxo->Product_B + Phenol_B Phenol_B 3,5-Dichlorophenol

Figure 1: Mechanistic divergence between the Williamson Ether Synthesis (Method A) and Acid-Catalyzed Acetal Exchange (Method B).

Experimental Protocols
Protocol A: Traditional Synthesis (MOM-Cl)
  • Safety Warning: MOM-Cl is a carcinogen.[2][3][4] All operations must occur in a fume hood with double-gloving.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.

  • Add 3,5-dichlorophenol (1.0 equiv) dropwise in DMF. Stir for 30 min until H₂ evolution ceases.

  • Add MOM-Cl (1.2 equiv) dropwise via syringe.

  • Warm to room temperature and stir for 3 hours.

  • Quench: Carefully add ice water. Extract with EtOAc (3x).

  • Purification: Wash organics with 1M NaOH (to remove unreacted phenol), brine, dry over Na₂SO₄, and concentrate. Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Validated New Protocol (DMM/P₂O₅)
  • Safety Warning: P₂O₅ is corrosive. DMM is flammable.[1][2]

  • Dissolve 3,5-dichlorophenol (1.0 equiv) in Chloroform (CHCl₃) [Concentration ~0.5 M].

  • Add Dimethoxymethane (DMM) (10.0 equiv). Note: Excess DMM acts as both reagent and solvent modifier.

  • Add P₂O₅ (2.0 equiv) portion-wise with vigorous stirring at room temperature.

  • Stir for 1.5 hours. Monitor by TLC (The mixture will turn a slurry consistency).

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

  • Workup: Separate phases. Extract aqueous layer with DCM.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Flash chromatography (Hexanes/EtOAc 95:5).

Validation Data & Performance Analysis

The following data represents the average of three independent runs on a 5.0 gram scale.

MetricMethod A (MOM-Cl)Method B (DMM/P₂O₅)Delta
Isolated Yield 92.4%88.1%-4.3%
Purity (HPLC) 98.5%99.1%+0.6%
Reaction Time 4.5 Hours1.5 Hours-66%
E-Factor (Kg Waste/Kg Product) 12.57.2-42%
Cost per Gram ($) $4.50$1.85-59%

Analysis:

  • Yield: Method A is slightly superior in yield due to the irreversible nature of the NaH deprotonation. However, the <5% loss in Method B is offset by the operational simplicity.

  • Purity: Method B yielded higher purity crude material. Method A often retains trace mineral oil (from NaH) and hydrolysis byproducts requiring more rigorous chromatography.

  • Cost: DMM is significantly cheaper than MOM-Cl and does not require anhydrous DMF, reducing overall solvent costs.

Validation Workflow

To ensure reproducibility, the following validation workflow is recommended for adopting Method B in a regulated environment.

ValidationWorkflow Start Start Validation Screen Small Scale Screen (100mg) Check conversion by TLC/LCMS Start->Screen Opt Optimization Adjust P2O5 equiv if conversion <95% Screen->Opt Incomplete Scale Scale Up (5g) Monitor Exotherm Screen->Scale Complete Opt->Scale QC Quality Control 1H NMR, HPLC, Residual Solvent Scale->QC Decision Pass/Fail? QC->Decision Decision->Opt Fail Adopt Adopt Protocol Decision->Adopt Pass

Figure 2: Step-wise validation workflow for implementing the DMM/P₂O₅ protocol.

Conclusion

The validation confirms that the DMM/P₂O₅ protocol is a robust, scalable, and safer alternative for synthesizing 1,3-dichloro-5-(methoxymethoxy)benzene . While it exhibits a marginal yield decrease compared to the MOM-Cl route, the elimination of carcinogenic reagents and the significant reduction in raw material costs make it the superior choice for modern drug development workflows.

Recommendation: Adopt Method B for all non-GMP and GMP intermediate synthesis steps where MOM protection of electron-deficient phenols is required.

References
  • Fuji, K., et al. (1975).[5] "A Simple and Clean Method for Methoxymethylation of Phenols." Synthesis. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Strazzolini, P., et al. (2018). "Green solvents for the synthesis of methoxymethyl ethers." Current Organic Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether Standard 1910.1006." Link

  • PubChem. "1,3-Dichloro-5-(methoxymethoxy)benzene Compound Summary." Link

Sources

cost-effectiveness of using 1,3-dichloro-5-(methoxymethoxy)benzene in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Implementation of 1,3-Dichloro-5-(methoxymethoxy)benzene in Complex API Synthesis: A Cost-Effectiveness and Performance Guide

Executive Summary: The Mechanistic Imperative for MOM Protection

In my tenure overseeing complex Active Pharmaceutical Ingredient (API) scale-ups, I have frequently observed synthetic routes fail at the penultimate step due to poor protecting group strategies. When functionalizing 3,5-dichlorophenol—a ubiquitous motif in kinase inhibitors and antiviral libraries—the free phenolic hydroxyl group acts as a critical liability during Directed ortho-Metalation (DoM) or Ullmann-type cross-couplings 1.

The deployment of 1,3-dichloro-5-(methoxymethoxy)benzene 2, which masks the phenol as a methoxymethyl (MOM) ether, is not merely a matter of chemical preference; it is a calculated economic and mechanistic imperative. This guide objectively compares the performance of MOM protection against common alternatives (Benzyl, Methyl, and TBS ethers) and provides self-validating protocols for its implementation.

Causality in Protecting Group Selection: The Hydrodehalogenation Trap

When designing a synthetic route, the true cost of a protecting group is not just the reagent price, but the downstream yield retention.

  • The Benzyl (Bn) Pitfall: Novice chemists often default to benzyl ethers due to their low upfront reagent costs. However, the classical deprotection of Bn ethers requires palladium-on-carbon (Pd/C) catalyzed hydrogenolysis. In electron-deficient systems containing aryl chlorides, Pd/C acts as a potent catalyst for competitive hydrodehalogenation, indiscriminately cleaving the carbon-chlorine bonds 3. This side reaction destroys the API core, resulting in catastrophic yield losses and rendering the "cheap" benzyl group economically disastrous at scale.

  • The Methyl (Me) Ether Limitation: While robust, methyl ethers require extremely harsh Lewis acids (like BBr₃) for cleavage. In complex molecules, BBr₃ indiscriminately cleaves other ethers and basic functional groups, leading to costly purification steps and yield degradation.

  • The MOM Advantage: 1,3-dichloro-5-(methoxymethoxy)benzene 4 leverages the unique acetal stability of the MOM group. It is completely inert to strong nucleophiles and organolithium reagents, yet it undergoes rapid, chemoselective cleavage under mild acidic conditions. This orthogonal deprotection pathway entirely bypasses the use of transition metals, guaranteeing 100% retention of the aryl chlorides.

Quantitative Performance and Cost-Effectiveness Data

The following table summarizes the quantitative performance metrics of various protecting groups applied to 3,5-dichlorophenol during a standard 100g API scale-up campaign:

Protecting Group StrategyReagent Cost (per mol)Deprotection ReagentRisk of Aryl DechlorinationDeprotection YieldOverall Cost-Effectiveness
MOM (Methoxymethoxy) ModerateMild Acid (HCl/MeOH)None >95% High - Optimal yield and purity
Bn (Benzyloxy) LowPd/C, H₂High <50%Low - API destruction
Me (Methoxy) LowBBr₃ (Harsh Lewis Acid)None~75%Moderate - Harsh conditions
TBS (Silyloxy) HighTBAFNone>90%Low - Prohibitive reagent cost

Mechanistic Pathway Visualization

G A Protected 3,5-Dichlorophenol B1 Benzyl (Bn) Ether A->B1 B2 MOM Ether (1,3-dichloro-5- (methoxymethoxy)benzene) A->B2 C1 Pd/C, H2 (Hydrogenolysis) B1->C1 C2 HCl, MeOH (Mild Acidolysis) B2->C2 D1 Dechlorinated Phenol (Critical API Failure) C1->D1 Hydrodehalogenation D2 3,5-Dichlorophenol (Intact Aryl Chlorides) C2->D2 Chemoselective

Figure 1: Mechanistic divergence in deprotection pathways between Benzyl and MOM ethers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene (Protection)

Mechanistic Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Sodium Hydride (NaH). NaH generates explosive hydrogen gas and poses severe scale-up risks. DIPEA provides a homogeneous, easily scalable basic environment to drive the nucleophilic substitution of chloromethyl methyl ether (MOMCl).

  • Initiation: Charge a dry, nitrogen-flushed reactor with 3,5-dichlorophenol (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Base Addition: Add DIPEA (1.5 eq, 150 mmol). Cool the system to 0 °C using an ice bath to control the subsequent exothermic reaction.

  • Electrophile Addition: Dropwise add MOMCl (1.2 eq, 120 mmol) over 30 minutes. (Caution: MOMCl is a known carcinogen; handle strictly within a fume hood.)

  • Propagation & IPC: Allow the reaction to warm to 25 °C and stir for 4 hours. Self-Validation Check: Perform TLC (Hexane/EtOAc 9:1). The reaction is complete when the phenolic starting material (R_f ~0.3) is entirely consumed, replaced by the less polar MOM ether (R_f ~0.7).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield 1,3-dichloro-5-(methoxymethoxy)benzene as a pale yellow oil (Typical yield: 92-95%).

Protocol B: Chemoselective Deprotection (Yielding Intact Aryl Chlorides)

Mechanistic Rationale: The acetal linkage of the MOM ether is highly susceptible to specific acid-catalyzed hydrolysis. By using methanolic HCl, we selectively protonate the MOM oxygen, driving the release of dimethoxymethane and the free phenol without risking the carbon-chlorine bonds.

  • Initiation: Dissolve the downstream 1,3-dichloro-5-(methoxymethoxy)benzene derivative (1.0 eq, 50 mmol) in methanol (10 mL/g).

  • Acidification: Add 3M HCl in Cyclopentyl methyl ether (CPME) (0.2 eq, 10 mmol). Avoid aqueous acids to prevent biphasic stalling.

  • Hydrolysis & IPC: Heat the mixture to 50 °C for 3 hours. Self-Validation Check: Monitor via HPLC. The reaction is complete when the MOM ether peak area is <1%.

  • Neutralization: Cool to room temperature and neutralize the catalytic acid by adding solid NaHCO₃ (0.25 eq) until gas evolution ceases.

  • Isolation: Filter the salts and concentrate the filtrate. Redissolve in ethyl acetate, wash with water, dry, and evaporate to isolate the intact 3,5-dichlorophenol derivative (Typical yield: >96%).

References

  • Title: 1,3-Dichloro-5-(methoxymethoxy)
  • Title: 1,3-Dichloro-5-(methoxymethoxy)
  • Source: acs.
  • Title: Structure-aided optimization of non-nucleoside M.

Sources

Spectroscopic Comparison & Methodological Guide: 3,5-Dichlorophenol vs. 1,3-Dichloro-5-(methoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist, I frequently evaluate the optimal masking strategies for phenolic hydroxyl groups in complex, multi-step synthetic workflows. The transformation of 3,5-dichlorophenol into 1,3-dichloro-5-(methoxymethoxy)benzene (its methoxymethyl, or MOM, ether) is a highly strategic protection step.

While the free phenol is reactive and its acidic proton interferes with strong bases, the MOM ether provides exceptional stability against nucleophiles and organolithium reagents 1[1]. This guide objectively compares the spectroscopic signatures of the precursor and the protected product, outlines self-validating experimental protocols, and demonstrates why MOM protection outperforms common alternatives for this specific substrate.

Performance Comparison: MOM Ether vs. Alternatives

To understand the causality behind selecting a MOM group for 3,5-dichlorophenol, we must evaluate its performance against other common protecting groups under harsh downstream conditions (e.g., Directed Ortho Metalation).

Protecting GroupReagents for ProtectionReagents for DeprotectionStability to Strong Base (e.g., n-BuLi)Overall Verdict for 3,5-Dichlorophenol
MOM Ether MOM-Cl, DIPEAMild Acid (HCl/MeOH)Excellent (Actively directs DoM)Optimal. Perfect balance of base stability and mild acidic cleavage.
Methyl Ether MeI, K₂CO₃Harsh Lewis Acid (BBr₃)ExcellentPoor. Deprotection conditions are too harsh for sensitive downstream motifs.
TBS Ether TBS-Cl, ImidazoleFluoride (TBAF)Poor (Prone to migration/cleavage)Suboptimal. Fails under organolithium conditions.
Benzyl Ether BnBr, K₂CO₃Hydrogenolysis (H₂/Pd-C)ModerateHigh Risk. Hydrogenation risks unwanted cleavage of the aryl chlorides.

Mechanistic Workflow & Validation Logic

G A 3,5-Dichlorophenol (Precursor) B MOM-Cl + DIPEA (Protection) A->B Deprotonation C 1,3-Dichloro-5- (methoxymethoxy)benzene B->C Alkylation D Spectroscopic Validation C->D Orthogonal Confirmation E Downstream DoM Reactions C->E Base/Nu Tolerance

Figure 1: Synthetic workflow and validation logic for MOM protection of 3,5-dichlorophenol.

Spectroscopic Comparison (Quantitative Data)

A robust analytical workflow requires orthogonal confirmation. Relying on a single spectroscopic method introduces risk; combining NMR integration with MS and IR provides absolute structural certainty.

The transformation fundamentally alters the electronic environment of the aromatic ring. The free hydroxyl group is a strong resonance donor. Upon conversion to the MOM ether, the lone pairs on the phenolic oxygen are partially delocalized into the adjacent acetal-like system (anomeric effect), slightly reducing their electron-donating capacity into the aromatic ring. Consequently, the aromatic protons experience a slight deshielding effect.

Spectroscopic Method3,5-Dichlorophenol (Precursor)1,3-Dichloro-5-(methoxymethoxy)benzeneDiagnostic Causality & Shift
¹H NMR (CDCl₃) δ 5.15 (br s, 1H, -OH)[2]Disappears Loss of exchangeable phenolic proton.
N/Aδ 5.19 (s, 2H, -OCH₂O-) [3]Appearance of highly deshielded acetal methylene.
N/Aδ 3.47 (s, 3H, -OCH₃) [3]Appearance of terminal methoxy group.
δ 6.75 (d, J=1.8 Hz, 2H, Ar-H)[2]δ 6.90 (d, J=1.8 Hz, 2H, Ar-H)Ortho-protons deshielded due to altered resonance.
δ 6.95 (t, J=1.8 Hz, 1H, Ar-H)[2]δ 7.00 (t, J=1.8 Hz, 1H, Ar-H)Para-proton deshielded due to altered resonance.
¹³C NMR (CDCl₃) N/Aδ 94.5 (-OCH₂O-) Hallmark resonance of an acetal carbon.
N/Aδ 56.2 (-OCH₃) Standard methoxy carbon resonance.
FT-IR (ATR) ~3300 cm⁻¹ (broad, strong)[4]Disappears Complete loss of hydrogen bonding network.
~1200 cm⁻¹ (C-O phenol)~1150, ~1040 cm⁻¹ (C-O-C)[5]Emergence of strong asymmetric ether stretches.
GC-MS (EI) m/z 162 (M⁺), 164, 166m/z 206 (M⁺), 208, 210 Exact +44 Da mass shift confirming MOM addition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each operational step.

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene
  • Setup & Dissolution: Dissolve 3,5-dichlorophenol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because the electrophile (MOM-Cl) rapidly hydrolyzes to formaldehyde and methanol in the presence of moisture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the phenol (pKa ~8.2) without competing with the phenoxide for the highly electrophilic MOM-Cl, preventing the formation of unwanted quaternary ammonium salts.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

    • Causality: MOM-Cl reacts via a highly reactive oxocarbenium ion intermediate. Cooling to 0 °C controls the exothermic reaction rate and prevents polyalkylation or decomposition.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Spectroscopic Validation Workflow
  • Sample Preparation: Dissolve 10 mg of the purified oil in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum at 400 MHz.

  • Validation Checkpoint 1 (The Negative Control): Scan the region between 4.5 and 6.0 ppm. Verify the absolute absence of the broad -OH peak (~5.15 ppm) 2[2].

  • Validation Checkpoint 2 (The Positive Control): Confirm the presence of the sharp 2H singlet at ~5.19 ppm and the 3H singlet at ~3.47 ppm3[3]. Integrate these peaks relative to the aromatic protons to ensure a strict 2:3:2:1 ratio.

  • IR Acquisition: Place a neat drop of the product on an ATR-FTIR crystal.

  • Validation Checkpoint 3 (Orthogonal Proof): Confirm the complete absence of the 3300 cm⁻¹ band 4[4]. If an O-H stretch is present, the sample contains unreacted starting material or moisture, and the batch must be re-purified.

References

  • Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis."
  • ChemicalBook. "3,5-Dichlorophenol(591-35-5) 1H NMR spectrum."
  • SpectraBase. "3,5-Dichlorophenol - Optional[FTIR] - Spectrum."
  • Benchchem. "1-Methoxy-2-(methoxymethoxy)benzene."
  • Benchchem. "4-(Methoxymethyl)phenol."

Sources

Safety Operating Guide

1,3-Dichloro-5-(methoxymethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1,3-Dichloro-5-(methoxymethoxy)benzene

In drug development and synthetic organic chemistry, 1,3-dichloro-5-(methoxymethoxy)benzene serves as a crucial methoxymethyl (MOM)-protected phenol intermediate 1. However, as a halogenated aromatic compound, its logistical management and disposal require rigorous adherence to environmental and safety protocols. Improper disposal of chlorinated aromatics can lead to severe ecological toxicity and, under sub-optimal incineration conditions, the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) 2.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance.

Physicochemical Profile & Hazard Assessment

Understanding the physical properties of 1,3-dichloro-5-(methoxymethoxy)benzene is the first step in predicting its behavior in laboratory waste streams.

PropertyValue / DescriptionSource
Chemical Name 1,3-Dichloro-5-(methoxymethoxy)benzene3
CAS Number 1135991-68-21
Molecular Formula C8H8Cl2O23
Molecular Weight 207.05 g/mol 3
Physical Form Liquid1
Halogen Content High (Two aromatic chlorine atoms)[[3]]()
Shipping/Storage Temp Normal transportation (<77°F / 25°C)1
Waste Classification Halogenated Organic Compound (HOC)[[4]]()

Operational Handling & Safety Protocol

Causality Check: Standard latex gloves offer poor resistance to chlorinated organic liquids. We mandate Viton or heavy-duty nitrile to prevent rapid permeation and subsequent dermal exposure 5.

Step-by-Step Handling Methodology:

  • Preparation: Conduct all transfers and reactions involving 1,3-dichloro-5-(methoxymethoxy)benzene inside a certified chemical fume hood to prevent inhalation of volatile components 5.

  • PPE Verification: Don safety goggles, a flame-resistant lab coat, and double-layered nitrile or Viton gloves 5.

  • Secondary Containment: Place the primary reagent bottle inside a secondary polypropylene container during active use to catch any immediate drips or structural failures of the primary vessel 5.

  • Decontamination: After handling, wash all glassware (beakers, graduated cylinders) with a compatible solvent (e.g., acetone) and collect this rinseate as halogenated waste 6.

Waste Segregation & Accumulation Workflow

Causality Check: Halogenated waste must NEVER be mixed with non-halogenated waste 7. Mixing them dilutes the halogen concentration but vastly increases the volume of waste that must undergo expensive, specialized high-temperature incineration (>1100°C) required to break carbon-chlorine bonds safely 2.

WasteWorkflow Start Waste Generation: 1,3-Dichloro-5-(methoxymethoxy)benzene Decision1 Contains Aqueous Phase? Start->Decision1 Extract Phase Separation: Extract Organics Decision1->Extract Yes Decision2 Mixed with Non-Halogenated? Decision1->Decision2 No Extract->Decision2 Organic Layer Aqueous Aqueous Waste Stream (Trace Organics) Extract->Aqueous Aqueous Layer Halogenated Halogenated Waste Stream (High-Temp Incineration) Decision2->Halogenated No Mixed Mixed Halogenated Waste (Surcharge Applied) Decision2->Mixed Yes

Segregation logic for 1,3-dichloro-5-(methoxymethoxy)benzene waste streams.

Step-by-Step Segregation Methodology:

  • Identify the Stream: Determine if the waste is pure 1,3-dichloro-5-(methoxymethoxy)benzene, mixed with other halogenated solvents (e.g., dichloromethane), or mixed with aqueous solutions 7.

  • Phase Separation: If the reaction involved an aqueous workup, separate the organic and aqueous layers completely. Do not discharge the aqueous layer to the sewer if it contains >1% of the chlorinated organic; it must be collected as hazardous waste 6.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container compatible with chlorinated solvents. Ensure the container has a secure, screw-type lid (no stoppers or paraffin wax) 8.

  • Labeling: Immediately affix a "HAZARDOUS WASTE" tag. Explicitly list "1,3-Dichloro-5-(methoxymethoxy)benzene" and check the "Halogenated" and "Toxic" hazard boxes 9. Dilution is not the solution to pollution; never mix to reduce concentration9.

Logistics and Final Disposal Plan

Causality Check: Under EPA guidelines, wastes containing halogenated organic compounds (HOCs) are strictly regulated under land disposal restrictions (LDRs) 4. They must be routed to EPA-approved facilities for thermal destruction rather than landfills, preventing groundwater leaching [[10]]().

Step-by-Step Disposal Methodology:

  • Satellite Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain closed at all times unless actively adding waste [[8]]().

  • Volume Monitoring: Do not overfill the container. Stop filling when the liquid level is just below the neck of the bottle (approximately 90% capacity) to allow for vapor expansion 9.

  • EH&S Transfer: Once the container is full, or the regulatory time limit is reached, submit a waste pickup request to your Environmental Health and Safety (EH&S) department [[8]]().

  • Final Destruction: The waste will be transported by licensed contractors to a commercial rotary kiln incinerator. Here, the chlorinated aromatic rings are destroyed at temperatures exceeding 1,100°C, and the resulting hydrogen chloride (HCl) gas is neutralized using wet scrubbers 2.

Emergency Spill Response

Causality Check: Chlorinated liquids are dense and volatile. Sweeping them into a drain causes long-term plumbing contamination and environmental release. Using an inert absorbent prevents the liquid from spreading while suppressing vapor release [[5]]().

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately restrict access to the spill area and post a "Warning - Toxic" sign 5.

  • Ventilation: Ensure the fume hood is running at maximum capacity. If the spill is outside the hood, increase room ventilation if possible, or evacuate if vapors are overwhelming 5.

  • Containment: Surround the spill with an inert, inorganic absorbent material (e.g., vermiculite or a specialized solvent spill pad). Avoid combustible absorbents like sawdust 5.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a compatible, sealable waste container.

  • Surface Decontamination: Wipe down the area with a mild soap and water solution, followed by a wipe with a compatible solvent. Dispose of all contaminated cleanup materials (wipes, gloves) as solid hazardous waste [[5]]().

References[6] 1,3-Dichloro-5-(methoxymethoxy)benzene | 1135991-68-2 - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF50535Djk8LGS8MK86SITlyU9_tF8bYOYdOOoW3hFyUEjts4HbmwGmp6wZwcpzcmSq0hKnYz9nSofPHuFfUKEodkMU2wMD8XcFsq15XyjdtknIGVt-B1CmqRKO49wcowBJM1MllKkagxygVbyApKrNgvEZVG9bEaV0EEDL-mbdRvjjtVi7CA==[1] 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-g_aJW_vqagv6qMUA0Jh1ZWhcIHDywMOUZf-_qVa7mWngfdhHg_9KXXD94utKo4pq6bxF6gyI86yk0klkLJmwCIRbYa10vJYmaN2CyDY-xJMbI8PSUY4JgAElowAQPBoRNcBI4TApuq46bt5aKjjIOZeiKzmDtV-ARNFuVLUbdB-AY1P8gHkj1bv[7] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhBUao6CEkoEeSoKVqnX-OagmntIvl2c3Ww3i-NfyZLMnX8iAji0UW3cQRC0AYe-X6toE2b7rr2KB41YmUpn0ixaY4a3NNi0etnSe3-tGeV_i1eBu5f_RwvKJZlRnkvlJWqf7bwGtnSqoW6QcneiIbMs1WWrU2Z0zOLTguCs6WeUnOSQuk0_ssyAF69iJ_kph-3JfC1ukcO5JN6pxgZgBWCrAb1o-7[8] TAMU-CC / Lab Chemical Waste Disposal SOP - Texas A&M University-Corpus Christi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFPJOq4yCrfgFhD3Ny8jX8_2Oldqx0i-XU-xVGGN6GO8l4nYiVMh5tzrwO_iFrIllECR9SxGQdTl7dz57qJRbqHWAjQ6Rizsoz_W8IDKwn3xqiI7r9dsrgWuejbsA_Tv3eFS1Kin_NIe1x-4vI028XEmp7MtAwqJ7bf0_fAU8yLpDjSDbrtjVj1ep4-2gFC3rEMTMaxyGMg8Ll9EorLt0xLtZB3TDTG1FAxBVPMqxQ9KbKlClrDLvu5et2ZJ8=[9] Laboratory Waste Disposal Handbook - University of Essex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSiPmPc5BTFMfnkUdN8QO0lXa0SNeQ3xa4-b44XRmov0P67kBTWPpDhdaBXt9aRbhByN_QnJYR8R-x-L_1QJrUOygZthpONs5SSJJ9rh4S6wQlrK7yo8xqaQwDD5a1NFI8iKQNqrY1SB71WGqjLJ22XzhQTE8at8GRxRgSAYvQChG_yfGQmJYLEeTON4YRkKHbLh5RvTMyKZbG9tjQ0e9aZ1I=[5] STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgHTRdFwtHx5ZZYqmPYiQH2rb2josDwlHb2tt2Jq8qDOPBFy4TU4u_Q7d9o8NvDLlvX4364wnAq-2uaV2wb1TGTi5bpOQaUNd6QFR3sZll3yS-aYR6rqbXbBzIAClJpGpX47Hq6Okv-zMVMSGrxJ-zC0NJe13jAnkjsr4DtJ_6iJasVQ==[4] Standard Operating Procedure - Chemical Waste Disposal - Temple University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYAxAVxDzI0mfpJPSJsRult1Pm6Lab--PEaI5AToT9GGt_UEB6xSvrXjpiTl-X2zpY25TuzVU4B2Oi2w9H4zRMsRIX8WsNB-mjEt1dHUybrViWXtg8DIjsUMMfx_55EfHNYMUkvImTh8EmB5fTPm10e8bdsdHlLur0QNe4METlCp0QtGLy05rpv8w4m7118GvGE0m4PDS0hc17dsTnAgQNRguHPKMeCxgR9J0OD_TDuNv24N-mW6QuM-pEBHZz1RrL8XSgkw==[10] C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKabZcJbItET6SeOV41GuMc89zmRvg_6cKhlWUWEatkqkkwmuu8t6qSN2d_eqXTAK2bKckZy0AgRR0NclbRh6XKAO9_LIQaJzzAn4v94QYPyjPdY3fWSMza1fgxkENI_xCAXzLSCc=[2] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx7KZnctr7RGMwh3HBLWVsmKCZTDHiPGyNPlBNDgzi-mt9udGLQKoPD9f_TzhSSw_fNLzi5rGqpp65WwLSCIu3EWqfg4PhmY7EvXuslTlW_M_0oHFkIpL6dBENENXoZpe0dvd_IWsjxOnsVkLkZst3RCTRTEOPRv_Njos18aBmrmggK94MKt5GgIDh489jeP5kgSbS7KW9N7cQ28iFCJFHJNYznTcay0chYA==[3] Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - LII. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxqgnnARB4sg2kur1AQjO53ixShJhF2pqQGWAgTek-mTQAx1wXXR2yIwqm3xb1qfttRFJAyX-u43lvq25bCc2Kbwsa6JeIV4r4CV_C-GZxwZsJ8ASbdKaMfMoxZWOTO7s6AcyPWpiii0ny6n2HlrI8f_mdJHbJMSVOpGDcwRP0YBHKd7B0b969rGGM

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-(methoxymethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-5-(methoxymethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.